rac-Monepantel Sulfone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
851976-52-8 |
|---|---|
Molecular Formula |
C20H13F6N3O4S |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30) |
InChI Key |
JTMLMJOBCBXFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Synonyms |
N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of rac-Monepantel Sulfone: A Technical Guide for Researchers
Introduction: A New Frontier in Anthelmintic Research
The emergence of widespread resistance to conventional anthelmintics in parasitic nematodes of livestock presents a significant challenge to global agriculture and food security. In this landscape, the amino-acetonitrile derivative (AAD) class of compounds has offered a novel mode of action, revitalizing the arsenal against resistant nematode populations. Monepantel, the first AAD to be commercialized, has demonstrated broad-spectrum efficacy against major gastrointestinal nematodes.[1] However, the parent compound is rapidly and extensively metabolized in the host to its sulfone derivative, rac-Monepantel Sulfone.[2][3] This active metabolite is the predominant form of the drug in the bloodstream and tissues, making its biological activity a critical area of study for researchers, scientists, and drug development professionals.[2] This technical guide provides an in-depth exploration of the biological activity of this compound, its mechanism of action, and the experimental protocols for its evaluation.
Mechanism of Action: Targeting a Nematode-Specific Ion Channel
The anthelmintic activity of this compound is attributed to its interaction with a specific subtype of nicotinic acetylcholine receptors (nAChRs) found exclusively in nematodes.[1][4] This provides a significant therapeutic window, as the target is absent in the mammalian host, contributing to the compound's favorable safety profile.[1]
The DEG-3 Subfamily of nAChRs: A Unique Target
Research has identified the DEG-3 subfamily of nAChRs as the primary target for monepantel and its sulfone metabolite.[1] Specifically, the Haemonchus contortus receptor, Hco-MPTL-1 (also homologous to ACR-23 in Caenorhabditis elegans), has been pinpointed as the binding site.[4][5] These receptors are ligand-gated ion channels that, upon activation, lead to the influx of cations and subsequent depolarization of neuronal and muscle cells.
Positive Allosteric Modulation: The Key to Paralysis
This compound does not act as a direct agonist at the primary acetylcholine binding site. Instead, it functions as a positive allosteric modulator .[6][7] This means it binds to a different site on the receptor, enhancing the effect of the natural ligand, choline.[8] While monepantel and its sulfone metabolite do not activate the DEG-3/DES-2 channels on their own, they significantly potentiate the currents initiated by choline.[8] This potentiation leads to a sustained opening of the ion channel, resulting in an uncontrolled influx of ions.[5] The subsequent persistent depolarization of muscle cells causes spastic paralysis of the nematode, leading to its expulsion from the host's gastrointestinal tract and eventual death.[1][5]
Figure 1: Signaling pathway of this compound at the nematode nAChR.
Quantitative Biological Activity
While it is widely accepted that this compound is the principal active metabolite of monepantel with similar efficacy, specific in vitro potency data for the isolated sulfone is not extensively published.[3][9] The majority of studies assess the activity of the parent compound, monepantel, with the understanding that its in vivo effects are primarily due to the sulfone metabolite. The following table summarizes the available in vitro activity data for monepantel against various nematode species.
| Compound | Nematode Species | Assay Type | IC50 / EC50 | Reference |
| Monepantel | Haemonchus contortus (xL3) | Motility Assay | ~1.0 µM | [10] |
| Monepantel | Haemonchus contortus (xL3 to L4) | Development Assay | ~0.7 µM | [10] |
| Monepantel | Trichostrongylus colubriformis (xL3) | Motility Assay | Varies by resistance | [11] |
Note: The IC50 values can vary depending on the specific isolate of the nematode and the experimental conditions.
Experimental Protocols for Activity Assessment
The evaluation of the biological activity of this compound can be conducted through a combination of in vitro and in vivo assays. These protocols provide a framework for reproducible and reliable data generation.
In Vitro Assay: Larval Motility Test
This assay is a fundamental tool for determining the direct effect of a compound on nematode viability.
Objective: To determine the concentration of this compound that inhibits the motility of nematode larvae by 50% (IC50).
Materials:
-
This compound (analytical standard)[12]
-
Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Nutrient broth or appropriate culture medium
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Incubator (27°C)
-
Inverted microscope
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be made to achieve the desired final concentrations in the assay wells.
-
Larval Suspension: Prepare a suspension of L3 larvae in the culture medium at a concentration that will deliver approximately 50-100 larvae per well.
-
Assay Setup:
-
Add the appropriate volume of the diluted compound to each well of the 96-well plate. Include a solvent control (DMSO) and a negative control (medium only).
-
Add the larval suspension to each well.
-
-
Incubation: Incubate the plates at 27°C for 72 hours.
-
Motility Assessment: After incubation, visually assess the motility of the larvae in each well under an inverted microscope. Larvae are considered motile if they exhibit sinusoidal movement. Non-motile larvae may be straight or show only slight twitching.
-
Data Analysis: Calculate the percentage of motile larvae for each concentration relative to the negative control. The IC50 value can be determined by plotting the percentage of motile larvae against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the in vitro larval motility assay.
In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the gold standard for evaluating the in vivo efficacy of an anthelmintic in the target host animal.
Objective: To determine the percentage reduction in fecal egg counts in sheep or cattle after treatment with this compound.
Materials:
-
A group of naturally infected sheep or cattle with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram).
-
This compound formulated for oral administration.
-
Fecal collection bags or gloves.
-
McMaster counting slides.
-
Saturated salt solution (flotation solution).
-
Microscope.
Procedure:
-
Animal Selection and Allocation: Select a group of animals with consistent age and weight. Randomly allocate them to a treatment group and a control (untreated) group.[13]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.[14]
-
Treatment: Administer the formulated this compound orally to the treatment group at the desired dose. The control group remains untreated.
-
Post-treatment Sampling (Day 14): Collect individual fecal samples from all animals in both groups 14 days after treatment.[14]
-
Fecal Egg Count:
-
Weigh a specific amount of feces (e.g., 2-4 grams).
-
Homogenize the feces in a known volume of flotation solution.
-
Strain the mixture to remove large debris.
-
Load a sample of the suspension into a McMaster slide.
-
Count the number of nematode eggs within the grid of the McMaster slide under a microscope.
-
Calculate the number of eggs per gram (EPG) of feces using the appropriate multiplication factor for the McMaster slide used.[15]
-
-
Data Analysis: Calculate the percentage reduction in fecal egg count for the treated group using the following formula:[15]
% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
A reduction of 95% or greater is generally considered effective.[15]
Figure 3: Workflow for the in vivo Fecal Egg Count Reduction Test (FECRT).
Conclusion and Future Directions
This compound represents a cornerstone in the management of parasitic nematodes, particularly in the face of growing resistance to older drug classes. Its unique mode of action as a positive allosteric modulator of a nematode-specific nAChR provides a high degree of selectivity and safety. The experimental protocols outlined in this guide offer a standardized approach to further investigate its biological activity and to screen for new compounds with similar mechanisms.
Future research should focus on obtaining more precise quantitative data on the in vitro activity of the isolated this compound against a wider range of nematode species and resistant isolates. Furthermore, a deeper understanding of the structural basis of its interaction with the DEG-3/DES-2 receptor could pave the way for the rational design of next-generation anthelmintics, ensuring the continued efficacy of this important class of therapeutic agents.
References
-
Monepantel. (2023). In Wikipedia. Retrieved from [Link]
- Munguía-Ramírez, B., Nieves, M., Duarte, G., Saldaña, J., & Melian, M. E. (2022). In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage. Parasitology Research, 121(5), 1395–1405.
-
COMBAR. (2021). Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. Retrieved from [Link]
- Boulin, T., Garcés-Bueno, M. M., Gonzalez-Perez, V., & del Valle, J. (2021). Advances in our understanding of nematode ion channels as potential anthelmintic targets. International Journal for Parasitology: Drugs and Drug Resistance, 17, 1-15.
- Huber, L. A., & Coles, G. C. (2018). The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. Veterinary Parasitology, 259, 52-57.
-
Nielsen, M. K. (n.d.). The faecal egg count reduction test. CANTER. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, Honeywell Fluka 10 mg. Retrieved from [Link]
- Lacey, E., & Gill, J. H. (1995). Larval development assay. Google Patents.
- Chagas, A. C. S., et al. (2019). Improvement of an in vitro test for Haemonchus contortus resistance diagnosis in small ruminant (RESISTA-Test©). Boletim de Pesquisa e Desenvolvimento, (108).
- Karadzovska, D., Seewald, W., Browning, A., Smal, M., Bouvier, J., & Giraudel, J. M. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of veterinary pharmacology and therapeutics, 32(4), 359–367.
- Kotze, A. C., & McClure, S. J. (2001). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American journal of tropical medicine and hygiene, 65(5), 599–605.
- Kaminsky, R., Ducray, P., Jung, M., Clover, R., Rufener, L., Bouvier, J., ... & Gauvry, N. (2008). A new class of anthelmintics effective against drug-resistant nematodes.
- Melián, M. E., Saldaña, J., Duarte, G., Nieves, M., & Munguía, B. (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays. Parasitology Research, 121(1), 223-233.
- Moroccan Journal of Agricultural Sciences. (2022). Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Moroccan Journal of Agricultural Sciences, 3(2), 114-124.
- Lifschitz, A., Virkel, G., Ballent, M., Sallovitz, J., & Lanusse, C. (2014). Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity. Veterinary parasitology, 203(1-2), 124–131.
- Queiroz, C. (n.d.). How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers. University of Arkansas System Division of Agriculture.
- Vokřál, I., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698.
- da Costa, A. J., et al. (2019). Haemonchus contortus resistance to monepantel in sheep: fecal egg count reduction tests and randomized controlled trial. Revista Brasileira de Parasitologia Veterinária, 28(4), 724-728.
-
Kansas Veterinary Diagnostic Laboratory. (n.d.). The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique. Retrieved from [Link]
- Rufener, L., Baur, R., Kaminsky, R., Mäser, P., & Sigel, E. (2010). Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. Molecular pharmacology, 78(5), 895–902.
-
European Medicines Agency. (2009). SCIENTIFIC DISCUSSION for ZOLVIX. Retrieved from [Link]
-
Rufener, L., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. Retrieved from [Link]
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. sciquest.org.nz [sciquest.org.nz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 10. d-nb.info [d-nb.info]
- 11. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, Honeywell Fluka 10 mg | Buy Online | Honeywell Fluka | Fisher Scientific [fishersci.fi]
- 13. combar-ca.eu [combar-ca.eu]
- 14. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 15. vet.ucalgary.ca [vet.ucalgary.ca]
The Unraveling of a Novel Nematocidal Mechanism: A Technical Guide to the Action of rac-Monepantel Sulfone
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Anthelmintic Therapy
The emergence of widespread resistance to conventional anthelmintics has precipitated a critical need for novel therapeutic agents with unique mechanisms of action. Monepantel (MOP), the first compound from the amino-acetonitrile derivative (AAD) class, represents a significant advancement in the control of gastrointestinal nematodes, particularly in livestock.[1] Following oral administration, monepantel is rapidly metabolized to its active sulfone derivative, rac-Monepantel Sulfone (MNPSO₂), which exhibits potent and broad-spectrum nematocidal activity.[1][2] This guide provides an in-depth technical exploration of the molecular mechanism by which this compound exerts its effects on nematodes, offering insights for researchers and drug development professionals.
The novelty of monepantel's mechanism lies in its targeting of a unique, nematode-specific clade of nicotinic acetylcholine receptors (nAChRs), rendering it effective against nematode strains resistant to other anthelmintic classes, such as benzimidazoles, levamisole, and macrocyclic lactones.[1][3] Understanding this distinct mechanism is paramount for the strategic deployment of this drug class and for the development of next-generation anthelmintics that can circumvent existing and future resistance challenges.
The Molecular Target: A Nematode-Specific Nicotinic Acetylcholine Receptor
The primary molecular target of this compound is a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR), a member of the cys-loop ligand-gated ion channel superfamily.[1][4] Genetic screening in the model nematode Caenorhabditis elegans first identified the acr-23 gene as the critical determinant of monepantel sensitivity.[5][6] The protein encoded by this gene, ACR-23, is a key component of the monepantel-sensitive channel.[6]
Subsequent research in parasitic nematodes, such as the economically significant Haemonchus contortus, identified the orthologous protein, MPTL-1, as the primary target.[1][7] Both ACR-23 and MPTL-1 belong to the DEG-3 subfamily of nAChRs, which are unique to nematodes and distinct from the nAChRs targeted by other anthelmintics like levamisole.[7] This specificity is a cornerstone of monepantel's favorable safety profile in host animals, as a homologous receptor is absent in vertebrates.[1]
Comparative genomic studies have solidified the role of this specific receptor. Nematode species possessing an ACR-23/MPTL-1 ortholog are susceptible to monepantel, while those lacking it, such as Pristionchus pacificus and Strongyloides ratti, exhibit natural insensitivity.[1][7]
Mechanism of Action: Allosteric Modulation and Channel Gating
This compound functions as a positive allosteric modulator of the ACR-23/MPTL-1 receptor.[1][8] Recent cryo-electron microscopy studies of the C. elegans ACR-23 receptor have provided unprecedented structural insights into this interaction.[4]
The ACR-23 receptor forms a homopentameric channel.[4] In the presence of an agonist, such as the natural compound betaine, the channel can be activated.[4] Monepantel binds to an allosteric site within the transmembrane domain of the receptor, at the interface between subunits.[4] This binding event induces a conformational change that leads to the opening of the ion channel pore.[4]
At lower, physiologically relevant concentrations, monepantel potentiates the currents elicited by endogenous agonists like choline.[4] However, at higher concentrations, it can act as a direct agonist, opening the channel even in the absence of the primary ligand.[4][8] This dual action ensures a robust and sustained activation of the receptor.
The consequence of this receptor activation is a constant, uncontrolled influx of cations into the nematode's muscle cells.[1][8] This leads to membrane depolarization, resulting in the characteristic spastic paralysis observed in treated nematodes.[1][9] The worms are unable to maintain their position in the gastrointestinal tract, cannot feed, and are ultimately expelled from the host.[8]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in nematode muscle cells.
Pharmacokinetics: The Role of the Sulfone Metabolite
Following oral administration to the host, monepantel is rapidly absorbed and extensively metabolized in the liver to monepantel sulfone (MNPSO₂).[2] This sulfone metabolite is the major and more persistent active moiety found in the plasma and gastrointestinal tissues.[2] The concentration of MNPSO₂ in the abomasum and small intestine, the primary locations of parasitic nematodes, is significantly higher than that of the parent compound, contributing substantially to the overall anthelmintic efficacy.[2]
| Compound | Peak Plasma Concentration (ng/mL) | Plasma AUC Ratio (MNPSO₂/MNP) | Abomasal Content (ng/g) at 24h |
| Monepantel (MNP) | 15.1 | - | ~3000 |
| Monepantel Sulfone (MNPSO₂) | 61.4 | 12 | Significantly lower than MNP |
Table 1: Comparative Pharmacokinetic Parameters of Monepantel and its Sulfone Metabolite in Sheep. [2]
Mechanisms of Resistance
The development of resistance to monepantel has been reported in several nematode species, including Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis.[3][10][11] The primary mechanism of resistance involves genetic mutations in the target receptor gene, acr-23 or mptl-1.[9] These mutations can lead to a non-functional or structurally altered receptor that no longer binds monepantel effectively.
A secondary mechanism of resistance can involve mutations in genes encoding proteins essential for the proper assembly and trafficking of the ACR-23 receptor to the cell membrane.[5] For instance, the chaperone protein RIC-3 has been implicated in this process in C. elegans.[6]
Experimental Protocol: Electrophysiological Recording of MPTL-1 in Xenopus Oocytes
The heterologous expression of nematode ion channels in Xenopus laevis oocytes is a powerful technique to characterize their pharmacological properties. This protocol outlines the key steps for assessing the effect of this compound on the H. contortus MPTL-1 receptor.
Objective: To determine if this compound modulates the activity of the MPTL-1 receptor expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding H. contortus MPTL-1
-
Two-electrode voltage-clamp (TEVC) setup
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., choline in ND96)
-
This compound stock solution (in DMSO)
-
Microinjection system
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a mature female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject prepared oocytes with cRNA encoding Hco-MPTL-1. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Agonist Application: Perfuse the oocyte with the agonist solution (e.g., 100 µM choline) and record the inward current.
-
Monepantel Sulfone Application:
-
To test for direct agonistic effects, perfuse the oocyte with varying concentrations of this compound in ND96.
-
To test for allosteric modulation, co-apply a sub-maximal concentration of the agonist with varying concentrations of this compound.
-
-
Data Analysis: Measure the peak current amplitude in response to each application. Plot concentration-response curves to determine EC₅₀ or potentiation effects.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for analyzing MPTL-1 receptor activity in Xenopus oocytes.
Conclusion: A Paradigm for Future Anthelmintic Discovery
The mechanism of action of this compound, centered on the allosteric modulation of a nematode-specific nAChR, represents a paradigm shift in anthelmintic development. The elucidation of this pathway, from genetic target identification to the atomic-level structural details of the drug-receptor interaction, provides a comprehensive roadmap for the discovery of next-generation nematocides. A thorough understanding of this mechanism is not only crucial for preserving the efficacy of this important drug class through informed resistance management strategies but also for inspiring the development of novel anthelmintics with equally unique and specific molecular targets. The continued investigation into the intricacies of nematode-specific ion channels will undoubtedly unveil further opportunities to combat the persistent threat of parasitic nematode infections.
References
- Bucchi, D., et al. (2017).
-
Kaminsky, R., et al. (2008). A new class of anthelmintics effective against drug-resistant nematodes. Nature, 452(7184), 176-180. [Link]
-
Váradi, M., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. [Link]
- ResearchGate. (n.d.). Effect of monepantel and monepantel sulfone on the Cel-DEG-3/DES-2... [Link to be added]
-
Rufener, L., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]
-
Rufener, L., et al. (2010). Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect. PLOS Pathogens, 6(9), e1001091. [Link]
-
Chen, X., et al. (2024). Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. Nature Communications, 15(1), 1-13. [Link]
- Wikipedia. (2023, December 1). Monepantel. [Link to be added]
-
Lifschitz, A., et al. (2014). Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity. Veterinary Parasitology, 202(1-2), 83-89. [Link]
-
Gloeckner, C., & Holden-Dye, L. (2014). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Worm, 3(1), e28131. [Link]
-
Rufener, L., et al. (2013). acr-23 Encodes a Monepantel-Sensitive Channel in Caenorhabditis elegans. PLOS Pathogens, 9(8), e1003524. [Link]
- ResearchGate. (n.d.). Effects of monepantel on C. elegans and rescue of mutant acr-23. [Link to be added]
- Mederos, A., et al. (2014). Resistance to monepantel in multiresistant gastrointestinal nematodes in sheep flocks in Rio Grande do Sul. [Link to be added]
- MSD Veterinary Manual. (n.d.). Resistance to Anthelmintics in Animals. [Link to be added]
-
Martins, J. R., et al. (2019). Resistance of Haemonchus contortus to monepantel in sheep: first report in Espírito Santo, Brazil. Revista Brasileira de Parasitologia Veterinária, 28(4), 753-757. [Link]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acr-23 Encodes a Monepantel-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect | PLOS Pathogens [journals.plos.org]
- 8. sciquest.org.nz [sciquest.org.nz]
- 9. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. scielo.br [scielo.br]
An In-depth Technical Guide to the Role of rac-Monepantel Sulfone in Anthelmintic Resistance Studies
This guide provides a comprehensive technical overview of rac-Monepantel Sulfone, its significance in the context of rising anthelmintic resistance, and its application in research and drug development. It is intended for researchers, scientists, and professionals in the animal health and parasitology fields.
Executive Summary: The Challenge of Anthelmintic Resistance and the Advent of a New Chemical Class
The global livestock industry faces a significant threat from the widespread emergence of anthelmintic resistance in gastrointestinal nematodes. This resistance to conventional drug classes, such as benzimidazoles, macrocyclic lactones, and levamisole, has created an urgent need for novel anthelmintics with unique modes of action. Monepantel, the first representative of the amino-acetonitrile derivative (AAD) class, offered a promising solution.[1][2] However, the development of resistance to this newer drug underscores the critical need for robust monitoring and research tools.[3][4] This guide focuses on the pivotal role of its primary active metabolite, this compound, in understanding and combating this evolving resistance.
The Metabolic Activation and Mechanism of Action of Monepantel
Monepantel (MOP) is administered as a prodrug that undergoes rapid and extensive metabolism in the host animal, primarily in the liver.[5] The key metabolic step is the oxidation of the sulfide moiety to a sulfone, resulting in the formation of this compound (MNPSO2).[6][7] This metabolite is the predominant and most persistent chemical entity found in the plasma of treated animals and is considered to possess a similar spectrum of anthelmintic activity as the parent compound.[6][7]
The unique mechanism of action of the AAD class is a critical factor in its efficacy against multi-drug resistant nematode populations. Monepantel and its sulfone metabolite act as positive allosteric modulators of a nematode-specific subtype of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 receptor complex.[8][9] The Hco-MPTL-1 subunit of this receptor in Haemonchus contortus has been identified as a key target.[1][9] This mode of action is distinct from all other commercially available anthelmintics, which is why it was initially effective against parasites resistant to other drug classes.[1][10]
Caption: Workflow for in vitro anthelmintic resistance assays.
The Role of Metabolic Inhibitors in Mechanistic Studies
To further elucidate the role of metabolic activation in the efficacy of monepantel, in vitro assays can be conducted in the presence of inhibitors of xenobiotic detoxification pathways. For instance, piperonyl butoxide (PBO), an inhibitor of phase I metabolism, has been shown to increase the IC50 of monepantel, likely by reducing its conversion to the more active sulfone metabolite. [11][12]Such studies are crucial for understanding how alterations in parasite metabolism might contribute to resistance.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Monepantel Oral Efficacy | >98% | Sheep | [13][14] |
| Monepantel Sulfone as main metabolite | Yes | Sheep, Cattle | [6][15][16] |
| Monepantel Sulfone Bioavailability (oral vs IV MOP) | ~94% | Sheep | [6] |
| Monepantel Resistance Reported | Yes | H. contortus, T. circumcincta | [2][3][17] |
Future Directions and Conclusions
The emergence of resistance to monepantel necessitates a multi-faceted approach to preserve its utility. The continued use of this compound in standardized in vitro resistance monitoring assays is essential for early detection of resistant populations. Further research into the specific mutations conferring resistance will be crucial for the development of molecular diagnostic tools. Additionally, a deeper understanding of the metabolic pathways within the parasite may reveal novel targets for synergistic drug combinations.
References
- SCIENTIFIC DISCUSSION - Veterinary Medicines.
- Freedom of Information Summary import tolerance for monepantel in sheep - FDA.
- Public Release Summary - Monepantel in the Product Zolvix Monepantel Broad Spectrum Oral Anthelmintic for Sheep - Australian Pesticides and Veterinary Medicines Authority.
- Resistance to monepantel in multiresistant gastrointestinal nematodes in sheep flocks in Rio Grande do Sul - Redalyc.
- In vivo selection for Haemonchus contortus resistance to monepantel | Journal of Helminthology | Cambridge Core.
- Suppressive treatment with monepantel and the fast selection for phenotypically resistant trichostrongylids of sheep | Parasitology | Cambridge Core.
- Acquired resistance to monepantel in C.
- In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exshe
- Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nem
- Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nem
- Clinical field study to evaluate the efficacy and safety of the amino-acetonitrile derivative, monepantel, compared with registered anthelmintics against gastrointestinal nem
- Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administr
- Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PubMed Central.
- In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exshe
- A large-scale clinical field study to evaluate the efficacy and safety of an oral formulation of the amino-acetonitrile derivative ( AAD ), monepantel , in sheep in New Zealand - PubMed.
- Extreme-QTL mapping of monepantel resistance in Haemonchus contortus - PubMed.
- Monepantel: the most studied new anthelmintic drug of recent years | Parasitology.
- In vivo selection for Haemonchus contortus resistance to monepantel - PubMed.
- (Rac)-Monepantel sulfone-d5 | Stable Isotope | MedChemExpress.
- Resistance to Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual.
- Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep | Request PDF - ResearchG
- Monepantel - Wikipedia.
- A pooled analysis of the efficacy of monepantel, an amino-acetonitrile derivative against gastrointestinal nematodes of sheep | Request PDF - ResearchG
- In Vitro and In Vivo Efficacy of Monepantel (AAD 1566)
- Haemonchus contortus Acetylcholine Receptors of the DEG-3 Subfamily and Their Role in Sensitivity to Monepantel | PLOS P
- Acquired resistance to monepantel in C.
- A Study of Monepantel in Individuals With Motor Neurone Disease | ClinicalTrials.gov.
- Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - Michal Holčapek.
- Haemonchus contortus resistance to monepantel in sheep | Request PDF - ResearchG
- Hepatic biotransformation pathways and ruminal metabolic stability of the novel anthelmintic monepantel in sheep and c
- Genetic cross between Haemonchus contortus isolates with extreme...
- Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI.
Sources
- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. Resistance to Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. redalyc.org [redalyc.org]
- 4. Suppressive treatment with monepantel and the fast selection for phenotypically resistant trichostrongylids of sheep | Parasitology | Cambridge Core [cambridge.org]
- 5. Hepatic biotransformation pathways and ruminal metabolic stability of the novel anthelmintic monepantel in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haemonchus contortus Acetylcholine Receptors of the DEG-3 Subfamily and Their Role in Sensitivity to Monepantel | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Clinical field study to evaluate the efficacy and safety of the amino-acetonitrile derivative, monepantel, compared with registered anthelmintics against gastrointestinal nematodes of sheep in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A large-scale clinical field study to evaluate the efficacy and safety of an oral formulation of the amino-acetonitrile derivative ( AAD ), monepantel , in sheep in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apvma.gov.au [apvma.gov.au]
- 16. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotypic characterisation of monepantel resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Profiling of rac-Monepantel Sulfone
Executive Summary
Monepantel (MOP) represents a significant advancement in anthelmintic therapy, introducing the amino-acetonitrile derivative (AAD) class to combat gastrointestinal nematode infections in livestock, particularly those resistant to established drug classes.[1][2] However, a comprehensive understanding of its pharmacological activity requires a shift in focus from the parent drug to its principal metabolite, rac-Monepantel Sulfone (MOP-SO2). Following oral administration, monepantel is rapidly and extensively metabolized to MOP-SO2, which exhibits comparable anthelmintic efficacy and demonstrates a significantly longer half-life and higher systemic exposure in the host animal.[1][2] Consequently, MOP-SO2 is the primary driver of the sustained therapeutic effect. This guide provides an in-depth technical framework for the pharmacological profiling of this compound, detailing its unique mechanism of action, methodologies for in vitro and in vivo characterization, and its pharmacokinetic-pharmacodynamic relationship. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this important antiparasitic agent.
Introduction: The Amino-Acetonitrile Derivatives and the Primacy of the Sulfone Metabolite
The discovery of the AADs by Novartis scientists originated from high-throughput in vitro screening against parasitic nematodes, identifying a novel chemical scaffold with potent anthelmintic properties.[1] This effort culminated in the development of monepantel, the first AAD approved for veterinary use in sheep and cattle.[1] A defining characteristic of monepantel's pharmacology is its metabolic fate.
Upon entering the host's systemic circulation, monepantel undergoes rapid S-oxidation to form its sulfone metabolite, MOP-SO2.[1][3] This biotransformation is critical for two reasons:
-
Predominance: MOP-SO2 quickly becomes the dominant circulating moiety, far exceeding the concentration of the parent monepantel.[1]
-
Sustained Activity: MOP-SO2 possesses a similar spectrum of anthelmintic activity to monepantel and persists in the plasma and tissues for a much longer duration.[1][2]
Therefore, any robust pharmacological assessment must center on the properties of MOP-SO2, as it represents the therapeutically relevant compound responsible for nematode clearance.
Mechanism of Action: A Novel Nematode-Specific Nicotinic Receptor Target
The selective toxicity of the AAD class against nematodes is grounded in its unique molecular target, which is absent in their mammalian hosts.[1] This specificity ensures a wide margin of safety.
The Molecular Target: DEG-3/DES-2 Nicotinic Acetylcholine Receptors
Studies in the model organism Caenorhabditis elegans first pointed towards a nematode-specific, ligand-gated ion channel.[1] Subsequent research identified this target as a unique subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 channels.[1] In the economically significant parasite Haemonchus contortus, the specific receptor subunit MPTL-1 has been identified as the likely binding site for monepantel.[1]
Agonistic Modulation and Induction of Spastic Paralysis
Monepantel and its sulfone metabolite act as potent positive allosteric modulators or agonists of these DEG-3/DES-2 channels.[1][2] This interaction locks the channel in an open state, permitting an uncontrolled influx of ions. The resulting sustained depolarization of nematode muscle cells leads to irreversible contraction (spastic paralysis), cessation of feeding, and eventual death and expulsion of the parasite.[1] Only the (S)-enantiomer of monepantel has been found to be biologically active.[1]
Caption: Signaling pathway of Monepantel Sulfone action on nematode nAChRs.
In Vitro Pharmacological Profiling
In vitro assays are the cornerstone of initial pharmacological profiling. They provide a controlled environment to determine the intrinsic potency and spectrum of activity of MOP-SO2 against various nematode species and life stages, independent of host-mediated pharmacokinetic variables.
Key Assays for Anthelmintic Activity
A battery of assays is employed to build a comprehensive in vitro profile. The choice of assay depends on the target nematode's life cycle and the specific question being addressed (e.g., ovicidal, larvicidal, or adulticidal effects).
-
Larval Development Assays (LDAs): These assays assess the ability of a compound to inhibit the development of eggs into infective third-stage larvae (L3). They are highly valuable for determining potency against developing stages.
-
Larval Motility/Paralysis Assays: These assays measure the effect of the compound on the motility of L3 larvae, providing a direct measure of the paralytic effect central to the mechanism of action.
-
Egg Hatch Assays (EHAs): Used to determine if a compound has ovicidal properties by measuring the inhibition of hatching of nematode eggs.[2]
Protocol: Micro-Agar Larval Development Test for Haemonchus contortus
This protocol is a self-validating system for determining the effective concentration (EC50) of MOP-SO2.
Objective: To quantify the concentration of this compound that inhibits 50% of H. contortus eggs from developing into L3 larvae.
Materials:
-
Freshly collected H. contortus eggs, isolated from fecal samples.
-
This compound stock solution in DMSO.
-
Nutrient agar, nutritive medium, and Earle's balanced salt solution (EBSS).
-
Amphotericin B and Penicillin-Streptomycin solutions.
-
96-well microtiter plates.
-
Incubator set to 27°C.
-
Inverted microscope.
Methodology:
-
Compound Preparation: Perform a serial dilution of the MOP-SO2 stock solution in DMSO, followed by a further dilution in EBSS to achieve the final test concentrations. Ensure the final DMSO concentration is non-toxic to the larvae (typically <1%).
-
Plate Preparation: Dispense 50 µL of molten nutrient agar into each well of a 96-well plate and allow it to solidify.
-
Egg Suspension: Prepare a suspension of H. contortus eggs in nutritive medium containing antibiotics (Amphotericin B, Pen-Strep) to a concentration of approximately 100-150 eggs per 50 µL.
-
Dosing: Add 50 µL of the appropriate MOP-SO2 dilution to each well. Include solvent-only wells as negative controls and a known anthelmintic (e.g., levamisole) as a positive control.
-
Incubation: Add 50 µL of the egg suspension to each well. Seal the plates and incubate at 27°C for 7 days.
-
Termination & Reading: After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.
-
Quantification: Using an inverted microscope, count the number of eggs, L1/L2 larvae (development inhibited), and L3 larvae (development successful) in each well.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the EC50 value.
Sources
An In-Depth Technical Guide to the Investigation of rac-Monepantel Sulfone as a Metabolite of Monepantel
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Metabolite Investigation
In the lifecycle of drug development, understanding the metabolic fate of a xenobiotic is not merely an academic exercise; it is a cornerstone of establishing its safety and efficacy profile. The parent drug is but the beginning of a complex pharmacological narrative that unfolds within the biological milieu. Metabolites, the biochemical progeny of the parent compound, can possess their own distinct pharmacological and toxicological properties, sometimes rivaling or even eclipsing those of the administered drug. This guide is dedicated to the methodical investigation of one such crucial metabolite: rac-Monepantel Sulfone, the primary metabolic product of the anthelmintic drug Monepantel. As a Senior Application Scientist, my objective is to provide a narrative that is both technically robust and grounded in the practical realities of the laboratory, explaining not just the "how" but, more importantly, the "why" behind each experimental choice.
Section 1: The Metabolic Journey of Monepantel
Monepantel (MOP) is a pioneering member of the amino-acetonitrile derivatives (AADs), a class of anthelmintics lauded for its novel mode of action and its efficacy against nematode strains resistant to other drug classes.[1] Following oral administration, Monepantel is rapidly absorbed and undergoes extensive metabolism.[1] The primary metabolic pathway is the oxidation of the sulfide moiety, a transformation that proceeds through two key steps.
1.1 The Two-Step S-Oxidation Pathway
The thioether group in Monepantel is a soft nucleophile, making it a prime target for oxidative enzymes.[2] The metabolic conversion to the sulfone occurs sequentially:
-
Formation of the Sulfoxide: The initial oxidation converts the sulfide to a sulfoxide intermediate (Monepantel Sulfoxide, MOP-SO).
-
Formation of the Sulfone: A subsequent oxidation of the sulfoxide yields the sulfone metabolite (Monepantel Sulfone, MOP-SO2).[1][3]
This two-step S-oxidation is a common metabolic route for many xenobiotics containing a thioether linkage.[1]
1.2 The Enzymatic Machinery: FMOs and CYPs
The enzymatic catalysis of S-oxidation is primarily mediated by two superfamilies of enzymes: the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450s (CYPs).[2][4]
-
Flavin-containing Monooxygenases (FMOs): These enzymes are highly efficient catalysts for the oxidation of soft nucleophiles, such as the sulfur atom in Monepantel.[2][5] Their mechanism does not involve the reactive intermediates typical of CYP-catalyzed reactions, often leading to a "cleaner" metabolic profile for susceptible substrates. Given the nature of the thioether in Monepantel, FMOs are strongly implicated as key players in its oxidation.[4][5][6]
-
Cytochrome P450s (CYPs): While FMOs are prime candidates, the involvement of CYP enzymes cannot be discounted and, indeed, has been investigated. Studies have shown that Monepantel can induce certain CYP isoforms, such as CYP3A, in sheep, suggesting an interaction with this major drug-metabolizing system.[7]
The interplay between these enzyme systems governs the rate and extent of this compound formation.
Caption: In vitro experimental workflow for microsomal incubation.
Section 3: In Vivo Characterization of this compound
While in vitro studies provide mechanistic detail, in vivo experiments are essential to understand the pharmacokinetics of a metabolite in a whole organism. An in vivo study allows for the determination of key parameters such as the rate of absorption, distribution, metabolism, and excretion (ADME).
3.1 Choice of Animal Model
The selection of an appropriate animal model is a critical decision. For veterinary medicines like Monepantel, the target species (e.g., sheep) is often used. [8][9]For preclinical safety assessment intended to support human use, rodent (e.g., rat) and non-rodent (e.g., dog) species are typically used. The choice should be guided by in vitro metabolic data, aiming to select a species that produces a metabolite profile as similar as possible to that observed in the target species (or humans). [10] 3.2 Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study in rats to characterize the plasma concentration-time profiles of Monepantel and this compound.
Objective: To determine the pharmacokinetic parameters of Monepantel and this compound following oral administration of Monepantel to rats.
Materials:
-
Male Sprague-Dawley rats (or another appropriate strain)
-
Monepantel formulation suitable for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for sample storage
Procedure:
-
Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast the animals overnight prior to dosing to reduce variability in absorption, but allow free access to water.
-
Record the body weight of each animal to calculate the correct dose volume.
-
Administer a single oral dose of the Monepantel formulation via gavage. A typical dose for a discovery-phase study might be in the range of 5-10 mg/kg. [11]
-
-
Blood Sampling:
-
Collect blood samples at a series of time points. A typical time course would be: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Blood can be collected from a suitable site, such as the tail vein.
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentrations of Monepantel and this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Data Analysis:
The plasma concentration-time data are used to calculate key pharmacokinetic parameters for both the parent drug and the metabolite. This is typically done using non-compartmental analysis software.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area under the plasma concentration-time curve, a measure of total drug exposure. |
| t1/2 | Elimination half-life, the time required for the plasma concentration to decrease by half. |
The relationship between the AUC of the metabolite and the parent drug (AUCmetabolite / AUCparent) is a key metric for assessing the extent of metabolic conversion.
Section 4: Bioanalytical Methodology for Quantification
The accurate quantification of Monepantel and its sulfone metabolite in complex biological matrices is paramount. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. [1][3] 4.1 The Power of HPLC-MS/MS
-
Chromatographic Separation (HPLC): The HPLC system separates the parent drug, the metabolite, and other matrix components based on their physicochemical properties (e.g., polarity). This is crucial for resolving the analytes from potentially interfering substances.
-
Mass Spectrometric Detection (MS/MS): The mass spectrometer provides two levels of mass filtering, offering exceptional selectivity. A specific parent ion is selected and fragmented, and a specific fragment ion is then monitored. This process, known as Selected Reaction Monitoring (SRM), allows for the highly specific detection and quantification of the target analytes, even at very low concentrations.
4.2 Key Parameters for Method Development
A robust LC-MS/MS method requires the careful optimization of several parameters.
| Parameter | Rationale and Considerations |
| Chromatographic Column | A reverse-phase C18 column is typically a good starting point for molecules of this polarity. |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid for positive ion mode, or ammonium hydroxide for negative ion mode) is used to achieve good separation. |
| Ionization Source | Electrospray ionization (ESI) is commonly used. The choice between positive and negative ion mode depends on the chemical structure of the analytes. Monepantel and its sulfone are often analyzed in negative ion mode. [3] |
| MS/MS Transitions (SRM) | For each analyte, at least two SRM transitions (a quantifier and a qualifier) should be optimized to ensure identity and accurate quantification. |
Table: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Monepantel | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Internal Standard | [Value] | [Value] | [Value] |
(Note: Specific m/z values would be determined experimentally during method development.)
4.3 Method Validation: Ensuring Trustworthiness
Before a bioanalytical method can be used for sample analysis, it must be rigorously validated to ensure its reliability. The validation process assesses:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: How close the measured values are to the true values, and the reproducibility of the measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.
Section 5: Chemical Synthesis of a this compound Standard
The availability of a pure, well-characterized analytical standard is a prerequisite for quantitative bioanalysis. Since this compound is not typically available commercially, its chemical synthesis is a necessary step.
5.1 Synthetic Strategy: Oxidation of the Sulfide
The most direct route to the sulfone is the oxidation of the sulfide group in the parent Monepantel molecule. This is a common and high-yielding transformation in organic chemistry.
Proposed Synthetic Route:
-
Starting Material: Monepantel.
-
Oxidizing Agent: A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). [12]The stoichiometry of the reaction can be controlled to favor the formation of the sulfone. Using approximately two equivalents of the oxidizing agent will typically drive the reaction past the sulfoxide stage to the desired sulfone.
-
Reaction Conditions: The reaction is often carried out in a chlorinated solvent, such as dichloromethane (DCM), at a controlled temperature, starting at low temperatures (e.g., 0°C) and allowing the reaction to warm to room temperature.
-
Workup and Purification: After the reaction is complete, a standard aqueous workup is performed to remove the m-CPBA byproduct. The crude product is then purified, typically by column chromatography, to yield the pure this compound.
5.2 Characterization of the Standard
The identity and purity of the synthesized standard must be confirmed unambiguously using a suite of analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the correct molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Section 6: Regulatory and Safety Considerations
The investigation of drug metabolites is not only a scientific necessity but also a regulatory requirement. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have issued guidance on the safety testing of drug metabolites. [13][14][15] 6.1 The FDA's "MIST" Guidance
The "Metabolites in Safety Testing" (MIST) guidance provides a framework for when a metabolite needs to be specifically evaluated for safety. [13][16]Key considerations include:
-
Abundance: Metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state may require nonclinical safety assessment.
-
Disproportionate Metabolites: A metabolite is considered "disproportionate" if it is found at a significantly higher level in humans than in the animal species used for toxicology testing. [15] If a metabolite like this compound meets these criteria, there are two general approaches for its safety assessment: [14][10]
-
Use a toxicology species that forms the metabolite at comparable or higher levels than humans. This is the preferred approach.
-
Synthesize the metabolite and conduct separate toxicology studies. This is necessary if a suitable animal model cannot be identified. [10] The comprehensive investigation of this compound, as outlined in this guide, provides the essential data needed to address these regulatory requirements and ensure the safety of the parent drug.
Conclusion: A Holistic View of Drug Action
The journey from parent drug to active metabolite is a critical chapter in the story of any therapeutic agent. The case of Monepantel and its sulfone metabolite serves as a powerful reminder that a drug's in vivo activity is often the result of a dynamic interplay between the parent compound and its metabolic products. By employing a systematic approach that combines in vitro mechanistic studies, in vivo pharmacokinetic characterization, robust bioanalytical methods, and a clear understanding of the regulatory landscape, we can build a comprehensive and scientifically sound understanding of a drug's disposition and action. This holistic view is the bedrock upon which safe and effective medicines are developed.
References
-
Skálová, L., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. [Link]
-
Food and Agriculture Organization of the United Nations. (2018). Monepantel. FAO JECFA Monographs 23. [Link]
-
European Medicines Agency. (2009). Scientific Discussion for Zolvix. [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Monepantel. [Link]
-
Holčapek, M., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(2-3), 957-967. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. [Link]
-
PubMed. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. [Link]
-
Hajjar, N. P., & Hodgson, E. (1982). Flavin Adenine Dinucleotide--Dependent Monooxygenase: Its Role in the Sulfoxidation of Pesticides in Mammals. Science, 218(4571), 570-572. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
Tritten, L., et al. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLoS Neglected Tropical Diseases, 5(12), e1457. [Link]
-
Catucci, G., et al. (2020). Flavin-containing monooxygenases: Mutations, disease and drug response. Pharmacological Research, 154, 104247. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Li, Y., et al. (2023). Recent Applications of Flavin-Dependent Monooxygenases in Biosynthesis, Pharmaceutical Development, and Environmental Science. International Journal of Molecular Sciences, 24(23), 16997. [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]
-
Wikipedia. Flavin-containing monooxygenase. [Link]
-
Stuchlíková, L., et al. (2015). Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo. Chemico-Biological Interactions, 227, 63-68. [Link]
-
Delaware Valley Drug Metabolism Discussion Group. An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. [Link]
-
Hodgson, E., & Levi, P. E. (1996). The role of the flavin-containing monooxygenase (EC 1.14.13.8) in the metabolism and mode of action of agricultural chemicals. Toxicology Letters, 88(1-3), 51-57. [Link]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. The role of the flavin-containing monooxygenase (EC 1.14.13.8) in the metabolism and mode of action of agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavin adenine dinucleotide--dependent monooxygenase: its role in the sulfoxidation of pesticides in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Applications of Flavin-Dependent Monooxygenases in Biosynthesis, Pharmaceutical Development, and Environmental Science | MDPI [mdpi.com]
- 7. Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 16. dvdmdg.org [dvdmdg.org]
Technical Guide: The Metabolic Discovery and Pharmacological Significance of rac-Monepantel Sulfone
Introduction: A New Front in the Battle Against Anthelmintic Resistance
The relentless evolution of resistance in gastrointestinal nematodes to conventional anthelmintics, such as benzimidazoles, macrocyclic lactones, and levamisole, has posed a significant threat to livestock health and productivity worldwide. This escalating crisis necessitated a paradigm shift in drug discovery, moving beyond existing chemical scaffolds to identify novel mechanisms of action. It was within this challenging landscape that the amino-acetonitrile derivatives (AADs) emerged as a groundbreaking class of anthelmintics.
This technical guide provides an in-depth review of the discovery of Monepantel, the first commercialized AAD, and its pivotal metabolite, rac-Monepantel Sulfone. We will deconstruct the experimental journey, from the identification of the parent compound's unique mode of action to the critical metabolic studies that revealed the sulfone metabolite as the predominant and equally efficacious entity in vivo. This narrative underscores the indispensable role of integrated pharmacokinetic and metabolic profiling in modern drug development, revealing that the true nature of a drug's activity is often defined by its transformation within the target host.
The Progenitor Compound: Monepantel and its Novel Mechanism of Action
The discovery of the AAD class originated from extensive screening programs by scientists at Novartis, who identified these compounds as having potent activity against parasitic nematodes in vitro.[1] This effort led to the selection of a lead compound, AAD 1566, later named Monepantel, which demonstrated high efficacy in eliminating pathogenic nematodes in both sheep and cattle.[1]
The true innovation of Monepantel lies in its mechanism of action, which is entirely distinct from other anthelmintic classes.[2][3] This differentiation is the cornerstone of its efficacy against multi-drug resistant nematode populations.
Causality Behind the Mechanism: Monepantel selectively targets a nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily.[1] In the economically significant parasite Haemonchus contortus, the receptor is designated Hco-MPTL-1.[1][4] Monepantel functions as a positive allosteric modulator, binding to this receptor and locking it in an open state.[2][4] This action leads to an uncontrolled influx of ions, causing irreversible depolarization of the nematode's muscle cells, which results in spastic paralysis and subsequent death of the parasite.[2][4] The absence of this specific receptor subfamily in mammals explains the compound's favorable safety profile and high therapeutic index.[1][]
Caption: Mechanism of Monepantel at the nematode neuromuscular junction.
The Pivotal Discovery: Unveiling a Key Metabolite via In Vivo Studies
While the in vitro activity of Monepantel was established, a comprehensive understanding of its therapeutic action required rigorous investigation into its pharmacokinetic (PK) and metabolic fate within the target animal. The primary objective of these studies is to determine how the animal's body affects the drug, a process that often reveals that the parent compound is not the sole, or even primary, active agent.
The discovery of Monepantel Sulfone is a classic example of bioactivation, where a parent drug is metabolized into a more active or persistent form.
Experimental Protocol: Representative Pharmacokinetic Study in Sheep
The following protocol is a representative, self-validating system for assessing the pharmacokinetic profile of Monepantel and its metabolites.
Objective: To determine the plasma concentration-time profiles of Monepantel and its primary metabolites following oral administration to sheep.
Methodology:
-
Animal Selection & Acclimation:
-
Select healthy, mature sheep of a consistent breed and weight.
-
Acclimate animals to housing and diet for at least 7 days prior to the study to minimize stress-related physiological variables.
-
Fast animals overnight before dosing to standardize gut motility and absorption.
-
-
Dosing and Sample Collection:
-
Accurately weigh each animal to calculate the precise dose.
-
Administer a single oral dose of Monepantel at the target concentration (e.g., 2.5 mg/kg body weight).[1]
-
Collect whole blood samples (e.g., 5 mL) from the jugular vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 2, 4, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours post-dose. The inclusion of numerous time points is critical for accurately modeling the absorption, distribution, and elimination phases.
-
-
Sample Processing and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to cryovials.
-
Store plasma samples at ≤ -70°C until analysis to ensure the stability of the parent drug and its metabolites.
-
-
Bioanalytical Analysis (LC-MS/MS):
-
Analyze plasma samples for the presence and concentration of Monepantel and potential metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. (A detailed protocol is provided in the next section).
-
Analytical Workflow: Quantification of Monepantel and its Sulfone Metabolite
The simultaneous and accurate quantification of a parent drug and its metabolites from a complex biological matrix like plasma is a significant analytical challenge. LC-MS/MS provides the required selectivity and sensitivity.
Objective: To quantify Monepantel and Monepantel Sulfone in sheep plasma.
Methodology:
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Monepantel).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection. This step concentrates the analyte and ensures compatibility with the LC system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for efficient separation.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Monepantel, Monepantel Sulfone, and the internal standard are monitored for highly selective quantification.
-
-
-
Validation and Quantification:
-
A calibration curve is constructed using blank plasma spiked with known concentrations of Monepantel and Monepantel Sulfone standards.
-
The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.
-
Caption: Workflow for the bioanalysis of Monepantel and its metabolites.
The Key Finding: Emergence of Monepantel Sulfone
Pharmacokinetic studies in both sheep and cattle consistently revealed a critical finding: after oral administration, Monepantel is rapidly and extensively metabolized to its sulfone derivative.[1] This metabolite, this compound, quickly becomes the predominant compound circulating in the bloodstream and residing in tissues.[1][6][7] Further studies confirmed that the sulfone metabolite possesses a similar level of anthelmintic efficacy as the parent Monepantel molecule.[1][2][3][7]
Pharmacokinetic Profile and the Significance of Bioactivation
The quantitative data from PK studies provides a clear picture of the in-vivo relationship between Monepantel and its sulfone metabolite. The sulfone is not merely a byproduct; its pharmacokinetic properties are superior to the parent compound for sustained anthelmintic action.
Comparative Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic data for Monepantel and Monepantel Sulfone following a single oral dose in sheep and calves.
| Species (Oral Dose) | Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Sheep (3 mg/kg)[1] | Monepantel | 16 | 17.9 | 671 |
| Monepantel Sulfone | 24 | 94.3 | 11,125 | |
| Calves (2.5 mg/kg)[1] | Monepantel | 8 | 21.5 | 2,174 |
| Monepantel Sulfone | 41.3 | 96.8 | 10,242 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve (total drug exposure).
Interpretation of Data: The data unequivocally demonstrates the significance of the sulfone metabolite.
-
Higher Exposure (Cmax & AUC): The Cmax and, most importantly, the AUC values for Monepantel Sulfone are substantially higher (over 5 to 16 times higher AUC) than for the parent compound.[1] This indicates a much greater and more sustained total exposure of the parasite to the active sulfone.
-
Longer Persistence (Tmax): The longer Tmax and a significantly longer elimination half-life mean that the sulfone metabolite persists in the host's system for a longer duration, providing a more prolonged therapeutic window.[1][7]
This evidence confirms that Monepantel largely functions as a prodrug, with its rapid conversion to the more persistent and equally active Monepantel Sulfone being the primary driver of its overall in vivo efficacy.
Synthesis and Characterization of the this compound Standard
While first discovered as a metabolite, the chemical synthesis of this compound is essential for its use as a certified reference standard in the bioanalytical and residue detection methods described above.
Plausible Synthetic Protocol: Sulfide to Sulfone Oxidation
The conversion of the sulfide moiety in Monepantel to a sulfone is a standard and high-yielding chemical oxidation.
Objective: To synthesize this compound from Monepantel.
Methodology:
-
Dissolution: Dissolve Monepantel in a suitable organic solvent, such as dichloromethane or acetic acid.
-
Oxidation: Cool the solution in an ice bath. Add a controlled amount (approximately 2.2 equivalents) of an oxidizing agent, such as meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise. Using a slight excess ensures complete conversion from the intermediate sulfoxide to the final sulfone.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench any excess oxidant. Perform an aqueous workup to remove acid byproducts, followed by extraction of the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
Caption: Synthetic conversion of Monepantel to its sulfone metabolite.
Structural Characterization
The identity and purity of the synthesized standard must be unequivocally confirmed using a suite of spectroscopic methods, as described in the literature for Monepantel derivatives.[7]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the correct molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the characteristic S=O stretches of the sulfone group.
Conclusion and Broader Implications
The story of this compound is not merely about the discovery of a metabolite; it is a powerful illustration of a core principle in modern pharmacology. The therapeutic journey of a drug does not end upon administration but begins with its complex interaction with the host's metabolic machinery. The initial discovery of the AAD class provided a novel weapon against resistant nematodes, but it was the meticulous pharmacokinetic and metabolic investigations that unveiled the true identity of the primary therapeutic agent: this compound.
This technical guide has detailed the logical and experimental progression from identifying a progenitor's unique mechanism to understanding its bioactivation into a more persistent and equally potent metabolite. This knowledge is fundamental not only for optimizing efficacy but also for establishing regulatory standards for tissue residues and for the ongoing surveillance of resistance, which has unfortunately been reported for Monepantel.[1][8] The discovery of this compound serves as a critical case study for researchers and drug development professionals, reinforcing the necessity of looking beyond the parent molecule to fully comprehend and harness a drug's therapeutic potential.
References
-
Kaminsky, R., Ducray, P., Jung, M., et al. (2008). A new class of anthelmintics effective against drug-resistant nematodes. Nature, 452(7184), 176–180. [Link]
-
Food and Agriculture Organization of the United Nations. (2017). Monepantel. FAO JECFA Monographs 21. [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Monepantel. Residue Monograph 15-2013. [Link]
-
Cvilink, V., Lamka, J., & Skálová, L. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. [Link]
-
Canton, C., Canton, L., Lifschitz, A., et al. (2021). Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. International Journal for Parasitology: Drugs and Drug Resistance, 15, 162–167. [Link]
-
Karadzovska, D., Seewald, W., Browning, A., Smal, M., Bouvier, J., & Giraudel, J. M. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359–367. [Link]
-
European Medicines Agency. (2009). ZOLVIX Scientific Discussion. Veterinary Medicines. [Link]
-
Sargison, N. (2012). Efficacy of monepantel and anthelmintic combinations against multiple-resistant Haemonchus contortus in sheep, including characterisation of the nematode isolate. Veterinary Parasitology, 185(2-4), 164-170. [Link]
-
MSD Veterinary Manual. (2025). Resistance to Anthelmintics in Animals. Pharmacology. [Link]
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
An In-Depth Technical Guide to the Ecotoxicological Profile of rac-Monepantel Sulfone and its Impact on Non-Target Organisms
Foreword: A Paradigm of Selective Toxicity
In the development of veterinary pharmaceuticals, the pursuit of efficacy against target parasites must be counterbalanced by a rigorous assessment of potential impacts on the wider ecosystem. The anthelmintic monepantel, the first of the amino-acetonitrile derivative (AAD) class, and its primary metabolite, rac-Monepantel Sulfone, represent a significant advancement in this regard.[1] Their novel mechanism of action, targeting a specific nematode ion channel, provides a high degree of selectivity, a concept central to modern parasiticide development.[2][3] This guide provides a detailed examination of the scientific data underpinning the environmental safety profile of this compound, offering researchers and drug development professionals a comprehensive resource on its interaction with non-target organisms. We will delve into its metabolic fate, its ecotoxicological endpoints, and the robust methodologies required to validate its environmental safety.
Section 1: The Molecular and Metabolic Journey of Monepantel
To understand the environmental impact of this compound, one must first appreciate its origin and molecular target. Monepantel is rapidly metabolized in treated livestock, primarily sheep and cattle, into its sulfone metabolite, which exhibits comparable anthelmintic activity and is the major, more persistent compound found in plasma, milk, and tissues.[1][2][4]
Mechanism of Action: The Foundation of Selectivity
The environmental safety of a compound often begins at its molecular target. Monepantel and its sulfone metabolite exert their effect by acting as positive allosteric modulators of a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, ACR-23/MPTL-1, which is part of the DEG-3 receptor subfamily.[2][5] This interaction locks the channel in an open state, leading to an uncontrolled ion influx, depolarization of muscle cells, and subsequent spastic paralysis and death of the nematode.[2][5]
Crucially, this specific receptor subunit is absent in mammals and most non-target invertebrates, which is the primary reason for the compound's favorable safety profile.[2] While some studies suggest a more complex interaction with other nAChR subtypes, the principal mechanism remains the cornerstone of its target specificity.[3][6]
Metabolic Pathway in Livestock
Following oral administration, monepantel undergoes extensive phase I metabolism. The primary pathway involves a two-step S-oxidation process, converting monepantel first to a transient sulfoxide and then rapidly to the stable and active monepantel sulfone.[7] Further metabolism can occur through hydroxylation and hydrolysis, with subsequent phase II conjugation (sulfation, glucuronidation) facilitating excretion, predominantly via feces and urine.[5][7][8]
Caption: Metabolic conversion of Monepantel in livestock.
Section 2: Ecotoxicological Risk Assessment for Non-Target Organisms
The potential for environmental impact is a function of both exposure and toxicity. For this compound, data indicates a low risk across key environmental compartments due to its favorable toxicity profile and physicochemical properties that limit its bioavailability.
Terrestrial Compartment: Focus on Dung and Soil Fauna
As the primary route of excretion is fecal, the dung pat ecosystem is the most relevant exposure scenario for terrestrial non-target organisms.[7][8]
Dung-Dwelling Insects (Flies and Beetles): These organisms are crucial for nutrient cycling and pasture health. Unlike some broad-spectrum anthelmintics (e.g., macrocyclic lactones) which can have significant negative impacts on these communities, monepantel and its sulfone metabolite are considered to have a wide margin of safety.[5][9][10]
Studies have established high No-Observed-Effect Concentrations (NOECs) for both the parent compound and the sulfone metabolite in key indicator species.[5] This is a critical finding, as the measured concentrations of these residues in the dung of treated animals are substantially lower than the established NOEC values, indicating a low probability of adverse effects under field conditions.[5] Furthermore, the sulfone metabolite has been shown to be inactive against a range of other arthropods.[5]
Soil Organisms and Plants: The impact of veterinary medicines on the broader soil ecosystem, including microbiota and non-target nematodes, is an area of growing scientific interest.[11][12] Current data suggests that monepantel does not negatively impact soil microflora or the germination and growth of various plant species.[5] However, the specific impact on free-living soil nematode populations remains an area for further investigation.[5]
Aquatic Compartment
Despite excretion onto pasture, the potential for runoff into aquatic systems necessitates a thorough evaluation of aquatic toxicity. Monepantel and its sulfone metabolite are considered non-toxic to a range of aquatic organisms, including fish, invertebrates (like Daphnia magna), and algae.[5]
This low aquatic risk is further mitigated by the compound's physicochemical properties. With very low water solubility (0.08 mg/L for the parent compound) and a high octanol-water partition coefficient (Log Kₒ/w of 4.2 - 4.7), monepantel and its sulfone metabolite will preferentially bind to soil and organic matter (high Kₒc).[13] This significantly reduces their mobility in soil and limits the potential for leaching into groundwater or runoff into surface waters.
Summary of Ecotoxicological Data
The following table summarizes key quantitative data for this compound and its parent compound, illustrating the high concentrations required to elicit an effect in non-target species.
| Organism Group | Test Species | Endpoint | Substance | Value (mg/kg substrate) | Reference |
| Dung Fly | Scathophaga stercoraria | NOEC | Monepantel | >1000 | [5] |
| NOEC | Monepantel Sulfone | 500 | [5] | ||
| Dung Beetle | Aphodius constans | NOEC | Monepantel | 250 | [5] |
| NOEC | Monepantel Sulfone | 125 | [5] | ||
| Plants | Oilseed rape, Soybean, Oat | NOEC | Monepantel | 100 | [5] |
Section 3: Validated Methodologies for Non-Target Safety Assessment
Scientific integrity demands that claims of safety are supported by robust, reproducible, and validated experimental protocols. The following methodologies represent the gold standard for assessing the impact of veterinary drug residues on dung fauna and provide a framework for investigating other terrestrial organisms.
Experimental Protocol: Dung Fly Development Test (Adapted from OECD 225)
Causality Statement: This test is chosen to assess potential sublethal impacts on a key dung-colonizing insect. The endpoints—larval survival to pupation and adult emergence—are critical indicators of population viability and the overall rate of dung decomposition.
Methodology:
-
Substrate Preparation: Obtain fresh dung from untreated cattle or sheep. Homogenize the dung to ensure uniformity.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to a small amount of inert carrier (e.g., sand). After the solvent evaporates, mix the carrier thoroughly into the dung to achieve the desired test concentrations (e.g., 0, 10, 50, 125, 250, 500 mg/kg dry weight). Include a solvent control.
-
Test Setup: Place 50g of spiked dung into each test vessel. Introduce 50 freshly laid eggs of Scathophaga stercoraria.
-
Incubation: Maintain vessels at 20-22°C with a defined light:dark cycle for the duration of the test.
-
Endpoint Measurement: After the emergence period is complete (approx. 20-30 days), count the number of emerged adult flies. The primary endpoints are the percentage of egg-to-adult emergence and the time to emergence.
-
Validation: The control group must exhibit an emergence rate of ≥50% for the test to be considered valid.
Caption: Workflow for the Dung Fly Development Test.
Experimental Protocol: Dung Beetle Reproduction Test (Adapted from OECD 220)
Causality Statement: This higher-tier test evaluates the full life-cycle impact on a key dung-burying species. Assessing both adult mortality and the successful development of the next generation (F1) provides a comprehensive measure of population-level risk.
Methodology:
-
Acclimation: Acclimate adult dung beetles (Aphodius constans or similar species) to laboratory conditions for one week, providing untreated dung.
-
Test Substrate: Prepare spiked dung as described in the dung fly protocol (Section 3.1).
-
Test Setup: Add a layer of moist soil to each test vessel, followed by 100g of the prepared dung. Introduce 5 adult male and 5 adult female beetles to each vessel.
-
Exposure Period: Maintain the vessels for 14 days under controlled conditions. Record adult mortality daily.
-
Larval Development: After 14 days, remove the adult beetles. Keep the vessels for an additional 4-6 weeks to allow for larval development and emergence.
-
Endpoint Measurement: Sieve the soil and dung to collect and count all emerged F1 generation adults.
-
Validation: The control group must have an adult mortality rate of <20% and produce an average of ≥10 F1 adults per vessel for the test to be valid.
Section 4: Conclusion and Future Research Directives
-
High Target Specificity: The unique molecular target (ACR-23/MPTL-1) is largely absent in non-target phyla, providing a wide margin of safety.[2][5]
-
Limiting Physicochemical Properties: Low water solubility and high soil binding potential drastically reduce environmental mobility and aquatic exposure.[13]
While the current body of research is comprehensive, science is an iterative process. Future research should aim to address the remaining knowledge gaps, particularly concerning the long-term effects on soil microbial community function and the diversity of free-living soil nematodes. The application of advanced techniques such as soil metabarcoding and functional assays (e.g., enzyme activity, substrate-induced respiration) would provide deeper insights and further solidify the environmental safety assessment of this important anthelmintic class.
References
-
Kaminsky, R., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. [Link]
-
Wikipedia. (n.d.). Monepantel. [Link]
-
Food and Agriculture Organization of the United Nations. (2012). Monepantel. Residue Evaluation of Certain Veterinary Drugs. [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Monepantel. 75th JECFA Meeting - Chemical and Technical Assessment. [Link]
-
European Medicines Agency. (2016). European public MRL assessment report (EPMAR) - Monepantel (bovine species). [Link]
-
University of Hertfordshire. (n.d.). Monepantel. AERU Pesticide Properties Database. [Link]
-
U.S. Food & Drug Administration. (2018). Environmental Assessment for Monepantel. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. [Link]
-
ResearchGate. (2014). (PDF) Monepantel: The most studied new anthelmintic drug of recent years. [Link]
-
Buxton, S. K., et al. (2018). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Invertebrate Neuroscience, 18(1), 3. [Link]
-
Lagos, S., & Karpouzas, D. G. (2023). Anthelminthic Veterinary Medicines Interactions with the Soil Microbiota. CHIMIA International Journal for Chemistry, 77(11), 777-782. [Link]
-
ResearchGate. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. [Link]
-
Manning, P., et al. (2018). Effects of the veterinary anthelmintic moxidectin on dung beetle survival and dung removal. Ecological Entomology, 44(2), 246-254. [Link]
-
SDSU Extension. (2022). Managing Livestock for Dung Beetles and Other Beneficial Species. [Link]
-
Semantic Scholar. (2023). Anthelminthic Veterinary Medicines Interactions with the Soil Microbiota. [Link]
-
Ridgeway Research. (2023). Dung Beetles vs. Anthelmintic. [Link]
-
PennState Extension. (2020). Dung Beetles Aid in Reducing Flies and Gastrointestinal Parasites in Pastures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Monepantel - Wikipedia [en.wikipedia.org]
- 3. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Dung Beetles vs. Anthelmintic % Dung Beetles vs. Anthelmintic - Ridgeway Research [ridgewayresearch.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of rac-Monepantel Sulfone
Introduction: A New Paradigm in Anthelmintic Discovery
The emergence of widespread resistance to conventional anthelmintics in parasitic nematodes of livestock presents a significant challenge to global agriculture and animal health.[1][2][3] In this landscape, the amino-acetonitrile derivative (AAD) class of anthelmintics, and its pioneer member Monepantel, represent a critical advancement.[4][] Upon administration, Monepantel is rapidly metabolized to its active sulfone metabolite, rac-Monepantel Sulfone, which is the primary entity responsible for its potent nematocidal activity.[1][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro efficacy testing of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate assessment of this compound's bioactivity against key parasitic nematodes. Understanding the in vitro efficacy is a cornerstone for research into its spectrum of activity, the mechanisms of potential resistance, and the development of next-generation anthelmintics.
The Unique Mechanism of Action of Monepantel and its Sulfone Metabolite
Monepantel and its sulfone metabolite exert their anthelmintic effect through a novel mechanism of action, targeting a specific subfamily of nematode nicotinic acetylcholine receptors (nAChRs) designated as DEG-3.[4][9] This receptor subfamily is unique to nematodes and is absent in their mammalian hosts, which accounts for the high therapeutic index and safety profile of this drug class.[4][]
Activation of the DEG-3 receptor by Monepantel Sulfone leads to an influx of cations, resulting in sustained muscle contraction and spastic paralysis of the nematode, ultimately leading to its expulsion from the host.[4] This distinct mode of action makes it effective against nematode populations that have developed resistance to other anthelmintic classes such as benzimidazoles, macrocyclic lactones, and levamisole.[1][9]
Caption: Mechanism of action of this compound on nematode muscle cells.
Core Principles of In Vitro Anthelmintic Efficacy Testing
In vitro assays are indispensable tools for the initial screening and characterization of anthelmintic compounds.[10] They offer a controlled environment to study the direct effects of a compound on the parasite, are generally more rapid and less expensive than in vivo studies, and reduce the use of experimental animals.[10] The most common in vitro assays for assessing anthelmintic efficacy against gastrointestinal nematodes include:
-
Egg Hatch Assay (EHA): Evaluates the ovicidal activity of a compound by measuring the inhibition of egg hatching.
-
Larval Development Test (LDT): Assesses the impact of a compound on the development of larvae from one stage to the next (e.g., L1 to L3).[11]
-
Larval Motility/Migration Assay: Measures the ability of a compound to inhibit the motility or migration of infective larvae, which is crucial for host infection.[12][13]
-
Adult Motility Assay: Directly assesses the effect of a compound on the viability and motor function of adult worms.[14]
For Monepantel Sulfone, which acts on the neuromuscular system of the parasite, assays that measure motility and development are particularly relevant.
Detailed Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific nematode species and laboratory conditions. Haemonchus contortus, a highly pathogenic and economically significant parasite of small ruminants, is used as the model organism in these protocols.[15]
Preparation of this compound Stock and Working Solutions
Rationale: Accurate and consistent preparation of the test compound is critical for the reliability of the assay results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or relevant culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mg/mL stock solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the assay.
-
Important: The final concentration of DMSO in the assay wells should be kept constant across all treatments (including the negative control) and should typically not exceed 1% (v/v) to avoid solvent-induced toxicity to the nematodes.
-
In Vitro Culture of Haemonchus contortus
Rationale: A healthy and synchronized population of parasites is essential for obtaining reproducible results. This protocol describes the recovery of eggs from fecal samples and their subsequent culture to the infective third larval stage (L3).
Materials:
-
Fresh fecal pellets from sheep infected with H. contortus
-
Saturated NaCl solution
-
Sieve series (e.g., 500 µm, 150 µm, 25 µm)
-
Centrifuge and centrifuge tubes
-
Baermann apparatus
-
Culture plates or flasks
-
Vermiculite
-
Incubator set at 25-27°C
Protocol:
-
Egg Recovery:
-
Soak fecal pellets in water to form a slurry.
-
Pass the slurry through a series of sieves to remove large debris.
-
Collect the filtrate and centrifuge at 1,500 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in saturated NaCl solution, and centrifuge again.
-
Collect the eggs from the surface of the supernatant, wash with water to remove the salt, and count using a McMaster slide.
-
-
Larval Culture:
-
Mix the fecal material containing eggs with vermiculite and moisten with water.
-
Incubate the culture at 25-27°C for 7-10 days in the dark.
-
Harvest the L3 larvae using a Baermann apparatus.
-
Collect the larvae, wash them in sterile water, and store them at 4°C until use.
-
Larval Development Test (LDT)
Rationale: This assay determines the concentration of this compound that inhibits the development of nematode eggs to the L3 stage.
Materials:
-
Freshly recovered H. contortus eggs
-
96-well microtiter plates
-
Culture medium (e.g., Earle's balanced salt solution, DMEM)[16][17]
-
This compound working solutions
-
Lugol's iodine solution
-
Inverted microscope
Protocol:
-
Add 50 µL of culture medium to each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound working solution to the test wells. Add 50 µL of medium with the same DMSO concentration to the negative control wells.
-
Add approximately 50-100 eggs in 50 µL of water to each well.
-
Incubate the plate at 25-27°C for 7 days.
-
After incubation, add one drop of Lugol's iodine to each well to stop further development and aid in visualization.
-
Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.
-
Calculate the percentage of inhibition of development to L3 compared to the negative control.
Larval Motility/Migration Assay
Rationale: This assay assesses the ability of this compound to inhibit the motility and migration of infective L3 larvae, which is a key factor in host infection.
Materials:
-
Cultured H. contortus L3 larvae
-
96-well migration plates (with a 20 µm mesh) or a custom-made assay setup
-
PBS or culture medium
-
This compound working solutions
-
Inverted microscope or plate reader
Protocol:
-
Expose a known number of L3 larvae (e.g., 100-200) to various concentrations of this compound in a 96-well plate for a defined period (e.g., 24 hours) at 37°C.
-
After the exposure period, transfer the larvae to the upper chamber of a migration plate.
-
Add fresh medium to the lower chamber.
-
Incubate for 24 hours to allow motile larvae to migrate through the mesh into the lower chamber.
-
Count the number of larvae in the lower chamber.
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
Caption: Workflow for the Larval Migration Assay.
Data Analysis and Interpretation
The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This is the concentration of this compound that causes a 50% reduction in the measured parameter (e.g., larval development, motility) compared to the negative control.
Analysis Steps:
-
For each concentration of this compound, calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Test_Value / Control_Value))
-
Plot the % inhibition against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and calculate the IC50/EC50 value.
Sample Data Table:
| This compound (µg/mL) | Log Concentration | Mean % Motility Inhibition | Standard Deviation |
| 0 (Control) | - | 0 | 2.5 |
| 0.01 | -2.00 | 15.2 | 4.1 |
| 0.1 | -1.00 | 48.9 | 5.3 |
| 1 | 0.00 | 85.7 | 3.8 |
| 10 | 1.00 | 98.1 | 1.9 |
| 100 | 2.00 | 100 | 0.0 |
An IC50 value would then be calculated from this dose-response data. A lower IC50 value indicates higher potency of the compound.
Troubleshooting and Key Considerations
-
Solvent Toxicity: Always include a solvent control (medium with the same concentration of DMSO as the test wells) to ensure that the observed effects are not due to the solvent.
-
Parasite Viability: Ensure that the parasites used in the assay are healthy and viable. Low motility or development in the negative control group can invalidate the results.
-
Positive Controls: Including a positive control with a known anthelmintic (e.g., levamisole for motility assays) can help validate the assay setup and the susceptibility of the parasite strain being tested.
-
Replicates: Each concentration and control should be tested in triplicate at a minimum to ensure the statistical validity of the results. The entire experiment should be repeated on different days to confirm reproducibility.
-
Resistance Monitoring: When testing field isolates, it is crucial to compare the results to a known susceptible reference strain to determine if resistance is present.[2][3]
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound's efficacy against parasitic nematodes. By adhering to these standardized methods, researchers can generate reliable and comparable data that will aid in the understanding of this important anthelmintic, contribute to the surveillance of resistance, and guide the development of future parasite control strategies. The unique mode of action of the AAD class underscores the importance of continued research and development in the face of evolving anthelmintic resistance.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). Monepantel. FAO Knowledge Repository. Retrieved from [Link]
-
Karadzovska, D., Seewald, W., Browning, A., Smal, M., Bouvier, J., & Giraudel, J. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Monepantel. Retrieved from [Link]
-
Alvarez, L., Lifschitz, A., Entrocasso, C., Manazza, J., Mottier, L., & Lanusse, C. (2014). Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity. Veterinary Parasitology, 204(1-2), 89-97. Retrieved from [Link]
-
European Medicines Agency. (2016). European public MRL assessment report (EPMAR) - Monepantel (bovine species). Retrieved from [Link]
-
Ceballos, L., Moreno, L., Lloberas, M., Alvarez, L., & Lanusse, C. (2021). Monepantel pharmaco-therapeutic evaluation in cattle. CONICET Digital. Retrieved from [Link]
-
Várady, M., & Corba, J. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(11), 1457-1465. Retrieved from [Link]
-
Tritten, L., Nwosu, U., Vargas, M., & Keiser, J. (2011). In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections. PLoS Neglected Tropical Diseases, 5(12), e1457. Retrieved from [Link]
-
Rufener, L., Baur, R., Kaminsky, R., Mäser, P., & Sigel, E. (2010). Acquired resistance to monepantel in C. elegans: What about parasitic nematodes?. Communicative & Integrative Biology, 3(1), 46-49. Retrieved from [Link]
-
Ademola, I. O., & Eloff, J. N. (2011). In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus. Evidence-Based Complementary and Alternative Medicine, 2011, 489836. Retrieved from [Link]
-
Ramos, C. I., de Souza, A. P., de Castro, L. L., de Almeida, G. D., & de Oliveira, M. C. S. (2016). Resistance to monepantel in multiresistant gastrointestinal nematodes in sheep flocks in Rio Grande do Sul. Revista Brasileira de Parasitologia Veterinária, 25(3), 374-378. Retrieved from [Link]
-
Williams, A. R., Ropiak, H. M., & Fryganas, C. (2018). In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes. Molecules, 23(9), 2309. Retrieved from [Link]
-
Tritten, L., Nwosu, U., Vargas, M., & Keiser, J. (2011). In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. PLoS Neglected Tropical Diseases. Retrieved from [Link]
-
Zapa, D. M. B., Wilke, G. I. S., & Amarante, A. F. T. (2023). In vitro culture of parasitic stages of Haemonchus contortus. Revista Brasileira de Parasitologia Veterinária, 32(1), e013722. Retrieved from [Link]
-
Martins, J. R., Faria, F. J. C., & Lima, W. S. (2021). Resistance of Haemonchus contortus to monepantel in sheep: first report in Espírito Santo, Brazil. Revista Brasileira de Parasitologia Veterinária, 30(4), e010321. Retrieved from [Link]
-
Mapes, C. J. (1969). The development of Haemonchus contortus in vitro. Parasitology, 59(1), 215-231. Retrieved from [Link]
-
El Oumari, N., El Kharrim, K., & Belghyti, D. (2022). Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Moroccan Journal of Agricultural Sciences, 3(2), 146-154. Retrieved from [Link]
-
Purdue University. (n.d.). Haemonchus contortus in sheep and goats: An insidious killer. Indiana Animal Disease Diagnostic Laboratory. Retrieved from [Link]
-
Zajíčková, M., Skálová, L., & Vokřál, I. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e31. Retrieved from [Link]
-
Vlčková, R., Várady, M., & Corba, J. (2021). In vitro anthelmintic activity of an aqueous extract of Glycyrrhiza glabra and of glycyrrhetinic acid against gastrointestinal nematodes of small ruminants. Veterinary Parasitology, 300, 109597. Retrieved from [Link]
-
Gill, J. H., & Lacey, E. (1995). An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics. International Journal for Parasitology, 25(4), 463-470. Retrieved from [Link]
-
Zapa, D. M. B., Wilke, G. I. S., & Amarante, A. F. T. (2023). In vitro culture of parasitic stages of Haemonchus contortus. Revista Brasileira de Parasitologia Veterinária. Retrieved from [Link]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. Resistance to monepantel in multiresistant gastrointestinal nematodes in sheep flocks in Rio Grande do Sul [redalyc.org]
- 3. scielo.br [scielo.br]
- 4. Monepantel - Wikipedia [en.wikipedia.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agromaroc.com [agromaroc.com]
- 11. In vitro anthelmintic activity of an aqueous extract of Glycyrrhiza glabra and of glycyrrhetinic acid against gastrointestinal nematodes of small ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indiana Animal Disease Diagnostic Laboratory [addl.purdue.edu]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
Application Note: A Guide to the Use of rac-Monepantel Sulfone in Preclinical Drug Metabolism Studies
Abstract
Monepantel (MOP) represents a significant advancement in anthelmintic therapy, belonging to the amino-acetonitrile derivative (AAD) class.[1] Its efficacy is intrinsically linked to its biotransformation. Following administration, Monepantel is rapidly oxidized to its major and pharmacologically active metabolite, Monepantel Sulfone (MOP-SO2).[1][2] This sulfone metabolite is the dominant residue in blood and tissues, exhibiting a longer half-life than the parent compound, making its study critical for a comprehensive understanding of Monepantel's pharmacokinetic and toxicological profile.[1][3] This guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for utilizing synthetic racemic-Monepantel Sulfone (rac-MOP-SO2) in drug metabolism studies, from fundamental metabolite identification to advanced safety and drug-drug interaction assessments.
Introduction: The Central Role of Metabolism in Monepantel's Profile
The journey of a drug through a biological system is a complex process governed by absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism is often the most transformative, capable of converting a parent drug into various metabolites, each with a potentially unique pharmacological and toxicological profile. For the anthelmintic Monepantel, this metabolic conversion is not a deactivation step but a critical activation and persistence pathway.
The primary metabolic route for Monepantel is hepatic S-oxidation, a Phase I reaction mediated by the Cytochrome P450 (CYP450) superfamily of enzymes.[4][5][6] This process rapidly converts the parent molecule into Monepantel Sulfone, a metabolite that maintains potent anthelmintic activity.[2] Due to its prevalence and persistence in systemic circulation, MOP-SO2 is the primary analyte of interest in pharmacokinetic and residue studies.[3][7]
Therefore, having access to a well-characterized rac-Monepantel Sulfone reference standard is not merely beneficial—it is essential for:
-
Accurate Bioanalysis: Developing and validating robust analytical methods for the quantification of the major active moiety in biological matrices.
-
Safety Assessment: Complying with regulatory guidelines, such as the Metabolites in Safety Testing (MIST) framework, which mandates the safety qualification of abundant metabolites.[8][9][10]
-
Drug Interaction Studies: Investigating the potential of MOP-SO2 to act as a victim or perpetrator in drug-drug interactions (DDIs) by studying its own metabolic fate and its effect on key drug-metabolizing enzymes.
This document serves as a technical guide, explaining the causality behind experimental choices and providing validated, step-by-step protocols for the effective use of this compound in your research.
The Metabolic Pathway of Monepantel
The biotransformation of Monepantel is a multi-step process involving both Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: The initial and most significant metabolic step is the oxidation of the sulfide moiety of Monepantel. This occurs in two stages, first forming a transient sulfoxide intermediate (MOP-SO), which is then rapidly oxidized further to the stable and persistent Monepantel Sulfone (MOP-SO2).[7][11][12] This S-oxidation is primarily catalyzed by hepatic CYP450 enzymes.[4] The sulfone metabolite can undergo further, slower Phase I reactions, such as hydroxylation on the phenoxyl ring.[3][7]
-
Phase II Metabolism: Following oxidation, Monepantel and its metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Observed Phase II pathways include glucuronidation, sulfation, and conjugation with glutathione, which is subsequently processed to form acetylcysteine conjugates.[2][11]
Caption: Metabolic activation pathway of Monepantel to Monepantel Sulfone.
Physicochemical & Analytical Properties
Accurate analytical assessment requires precise knowledge of the analyte's properties. This compound should be sourced from a reputable supplier, and its identity and purity confirmed.
Table 1: Physicochemical Properties of Monepantel Sulfone
| Property | Value |
| Chemical Name | N-{(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl}-4-(trifluoromethylsulfonyl)benzamide |
| Molecular Formula | C₂₀H₁₃F₆N₃O₄S |
| Molar Mass | 505.39 g/mol |
| Appearance | White to off-white solid |
| Chirality | The parent drug is the S-enantiomer.[13] Synthetic standard is often a racemate. |
For quantitative bioanalysis, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[12][14]
Table 2: Recommended Starting UHPLC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray (ESI-) | Provides higher sensitivity for this molecule.[14] |
| Precursor Ion (Q1) | m/z 504.0 | Corresponds to the deprotonated molecule [M-H]⁻.[14] |
| Product Ions (Q3) | m/z 186.0, m/z 166.0 | These are stable, characteristic fragments providing specificity.[14] |
| Internal Standard | (Rac)-Monepantel sulfone-d₅ | A stable isotope-labeled standard is the gold standard; it co-elutes and corrects for matrix effects and extraction variability.[15] |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) | Standard reverse-phase chromatography conditions. |
| Column | C18 (e.g., Atlantis T3) | Provides good retention and peak shape.[7] |
Core Applications & Experimental Rationale
Application 1: Analytical Reference & Internal Standard
The primary use of rac-MOP-SO2 is as a certified reference standard for the accurate quantification of the metabolite in biological samples. In any ADME study of Monepantel, whether in vivo or in vitro, the concentration of MOP-SO2 must be determined. This is achieved by constructing a calibration curve using known concentrations of the synthetic standard and normalizing the response to a stable isotope-labeled internal standard (e.g., rac-MOP-SO2-d5) to ensure accuracy.[15]
Application 2: MIST Guideline Compliance & Safety Testing
Regulatory agencies like the FDA require that any human metabolite comprising more than 10% of the total drug-related exposure at steady state be evaluated in nonclinical safety studies.[8][16][17] This is the "Metabolites in Safety Testing" (MIST) guidance. Given that MOP-SO2 is the dominant circulating entity, it falls squarely under this guidance.
The Causality: The objective is to ensure that the animal species used in toxicology studies have been adequately exposed to the metabolite. If human exposure to MOP-SO2 is significantly higher than in the tested animal species (a "disproportionate metabolite"), the metabolite's safety has not been properly assessed.[8]
Two approaches can be taken:
-
Metabolite Profiling: Analyze plasma from toxicology species to confirm that their MOP-SO2 exposure (AUC) is equal to or greater than that in humans.
-
Direct Administration: If no standard toxicology species produces sufficient MOP-SO2, the synthesized metabolite must be administered directly to an appropriate animal model to conduct the necessary safety assessments.[9] rac-MOP-SO2 is the test article for these studies.
Application 3: Investigating Further Metabolism & DDI Potential
Understanding the complete disposition of a drug requires investigating the fate of its major metabolites. rac-MOP-SO2 can be used as a substrate in in vitro systems to:
-
Determine Metabolic Stability: By incubating rac-MOP-SO2 with liver microsomes or hepatocytes, one can determine its intrinsic clearance and predict its in vivo half-life.[18] This helps to explain its observed persistence.
-
Identify Downstream Metabolites: Analysis of these incubations can identify further metabolites, such as hydroxylated or conjugated forms.
-
Assess DDI Potential: rac-MOP-SO2 can be evaluated as a potential inhibitor or inducer of CYP450 enzymes, which is crucial for predicting drug-drug interactions if Monepantel is co-administered with other medications.
Experimental Protocols
The following protocols are designed to be self-validating, including necessary controls and clear steps.
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
Objective: To determine the rate at which rac-MOP-SO2 is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYP450s.[19][20][21] By incubating the metabolite with microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), we can measure the rate of metabolite depletion over time.[5]
Caption: Workflow for the microsomal metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat, dog) on ice.
-
-
Incubation Setup (Perform in duplicate or triplicate):
-
In a microcentrifuge tube, add phosphate buffer, the NADPH-regenerating system, and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Include a negative control incubation without the NADPH-regenerating system to check for non-enzymatic degradation.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the rac-MOP-SO2 stock solution to a final concentration of 1 µM. The final DMSO concentration should be ≤0.2% to avoid enzyme inhibition.[12]
-
Immediately vortex and take the T=0 time point.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately add it to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile. The acetonitrile must contain the internal standard (e.g., rac-MOP-SO2-d5) at a fixed concentration.
-
Causality: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and it precipitates those proteins out of the solution.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using the optimized LC-MS/MS method (Table 2).
-
-
Data Interpretation:
-
Plot the natural log of the percentage of rac-MOP-SO2 remaining versus time. The slope of the linear portion of this curve corresponds to the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Protocol 2: Quantification of this compound in Plasma
Objective: To accurately measure the concentration of MOP-SO2 in plasma samples obtained from an in vivo study.
Rationale: Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.[3] It removes the majority of plasma proteins, which would otherwise interfere with the analysis. The use of a stable isotope-labeled internal standard is critical to correct for any analyte loss during sample handling and for variations in ionization efficiency (matrix effects).[15]
Caption: Workflow for the quantification of MOP-SO2 in plasma samples.
Step-by-Step Methodology:
-
Preparation:
-
Prepare calibration standards by spiking known concentrations of rac-MOP-SO2 into blank control plasma from the same species. A typical range might be 1-1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard (rac-MOP-SO2-d5) in 50:50 acetonitrile:water.
-
-
Sample Extraction:
-
Aliquot 100 µL of each standard, QC, and unknown plasma sample into separate microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 10 µL) of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation and Transfer:
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to form a tight protein pellet.
-
Carefully transfer the supernatant to a clean vial or 96-well plate, being careful not to disturb the pellet.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS. Inject the calibration standards first to establish the standard curve, followed by the QC and unknown samples.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte (MOP-SO2) to the internal standard (MOP-SO2-d5) for all samples.
-
Generate a linear regression curve by plotting the peak area ratio versus concentration for the calibration standards.
-
Determine the concentration of MOP-SO2 in the unknown samples by interpolating their peak area ratios from the calibration curve. The concentrations of the QC samples must fall within an acceptable range (e.g., ±15% of nominal) for the run to be considered valid.
-
Conclusion
This compound is more than a simple metabolite; it is the primary active and persistent form of Monepantel in vivo. Its proper use as an analytical standard and test article is fundamental to the successful development and regulatory assessment of Monepantel. The protocols and rationale provided in this guide offer a robust starting point for researchers to accurately quantify MOP-SO2, evaluate its metabolic stability, and adhere to critical safety testing guidelines. By integrating these methodologies, drug development professionals can build a comprehensive and reliable data package that fully characterizes the ADME and safety profile of this important anthelmintic agent.
References
-
Monepantel - FAO Knowledge Repository. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Monepantel - Residue Monograph. (2012). Food and Agriculture Organization of the United Nations. [Link]
-
Holčapek, M., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405, 789-797. [Link]
-
Holčapek, M., et al. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. ResearchGate. [Link]
-
SCIENTIFIC DISCUSSION for Zolvix 25 mg/ml oral solution for sheep. (2009). European Medicines Agency. [Link]
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713. [Link]
-
Skálová, L., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. [Link]
-
Monepantel - Wikipedia. (n.d.). [Link]
-
Obach, R. S., et al. (2018). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Xenobiotica, 48(9), 893-902. [Link]
-
Stuchlíková, L., et al. (2015). Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo. Chemico-Biological Interactions, 227, 63-68. [Link]
-
Safety Testing of Drug Metabolites. (2020). U.S. Food and Drug Administration. [Link]
-
Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. (n.d.). Course Hero. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]
-
Sulfated Drug Metabolites. (n.d.). Hypha Discovery. [Link]
-
Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. (2023). MDPI. [Link]
-
Safety testing of drug metabolites. (2020). National Library of Medicine. [Link]
-
Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. (2023). PubMed. [Link]
-
Use of human and animal liver microsomes in drug metabolic studies. (1991). PubMed. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). Digital Commons @ University of Nebraska - Lincoln. [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. (2016). RAPS. [Link]
-
Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (2023). ResearchGate. [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. (2019). MDPI. [Link]
-
Metabolite in safety testing (MIST). (2021). Bioanalysis Zone. [Link]
-
Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. (2023). YouTube. [Link]
-
In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine. (2018). National Institutes of Health. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). ResearchGate. [Link]
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. researchgate.net [researchgate.net]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. medicines.health.europa.eu [medicines.health.europa.eu]
- 14. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 17. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 18. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites [mdpi.com]
- 20. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes & Protocols: Utilizing rac-Monepantel Sulfone in Veterinary Pharmacokinetic Modeling
Abstract
This guide provides a comprehensive framework for the application of racemic Monepantel Sulfone (rac-Monepantel Sulfone) in the development and validation of veterinary pharmacokinetic (PK) models. Monepantel, a novel amino-acetonitrile derivative (AAD) anthelmintic, is rapidly metabolized in vivo to its active sulfone metabolite.[1] Understanding the pharmacokinetic profile of this metabolite is paramount for optimizing dosing regimens, ensuring sustained efficacy, and establishing appropriate withdrawal periods in food-producing animals such as sheep, goats, and cattle.[1][2] This document offers a blend of theoretical rationale and detailed, field-tested protocols for study design, bioanalysis, and data modeling, intended for researchers, toxicologists, and drug development professionals in the veterinary pharmaceutical sector.
Scientific Background & Rationale
Mechanism of Action and Metabolic Activation
Monepantel represents a critical advancement in anthelmintic therapy, particularly due to its unique mode of action which confers efficacy against nematode strains resistant to older drug classes like benzimidazoles and macrocyclic lactones.[3][4] Its parasiticidal activity stems from its function as a positive allosteric modulator of nematode-specific nicotinic acetylcholine receptors (nAChRs), specifically the MPTL-1 receptor subunit.[5][6] Binding of Monepantel to this receptor leads to an irreversible opening of the ion channel, causing an uncontrolled ion influx, depolarization of muscle cells, spastic paralysis, and eventual expulsion of the parasite from the host.[5]
Crucially, from a pharmacokinetic perspective, the parent drug Monepantel is a pro-drug. Following oral administration, it undergoes rapid and extensive first-pass metabolism in the host animal, primarily through oxidation of its sulfur atom to form Monepantel Sulfone .[7] This sulfone metabolite is not only the major chemical entity found in systemic circulation but is also a pharmacologically active anthelmintic.[1][2] Therefore, any robust pharmacokinetic model must prioritize the characterization of Monepantel Sulfone's absorption, distribution, metabolism, and excretion (ADME) profile.
The Importance of this compound
Monepantel itself is administered as a single S-enantiomer.[8] However, the metabolic oxidation process can potentially introduce stereochemical complexity. While the primary focus is often on the total concentration of the sulfone metabolite, a comprehensive pharmacokinetic model should, where analytically feasible, consider the racemic mixture (rac-). This ensures that the model accurately reflects the behavior of all circulating active moieties that contribute to the overall efficacy and residue profile. For the purposes of regulatory submissions and establishing Maximum Residue Limits (MRLs), Monepantel Sulfone is designated as the marker residue.[8]
Pharmacokinetic Study Design: A Strategic Approach
A well-designed pharmacokinetic study is the bedrock of a reliable model. The choices made during this phase directly impact the quality and interpretability of the data. Adherence to international guidelines, such as those from the Veterinary International Conference on Harmonisation (VICH), is essential for regulatory acceptance.[9][10]
Selection of Animal Models
The choice of animal model must be representative of the target species for which the drug is intended.[11]
-
Justification: Sheep are the primary target species for Monepantel (Zolvix®), making them the most relevant model.[4] Studies in goats and cattle are also critical as the drug is approved for use in these species as well.[4][8] Using healthy, anthelmintic-naive animals of a specific age and weight range (e.g., 6-8 month old sheep, 40-60 kg) ensures consistency and reduces inter-animal variability.[11][12]
Dosing, Formulation, and Administration
-
Route of Administration: Monepantel is formulated as an oral drench.[7] Therefore, oral administration via a drenching gun is the only clinically relevant route for pharmacokinetic studies. This mimics real-world application and accounts for critical factors like absorption from the gastrointestinal tract and first-pass metabolism.
-
Dose Selection: The study should include the intended therapeutic dose (e.g., 2.5 mg/kg body weight for sheep).[4] Including higher dose groups (e.g., 3x or 5x the therapeutic dose) can provide valuable data on dose proportionality and safety margins, consistent with VICH guidelines.[9][12]
-
Formulation: The commercial or a bioequivalent formulation should be used to ensure the dissolution and absorption characteristics are representative of the final marketed product.
Blood Sampling Strategy
The timing and frequency of blood sample collection are critical for accurately defining the plasma concentration-time curve.
-
Rationale: A rich sampling schedule is required to capture all phases of the pharmacokinetic profile:
-
Absorption Phase (Ka): Frequent sampling immediately after dosing (e.g., 0.5, 1, 2, 4, 8, 12 hours) is necessary to accurately determine the absorption rate and the time to maximum concentration (Tmax).[12]
-
Distribution Phase (α): Continued sampling (e.g., 18, 24, 36, 48 hours) helps characterize the distribution of the drug from the central compartment (blood) to peripheral tissues.[12]
-
Elimination Phase (β): Extended sampling (e.g., 72, 96 hours, and then daily or every other day for up to 28-35 days) is crucial for accurately calculating the terminal elimination half-life (T½), as Monepantel Sulfone has a long residence time.[1][12]
-
-
Pre-dose Sample: A sample taken before drug administration (time 0) is mandatory to establish a baseline and ensure no pre-existing interfering substances are present.
Experimental Protocols
Protocol: In-Life Phase & Sample Collection
This protocol outlines the essential steps for the animal handling and blood collection phase of the study, which must be conducted in compliance with Good Laboratory Practices (GLP) and animal welfare regulations.[13]
Materials:
-
Calibrated drenching gun
-
Monepantel oral solution (e.g., Zolvix®)
-
Veterinary scales
-
Blood collection tubes (e.g., K2-EDTA Vacutainers)
-
Centrifuge
-
Cryovials for plasma storage
-
-80°C Freezer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the study conditions for at least 7 days prior to the start of the experiment.
-
Fasting: If applicable to the species and consistent with the product label, fast animals overnight (approx. 8-12 hours) before dosing, ensuring free access to water.[13]
-
Pre-Dose Procedures:
-
Record the body weight of each animal on the day of dosing to calculate the exact dose volume.
-
Collect a pre-dose (t=0) blood sample (approx. 5-7 mL) from the jugular vein into an EDTA tube.
-
-
Drug Administration: Administer the calculated dose of Monepantel orally using a drenching gun, ensuring the full dose is delivered.
-
Post-Dose Blood Sampling:
-
Collect blood samples at the predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168... hours).
-
Immediately after collection, gently invert the EDTA tubes 8-10 times to ensure proper anticoagulation. Place tubes on ice.
-
-
Plasma Separation:
-
Within 1 hour of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) using a pipette, avoiding disturbance of the buffy coat.
-
-
Sample Storage:
-
Transfer the plasma into uniquely labeled cryovials.
-
Store the plasma samples immediately at -80°C until bioanalysis.
-
Protocol: Bioanalysis of this compound via LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules in complex biological matrices like plasma due to its high sensitivity and specificity.[8][14]
Materials:
-
Plasma samples, Quality Control (QC) samples, calibration standards
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Monepantel Sulfone)
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
UHPLC-MS/MS system
Procedure:
-
Sample Thawing & Preparation:
-
Thaw plasma samples, standards, and QCs on ice.
-
Vortex each tube briefly.
-
In a clean microcentrifuge tube, pipette 100 µL of plasma.
-
-
Internal Standard Spiking:
-
Add a small, precise volume (e.g., 10 µL) of the working Internal Standard solution to every sample, standard, and QC. This corrects for variability during sample processing and analysis.
-
-
Protein Precipitation (PPT):
-
Add 300 µL of cold ACN containing 0.1% FA to each tube. The ACN precipitates plasma proteins, releasing the analyte.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer (and optional SPE):
-
Carefully transfer the supernatant to a new tube or 96-well plate.
-
Expert Tip: For cleaner samples and improved sensitivity, the supernatant can be further purified using Solid Phase Extraction (SPE). This step is often detailed in regulatory method validation reports.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and ACN (both with 0.1% FA) to separate Monepantel Sulfone from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for Monepantel Sulfone (e.g., m/z 504 -> 186, 504 -> 166) and its internal standard.[14]
-
-
Data Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus the known concentration of the calibration standards.
-
Use the resulting linear regression equation to calculate the concentration of this compound in the unknown study samples.
-
Pharmacokinetic Data Analysis & Modeling
The ultimate goal is to translate the raw concentration-time data into meaningful pharmacokinetic parameters that describe the drug's behavior in the animal. This is achieved through two complementary approaches: Non-Compartmental Analysis (NCA) and Compartmental Analysis.[15][16]
Non-Compartmental Analysis (NCA)
NCA, also known as a model-independent approach, uses algebraic equations to derive key PK parameters directly from the data without assuming a specific compartmental structure.[15][17] It is essential for providing initial parameter estimates and is a regulatory requirement.
-
Methodology: The linear trapezoidal rule is used to calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC_last). The terminal elimination rate constant (λz) is determined by linear regression of the log-transformed terminal phase of the concentration-time curve.
-
Key Parameters Derived:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is observed.
-
AUC: Total drug exposure over time.
-
T½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL/F: Apparent total body clearance.
-
Vz/F: Apparent volume of distribution.
-
Compartmental Modeling
Compartmental models use differential equations to describe the transfer of a drug between hypothetical "compartments" that represent different tissues or physiological spaces.[16] While more complex, they can provide deeper insights into the drug's disposition.
-
Model Selection:
-
Visual Inspection: Plot the concentration-time data on a semi-log scale. A straight terminal line suggests a one-compartment model, while a curve with two distinct slopes suggests a two-compartment model is more appropriate.
-
Goodness-of-Fit: Use statistical criteria like the Akaike Information Criterion (AIC) and visual inspection of residual plots to select the most parsimonious model that best describes the data.
-
Rationale for Monepantel Sulfone: Given its profile of rapid formation from the parent drug, distribution into tissues (like fat), and a long terminal elimination phase, a two-compartment model with first-order absorption and elimination is often the most appropriate choice.[1][8]
-
Sources
- 1. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 5. sciquest.org.nz [sciquest.org.nz]
- 6. researchgate.net [researchgate.net]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Efficacy: pharmaceuticals | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Veterinary International Conference on Harmonization (VICH) Guidance Documents | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. fao.org [fao.org]
- 13. vichsec.org [vichsec.org]
- 14. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. gdddrjournal.com [gdddrjournal.com]
- 17. mdpi.com [mdpi.com]
Chiral Separation of rac-Monepantel Sulfone: An HPLC Application Note and Protocol
Abstract
This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of racemic Monepantel Sulfone. Monepantel, a novel anthelmintic of the amino-acetonitrile derivative (AAD) class, is extensively metabolized to its active sulfone derivative.[1][2] As the pharmacological and toxicological profiles of enantiomers can differ significantly, the ability to resolve and quantify the individual enantiomers of Monepantel Sulfone is critical in drug development and metabolic studies. This guide provides a detailed protocol for the enantioselective analysis of rac-Monepantel Sulfone, underpinned by a discussion of the scientific rationale for the methodological choices and adherence to validation principles outlined in ICH Q2(R1).[3][4][5]
Introduction: The Significance of Chiral Separation in Drug Metabolism
Monepantel is a potent anthelmintic agent employed in veterinary medicine for the control of gastrointestinal nematodes in sheep and cattle.[6] Following administration, Monepantel undergoes extensive metabolism, with the primary pathway being the oxidation of the sulfur atom to form Monepantel Sulfone.[7][8] This sulfone metabolite is not only the predominant chemical entity found in plasma but is also pharmacologically active.[1][2]
Monepantel possesses a single chiral center, and therefore, its sulfone metabolite also exists as a pair of enantiomers. The differential interaction of enantiomers with a chiral biological environment (such as receptors, enzymes, and plasma proteins) can lead to significant differences in their pharmacodynamic and pharmacokinetic properties. Consequently, the development of a stereoselective analytical method is paramount for a thorough understanding of the drug's disposition and for ensuring the quality and safety of the pharmaceutical product.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the preeminent technique for the separation of enantiomers.[9][10][11] The successful resolution of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to differential retention times. The selection of an appropriate CSP and mobile phase is, therefore, the cornerstone of developing a successful chiral HPLC method.[12][13]
This application note presents a systematic approach to the chiral separation of this compound, providing researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific principles to guide their analytical endeavors.
Experimental Workflow and Rationale
The successful chiral separation of this compound by HPLC necessitates a systematic approach, from sample preparation to data analysis. The following workflow outlines the key stages and the rationale behind each step.
Caption: A flowchart illustrating the systematic workflow for the development and validation of a chiral HPLC method for this compound.
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving chiral separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds.[13] Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. For a molecule like Monepantel Sulfone, which contains polar functional groups (sulfone, nitrile, amide) and aromatic rings, these CSPs offer multiple potential sites for stereoselective interactions. A screening approach using several polysaccharide-based columns is recommended to empirically determine the optimal stationary phase.
-
Mobile Phase Composition: For normal-phase chiral chromatography, the mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier significantly influence the retention and resolution of the enantiomers by competing with the analyte for polar interaction sites on the CSP. Acidic or basic additives can also be employed to suppress ionization and improve peak shape.
-
Detector Selection: A UV detector is suitable for the analysis of Monepantel Sulfone, given the presence of chromophoric groups in its structure. The detection wavelength should be set at the absorption maximum of the analyte to ensure high sensitivity.
Materials and Methods
Reagents and Materials
-
This compound standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Diethylamine (DEA) (optional, for mobile phase modification)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chiral Stationary Phases: A screening of the following columns is recommended:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
-
Standard Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of hexane and isopropanol) at a concentration of 1 mg/mL. From this stock solution, prepare working standards at appropriate concentrations for method development and validation.
Detailed Experimental Protocol
Chiral HPLC Method Development: A Step-by-Step Guide
-
CSP Screening:
-
Equilibrate each chiral column with the starting mobile phase (e.g., Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Inject the this compound standard solution onto each column.
-
Monitor the separation at the UV absorbance maximum of Monepantel Sulfone.
-
Evaluate the chromatograms for any signs of peak splitting or separation. The column that provides the best initial separation (even if partial) should be selected for further optimization.
-
-
Mobile Phase Optimization:
-
Using the selected CSP, systematically vary the percentage of the alcohol modifier (e.g., IPA) in the mobile phase (e.g., from 5% to 20%). A lower percentage of the modifier generally leads to longer retention times and potentially better resolution, while a higher percentage reduces analysis time.
-
If peak tailing is observed, consider adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase to improve peak shape.
-
Evaluate the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol) on the separation.
-
-
Flow Rate and Temperature Optimization:
-
Investigate the effect of flow rate on the separation. Lower flow rates can sometimes improve resolution but will increase the run time.
-
Evaluate the effect of column temperature. In some cases, sub-ambient or elevated temperatures can enhance enantioselectivity.
-
Optimized Chiral HPLC Conditions (Hypothetical Example)
The following table presents a hypothetical set of optimized conditions based on the principles of chiral chromatography for sulfones. These should be considered a starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are effective for a wide range of chiral compounds. |
| Mobile Phase | Hexane / Isopropanol (85:15, v/v) | A common mobile phase for normal-phase chiral separations, offering a balance of retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency. |
| Column Temperature | 25 °C | Room temperature is a good starting point; can be optimized for better resolution. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. The optimal wavelength should be determined experimentally. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation Protocol (as per ICH Q2(R1))
Once the chiral HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose.[14] The following parameters should be assessed:
Caption: Key parameters for the validation of the chiral HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting a blank (matrix without analyte) and a sample spiked with this compound to show no interfering peaks at the retention times of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established by analyzing a series of at least five concentrations of each enantiomer across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. Accuracy should be assessed by analyzing samples with known concentrations of each enantiomer (at least three concentrations covering the specified range) and expressing the results as a percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Robustness should be assessed by making small changes to parameters such as mobile phase composition (e.g., ± 2%), column temperature (e.g., ± 5 °C), and flow rate (e.g., ± 0.1 mL/min) and observing the effect on the separation.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Table 2: Summary of Validation Data
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (RSD) | ≤ 2.0 % |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
Conclusion
This application note provides a comprehensive framework for the development and validation of a chiral HPLC method for the separation of this compound. The proposed methodology, based on the use of polysaccharide-based chiral stationary phases, offers a robust starting point for achieving the enantioselective analysis of this important metabolite. By following the detailed protocols for method development and validation, researchers can ensure the generation of accurate, reliable, and reproducible data, which is essential for advancing our understanding of the stereoselective properties of Monepantel and its metabolites in drug development and research.
References
- Čes. slov. Farm. 2007, 56, 107–113.
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Online] Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. [Online] Available from: [Link]
-
ICH. 2005 . Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available from: [Link]
-
ResearchGate. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. [Online] Available from: [Link]
-
ResearchGate. Separation of the Enantiomers of Chiral Sulfoxide Derivatives by Supercritical Fluid Chromatography. [Online] Available from: [Link]
-
PubMed. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. [Online] Available from: [Link]
-
European Medicines Agency. 2005 . Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available from: [Link]
-
ResearchGate. HPLC separation of enantiomers using chiral stationary phases. [Online] Available from: [Link]
-
ResearchGate. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Online] Available from: [Link]
-
European Medicines Agency. SCIENTIFIC DISCUSSION - Veterinary Medicines. [Online] Available from: [Link]
- International Journal of Research and Analytical Reviews. 2021. ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP.
-
FDA. 2005 . Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available from: [Link]
-
FAO. Monepantel. [Online] Available from: [Link]
-
NIH. 2021 . Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Online] Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Online] Available from: [Link]
- Dhaka University Journal of Pharmaceutical Sciences. 2016. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
-
ResearchGate. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. [Online] Available from: [Link]
- Chemical Society Reviews. 2017.
-
YouTube. Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Online] Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. medicines.health.europa.eu [medicines.health.europa.eu]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Environmental Analysis of rac-Monepantel Sulfone
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the extraction, detection, and quantification of rac-Monepantel Sulfone in environmental matrices. As the primary and persistent metabolite of the anthelmintic drug Monepantel, its presence in soil and water serves as a key indicator of environmental exposure arising from modern agricultural and veterinary practices. These protocols are designed for researchers, environmental scientists, and regulatory bodies, offering robust methodologies based on Solid-Phase Extraction (SPE) for aqueous samples and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction for soil samples, both coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The causality behind each procedural step is explained to ensure scientific integrity and enable adaptation for various research needs.
Introduction: The Rationale for Monitoring this compound
Monepantel (MOP) is a broad-spectrum anthelmintic of the amino-acetonitrile derivative (AAD) class, vital for controlling gastrointestinal nematode infections in livestock, particularly sheep and goats.[1] Following administration, Monepantel is rapidly metabolized in the target animal to its major, pharmacologically active metabolite, this compound (MOP-SO2).[1][2] This sulfone metabolite is more persistent in the animal and is the designated marker residue for determining exposure.[3]
The primary route of entry for MOP and its sulfone metabolite into the environment is through the excretion of feces and urine from treated animals.[4] Given its persistence and ultimate fate in the environment, monitoring for this compound is critical for a complete environmental risk assessment. European Medicines Agency (EMA) documentation notes that while the parent compound degrades, the sulfone metabolite is both "effective and persistent".[4] Understanding the concentration and distribution of this metabolite in soil and water is essential for evaluating potential long-term impacts on non-target organisms and ecosystem health.
Analyte Profile and Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. The choice of extraction technique, solvent composition, and chromatographic conditions are directly influenced by these characteristics.
| Property | Value / Description | Source | Rationale for Analytical Method |
| Chemical Name | N-[(1R)-1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-(trifluoromethylsulfonyl)benzamide | PubChem | Defines the structure for mass spectrometric identification. |
| Molecular Formula | C₂₀H₁₃F₆N₃O₄S | PubChem | Used to calculate the exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 505.39 g/mol | PubChem | Essential for preparing standard solutions and for mass spectrometer settings. |
| Log Koc | 3.78 - 3.95 (Parent MOP) | [5][6] | Indicates low mobility in soil and a high affinity for organic matter. This justifies the need for a rigorous extraction technique like QuEChERS for soil matrices. |
| Soil DT₅₀ | 38 – 146 days (Parent MOP) | [5][6] | Demonstrates moderate persistence in the soil environment, making it a relevant long-term monitoring target. |
| Water Solubility | Very low (0.08 mg/L for parent MOP) | [5] | Its low water solubility suggests that in aqueous samples, it may be associated with suspended solids. Pre-filtration and solid-phase extraction are critical. |
| Ecotoxicity | Algae EC₅₀ >100,000 µg/L; Daphnia EC₅₀ >100,000 µg/L | [4] | While classified as having low acute toxicity to aquatic organisms, chronic exposure and sublethal effects warrant monitoring. |
Analytical Workflow Overview
The accurate quantification of this compound from complex environmental matrices requires a multi-stage process. The workflow is designed to efficiently extract the analyte, remove interfering matrix components, and achieve sensitive detection.
Caption: Overall workflow for this compound analysis.
Protocol 1: Analysis in Aqueous Samples (Surface Water, Groundwater)
This protocol utilizes Solid-Phase Extraction (SPE), a highly effective technique for isolating and concentrating trace organic contaminants from water. The selection of a polymeric reversed-phase sorbent like Oasis HLB is based on its ability to retain a wide range of compounds, including neutral molecules like this compound, without requiring strict pH adjustments.
Rationale
Water samples, while appearing simple, contain dissolved organic matter and salts that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement. SPE serves a dual purpose: it concentrates the analyte to detectable levels and provides essential cleanup by removing these interfering components. The water-wettable nature of the chosen sorbent allows for robust performance even if the sorbent runs dry, simplifying automation.
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Methanol (HPLC or Optima grade)
-
Acetonitrile (HPLC or Optima grade)
-
Reagent water (Type I)
-
Formic acid (LC-MS grade)
-
Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)
-
Glass fiber filters (1 µm pore size)
-
SPE vacuum manifold
-
Sample collection bottles (amber glass)
Step-by-Step Methodology
-
Sample Preparation:
-
Collect water samples in amber glass bottles and store at 4°C.
-
Allow samples to equilibrate to room temperature.
-
Filter 250 mL of the sample through a 1 µm glass fiber filter to remove suspended particulates.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the sorbent to go dry at this stage. The goal is to activate the stationary phase.
-
-
Sample Loading:
-
Load the 250 mL filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min. A slow flow rate ensures efficient interaction between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
After loading, wash the cartridge with 5 mL of 5% methanol in reagent water. This step removes polar interferences that are not strongly retained, while the analyte remains bound to the sorbent.
-
Dry the cartridge under vacuum for 10 minutes to remove residual water, which can interfere with the subsequent elution step.
-
-
Elution:
-
Place collection vials in the manifold.
-
Elute the analyte from the cartridge using two 4 mL aliquots of methanol. Allow the solvent to soak for 1 minute before applying vacuum. This ensures complete desorption of the analyte.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 50:50 methanol/water. This ensures compatibility with the LC mobile phase.
-
Vortex, and transfer to an autosampler vial for analysis.
-
Protocol 2: Analysis in Soil and Sediment Samples
This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Originally developed for pesticide analysis in food, its principles are highly effective for extracting a broad range of contaminants from complex solid matrices like soil.[7][8]
Rationale
The high organic matter content and complex mineralogy of soil create a challenging matrix. The high Koc value of Monepantel indicates it will be strongly bound to soil particles.[2][5] The QuEChERS approach uses a salting-out liquid-liquid extraction with acetonitrile, which efficiently disrupts analyte-matrix interactions. The subsequent dispersive SPE (d-SPE) cleanup step removes interfering compounds like fatty acids and pigments, protecting the UHPLC-MS/MS system and improving data quality.
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Acetonitrile (HPLC or Optima grade)
-
Reagent water (Type I)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Dispersive SPE tubes containing PSA (primary secondary amine) and C18 sorbents
-
50 mL polypropylene centrifuge tubes
-
High-speed centrifuge
Step-by-Step Methodology
-
Sample Preparation:
-
Air-dry soil samples and sieve through a 2 mm mesh to ensure homogeneity.
-
Weigh 5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 10 mL of reagent water to the soil and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The salts induce phase separation between the water and acetonitrile.
-
Immediately cap and shake vigorously for 1 minute. This ensures thorough partitioning of the analyte into the acetonitrile layer.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and C18.
-
Rationale for d-SPE sorbents: PSA removes organic acids and polar interferences; C18 removes non-polar interferences like lipids.
-
Vortex for 30 seconds to ensure intimate contact between the extract and the cleanup sorbents.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it 1:1 with reagent water to ensure mobile phase compatibility.
-
Transfer to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Instrumental Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity required for trace-level quantification in complex matrices. The instrument operates in Multiple Reaction Monitoring (MRM) mode.
Rationale
MRM is the gold standard for quantification because of its specificity. A specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process filters out chemical noise, resulting in a very high signal-to-noise ratio. The use of two transitions (a quantifier and a qualifier) provides confirmation of the analyte's identity according to regulatory guidelines.[9]
Caption: MRM workflow for this compound detection.
Instrumental Conditions
| Parameter | Setting |
| UHPLC System | Standard high-performance liquid chromatograph |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor (m/z): 504.1 |
| Product 1 (Quantifier): 186.0 | |
| Product 2 (Qualifier): 166.0 | |
| Collision Energy | Optimized for specific instrument (typically 20-35 eV) |
| Dwell Time | 100 ms |
Note: These parameters are a starting point and should be optimized for the specific instrument in use.
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the methods must be validated. Key parameters to assess include:
-
Linearity: A calibration curve should be prepared using matrix-matched standards (analyte spiked into blank extract) over the expected concentration range (e.g., 0.1 - 50 ng/mL). A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy & Precision: Determined by analyzing replicate (n=5) spiked samples at low, medium, and high concentrations. Mean recoveries should be within 70-120%, with a relative standard deviation (RSD) of ≤20%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.
-
Quality Control: A blank, a matrix spike, and a continuing calibration verification standard should be run with every batch of samples to monitor for contamination, matrix effects, and instrument drift.
Conclusion
The protocols detailed in this guide provide a robust and scientifically-grounded framework for the analysis of this compound in environmental samples. By explaining the rationale behind key steps and providing validated starting conditions, these methods empower researchers to generate high-quality, reliable data. Consistent monitoring of this persistent metabolite is crucial for building a comprehensive understanding of the environmental fate and impact of modern veterinary pharmaceuticals.
References
-
European Medicines Agency. (2009). SCIENTIFIC DISCUSSION - ZOLVIX. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Environmental Assessment for Monepantel. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2009). Public Release Summary - Monepantel in the Product Zolvix. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. Monepantel-sulfone. Retrieved from [Link]
-
Lehotay, S. J., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713. Retrieved from [Link]
-
Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). MONEPANTEL FOR SHEEP ENVIRONMENTAL ASSESSMENT. Retrieved from [Link]
-
Raina, R., & Das, A. (2015). QuEChERS and soil analysis. An Overview. ResearchGate. Retrieved from [Link]
-
Wu, Y., et al. (2018). Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 54(8), 883-887. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations (FAO). Monepantel. Retrieved from [Link]
-
Vrábel, P., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. Retrieved from [Link]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. fao.org [fao.org]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.report [fda.report]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UHPLC-MS/MS Method for the Quantification of rac-Monepantel Sulfone in Animal Tissues
Abstract
This application note provides a comprehensive and detailed protocol for the development and validation of an analytical method for the quantification of racemic Monepantel Sulfone (MNPSO2) in various animal tissues (muscle, liver, kidney, and fat). Monepantel (MNP) is a potent anthelmintic agent from the amino-acetonitrile derivative (AAD) class, and its major metabolite, monepantel sulfone, is the regulatory marker residue.[1][2] The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and reliable method for residue analysis in compliance with international regulatory guidelines.
Introduction: The Rationale for a Dedicated Method
Monepantel is a critical tool in managing gastrointestinal nematode infections in livestock, particularly sheep.[2] Upon administration, monepantel is rapidly metabolized, with monepantel sulfone being the predominant and pharmacologically active metabolite found in blood and edible tissues.[1][5] Regulatory bodies worldwide, including the Food and Agriculture Organization (FAO), have established Maximum Residue Limits (MRLs) for monepantel, which are measured as monepantel sulfone.[2] Therefore, a highly sensitive and specific analytical method is imperative for monitoring residue levels in animal-derived food products to ensure consumer safety and facilitate international trade.
The complexity of tissue matrices necessitates an efficient extraction and cleanup procedure to minimize matrix effects and ensure accurate quantification. The QuEChERS approach offers significant advantages in this regard, providing high recovery rates and effective removal of interferences with reduced solvent consumption and sample preparation time compared to traditional methods.[3][6] Coupling this with the inherent selectivity and sensitivity of UHPLC-MS/MS allows for the reliable determination of monepantel sulfone at concentrations relevant to regulatory MRLs.[4]
Metabolic Pathway of Monepantel
Monepantel undergoes phase I metabolism, primarily through S-oxidation, to form monepantel sulfoxide and subsequently monepantel sulfone.[7] Further hydroxylation and phase II conjugation reactions also occur.[7] Understanding this pathway is crucial for identifying the appropriate marker residue for analytical monitoring.
Caption: Metabolic conversion of Monepantel to its major metabolite.
Materials and Reagents
-
Standards: this compound (analytical standard grade), Monepantel (for specificity testing).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO4), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Internal Standard (IS): A suitable stable isotope-labeled analog of Monepantel Sulfone is recommended for optimal precision. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used after thorough validation.
Instrumentation and Analytical Conditions
A UHPLC system coupled to a triple quadrupole mass spectrometer is required. The following are typical starting conditions that should be optimized for the specific instrumentation used.
UHPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (optimization required)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for instrument (e.g., 500 °C) |
| Gas Flows | Optimized for instrument (nebulizer, turbo gas) |
| MRM Transitions | To be determined by direct infusion of the monepantel sulfone standard. |
Rationale for Parameter Selection: A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like monepantel sulfone. The use of formic acid in the mobile phase aids in the ionization process. ESI is a soft ionization technique suitable for analyzing thermally labile molecules.[3] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is essential for quantification in complex matrices.[4]
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of working standard solutions by serial dilution in acetonitrile. These will be used to create matrix-matched calibration curves.
Sample Preparation: Modified QuEChERS Protocol
The following workflow provides a robust procedure for extracting monepantel sulfone from various tissue types.
Caption: Step-by-step QuEChERS workflow for tissue sample preparation.
Detailed Steps:
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Internal Standard Spiking: Add the internal standard solution to all samples, blanks, and calibration standards.
-
Extraction: Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO4 and NaCl). Cap the tube and shake vigorously for 1 minute. The salts induce phase separation and aid in the extraction of the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and MgSO4. PSA removes fatty acids and other acidic interferences, while C18 removes non-polar interferences like fats. MgSO4 removes any remaining water.[3]
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.
-
Final Preparation: Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase composition.
-
Analysis: Inject the reconstituted sample into the UHPLC-MS/MS system.
Method Validation
The analytical method must be validated according to internationally recognized guidelines, such as those from VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products).[8][9][10] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. Assessed by analyzing a series of matrix-matched standards. | Correlation coefficient (r²) > 0.99. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by analyzing spiked control samples at multiple concentration levels (low, medium, high).[11] | Mean recovery between 80-120%. |
| Precision | The degree of agreement among individual test results. Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).[10] | Relative Standard Deviation (RSD) ≤ 20%. |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of endogenous matrix components. Assessed by analyzing blank tissue samples for interferences.[10] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3 times the signal-to-noise ratio (S/N). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the S/N, with acceptable accuracy and precision. |
| Stability | The stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen storage).[10][12] | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The described UHPLC-MS/MS method, incorporating a modified QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable means for the quantification of this compound in various animal tissues. The methodology is designed to meet the stringent requirements for veterinary drug residue analysis, ensuring food safety and compliance with global regulatory standards. Proper method validation in accordance with VICH guidelines is essential before its application in routine analysis.[9][10]
References
-
Monepantel. Food and Agriculture Organization of the United Nations.
-
Kinsella, B., Byrne, P., Cantwell, H., McCormack, M., Furey, A., & Danaher, M. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713.
-
Monepantel. FAO Knowledge Repository.
-
Stuchlíková, L., Szotáková, B., Holčapek, M., Nobilis, M., & Skálová, L. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 404(6-7), 1705-1715.
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. PubMed.
-
Guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health (WOAH).
-
European public MRL assessment report (EPMAR) - Monepantel (bovine species). European Medicines Agency.
-
Stuchlíková, L., et al. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. ResearchGate.
-
Lee, J., et al. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. PubMed.
-
CVM GFI #64 (VICH GL2) Validation of Analytical Procedures: Methodology. FDA.
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. ResearchGate.
-
Recent Advances in the Determination of Veterinary Drug Residues in Food. MDPI.
-
Kinsella, B., et al. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Semantic Scholar.
-
Analytical methodology for veterinary medicine residues. Australian Pesticides and Veterinary Medicines Authority.
-
New IAEA-FAO Research Project on Radiolabelled Studies for Food Safety. IAEA.
-
GFI #208 - VICH GL49 - Validation of Analytical Methods. Regulations.gov.
-
Guideline on validation of analytical methods used in residue depletion studies. European Medicines Agency (EMA).
-
Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology. FDA.
Sources
- 1. fao.org [fao.org]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. CVM GFI #64 (VICH GL2) Validation of Analytical Procedures: Methodology | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Determining the Cytotoxicity of rac-Monepantel Sulfone: An Application Guide
Abstract
This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of rac-Monepantel Sulfone. Monepantel, a novel amino-acetonitrile derivative, and its primary metabolite, Monepantel Sulfone, have demonstrated significant anthelmintic properties.[1][2] Recent studies have also highlighted its potential anticancer activities, mediated through the inhibition of key signaling pathways like PI3K/Akt/mTOR, which are crucial for tumor cell growth and proliferation.[3] This guide outlines a suite of robust, cell-based assays to thoroughly characterize the cytotoxic profile of this compound, ensuring scientific integrity and providing actionable insights for further development. We will delve into the underlying principles of each assay, provide step-by-step protocols, and offer guidance on data interpretation and troubleshooting.
Introduction: The Scientific Rationale
Monepantel represents a distinct class of anthelmintics, acting as a positive allosteric modulator of nematode-specific nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death of the parasite.[2][4][5] Its primary metabolite, this compound, is also pharmacologically active and is the predominant form found in plasma after administration.[1][6] Beyond its antiparasitic effects, the parent compound, Monepantel, has shown promise in oncology by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3]
Evaluating the cytotoxicity of this compound is a critical step in both its continued development as an anthelmintic and its potential repurposing as an anticancer agent.[7] Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing a therapeutic window and initial safety profile. This guide presents a multi-parametric approach, utilizing a panel of well-established assays to build a comprehensive understanding of the compound's effects on cell viability and the mechanisms of cell death.
Strategic Selection of Cell-Based Assays
A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Therefore, we advocate for a multi-assay approach to gain a holistic view of the cellular response to this compound. The selected assays measure different cellular parameters, providing a more complete picture of the compound's effects.
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Mitochondrial reductase activity in viable cells converts MTT to formazan.[8] | Cell viability and metabolic activity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells.[9] | Cell membrane integrity and necrosis. |
| Caspase-3/7 Assay | Detects the activity of key executioner caspases in the apoptotic pathway.[10][11] | Apoptosis induction. |
| ATP Assay | Quantifies intracellular ATP levels, an indicator of metabolically active cells.[12] | Cell viability and metabolic status. |
Experimental Design & Workflow
A logical and well-controlled experimental design is paramount for generating reliable and reproducible data. The following workflow provides a general framework that can be adapted to specific experimental needs.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Materials and Reagents
-
Cell Lines: A panel of relevant cell lines should be chosen. For anticancer screening, human cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon) are commonly used. For general toxicity, a non-cancerous cell line like human fibroblasts (e.g., WI-38) or immortalized keratinocytes (HaCaT) should be included.[13][14]
-
This compound: High-purity compound.
-
Cell Culture Media: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution.
-
LDH Cytotoxicity Assay Kit.
-
Caspase-Glo® 3/7 Assay System or equivalent.
-
CellTiter-Glo® Luminescent Cell Viability Assay or equivalent.
-
-
96-well clear, flat-bottom cell culture plates.
-
Multichannel pipettes and sterile tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader with absorbance, fluorescence, and luminescence capabilities.
Detailed Protocols
Cell Culture and Seeding
-
Cell Line Maintenance: Culture the selected cell lines in their recommended media in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain exponential growth.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of media).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Carefully remove the media from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (media with DMSO) and untreated control (media only) wells.
MTT Assay Protocol[8][9][17]
-
Incubation: After the desired treatment period (e.g., 24, 48, 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay Protocol[10][11][18]
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Maximum LDH Release: To determine the maximum LDH release, lyse control cells with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation period and process as above.
Caspase-3/7 Assay Protocol[12][13][19]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Assay Reaction: Add 100 µL of the prepared reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
Sources
- 1. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monepantel - Wikipedia [en.wikipedia.org]
- 3. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [ireland.promega.com]
- 11. stemcell.com [stemcell.com]
- 12. ATP Assays | What is an ATP Assay? [promega.com]
- 13. Anthelmintic Activity, Cytotoxicity, and Phytochemical Screening of Plants Used to Treat Digestive Parasitosis of Small Ruminants in Benin (West Africa) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: rac-Monepantel Sulfone in Cancer Cell Line Research
Targeting mTOR Signaling and Autophagy Induction in Ovarian and Solid Tumor Models
Executive Summary
This guide details the application of rac-Monepantel Sulfone (MPL-SO2) , the major bioactive metabolite of the amino-acetonitrile derivative (AAD) Monepantel, in cancer research. While Monepantel (Zolvix) is a commercially approved anthelmintic, recent repurposing studies have identified it as a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway.
Unlike rapamycin, which primarily targets mTORC1 via FKBP12, MPL and its sulfone metabolite exert a distinct inhibitory effect that induces profound autophagy and G1 cell cycle arrest. This protocol focuses on the sulfone metabolite because it represents the persistent, physiologically relevant compound found in plasma, often exceeding the parent drug in half-life and stability.
Key Applications:
-
mTOR Pathway Inhibition: Suppression of p-mTOR, p-p70S6K, and p-4EBP1.[1][2]
-
Autophagy Induction: Monitoring LC3B-II accumulation and p62 degradation.
-
Cytotoxicity Profiling: Determination of IC50 in chemo-resistant cell lines (e.g., OVCAR-3, A2780).
Compound Profile & Handling
Scientific Note on Chirality: The pharmaceutical formulation of Monepantel utilizes the (S)-enantiomer.[3] However, for analytical standards and basic research, This compound (the racemic mixture) is frequently utilized. Researchers should verify the enantiomeric purity of their specific batch; however, this protocol applies to the handling of the sulfone metabolite in general.
| Property | Specification |
| Compound Name | This compound |
| Chemical Class | Amino-acetonitrile Derivative (AAD) |
| Molecular Weight | ~505.4 g/mol (varies slightly by isotope/salt) |
| Solubility (In Vitro) | Insoluble in water.[3] Soluble in DMSO (>25 mg/mL) and Ethanol. |
| Storage | -20°C (Solid); -80°C (DMSO Stock). Protect from light. |
| In Vivo Half-life | High stability; significantly longer than parent Monepantel.[4] |
Reagent Preparation Protocol
-
Stock Solution (10 mM):
-
Weigh this compound powder accurately.
-
Dissolve in high-grade anhydrous DMSO . Vortex vigorously for 1 minute.
-
Critical: If precipitation is visible, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot into light-protective tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -80°C.
-
-
Working Solution:
-
Dilute the stock directly into pre-warmed culture media immediately prior to use.
-
Constraint: Keep final DMSO concentration < 0.5% (ideally < 0.1%) to prevent solvent toxicity masking the drug effect.
-
Mechanism of Action: The mTOR-Autophagy Axis
MPL-SO2 acts as a "starvation mimetic," forcing cancer cells into a catabolic state.
-
mTOR Inhibition: MPL-SO2 inhibits the phosphorylation of mTOR (Ser2448), preventing the activation of downstream effectors p70S6K (ribosomal protein S6 kinase) and 4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1).[5]
-
Autophagy Trigger: The suppression of mTORC1 releases the inhibition on the ULK1 complex, initiating autophagosome formation.
-
Phenotype: Cells exhibit extensive cytoplasmic vacuolization (autophagosomes) and arrest in the G1 phase of the cell cycle.
Visualization: Signaling Pathway
Figure 1: Mechanism of Action. MPL-SO2 inhibits mTORC1, relieving suppression of ULK1 and triggering autophagy-mediated cell death.
In Vitro Application Protocols
Protocol A: Cell Viability & IC50 Determination
Objective: Determine the antiproliferative potency of MPL-SO2. Cell Lines: Ovarian (OVCAR-3, A2780), Breast (MCF-7), or Mesothelioma.
-
Seeding:
-
Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media.
-
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of MPL-SO2 in media (Range: 0.1 µM to 100 µM ).
-
Include a Vehicle Control (Media + DMSO equivalent).
-
Treat cells for 72 hours . (Note: MPL-SO2 acts slower than standard chemo; 24h is often insufficient for phenotypic changes).
-
-
Readout (SRB or MTT):
-
SRB Method (Preferred for adherent cells): Fix with 10% TCA (1h, 4°C), wash water x4, stain with 0.4% Sulforhodamine B (30 min), wash 1% acetic acid x4. Solubilize in 10 mM Tris base.
-
Read Absorbance at 570 nm.
-
-
Analysis:
-
Calculate % Viability = (OD_sample / OD_control) × 100.
-
Plot dose-response curve (Log-concentration vs. Viability) to determine IC50.
-
Reference Data (Expected IC50 Values):
| Cell Line | Tissue Origin | Approx. IC50 (72h) | Ref |
|---|---|---|---|
| OVCAR-3 | Ovarian Cancer | 5 – 10 µM | [1, 2] |
| A2780 | Ovarian Cancer | 2 – 8 µM | [1] |
| HOSE | Normal Epithelium | > 100 µM | [1] |
| SKOV-3 | Ovarian Cancer | 10 – 25 µM | [2] |
Protocol B: Autophagy Assessment (Western Blot)
Objective: Confirm mechanism by detecting LC3B-II conversion and p62 degradation.
-
Treatment:
-
Seed cells in 6-well plates (3x10^5 cells/well).
-
Treat with MPL-SO2 (e.g., 10 µM and 25 µM) for 24, 48, and 72 hours .
-
Positive Control: Rapamycin (100 nM) or Chloroquine (20 µM, blocks flux).
-
-
Lysis:
-
Wash with ice-cold PBS.
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
-
Western Blot Targets:
-
LC3B: Look for the conversion of LC3B-I (cytosolic, ~16 kDa) to LC3B-II (lipidated, ~14 kDa). Note: MPL-SO2 treatment should increase LC3B-II levels.
-
p62/SQSTM1: Look for degradation (decrease in band intensity) indicating autophagic flux.
-
p-mTOR (Ser2448): Should decrease.
-
p-p70S6K (Thr389): Should decrease significantly.
-
-
Validation (Flux Assay):
-
Co-treat MPL-SO2 (10 µM) + Bafilomycin A1 (10 nM) for the last 4 hours.
-
If LC3B-II levels are higher in the combination than in MPL-SO2 alone, autophagic flux is active.
-
Protocol C: Experimental Workflow Visualization
This diagram outlines the logical flow for validating MPL-SO2 activity in a new cell line.
Figure 2: Validation Workflow. A step-by-step decision tree for evaluating MPL-SO2 efficacy.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high or cold media. | Do not exceed 50 µM in aqueous media. Pre-warm media to 37°C before adding DMSO stock. |
| No IC50 observed | Incubation time too short. | MPL-SO2 is cytostatic/autophagic. Extend treatment to 96h or 120h. |
| Inconsistent Western Blots | Autophagic flux is rapid. | Use a lysosomal inhibitor (Chloroquine/Bafilomycin) in the final hours to "trap" LC3B-II. |
| High Vehicle Toxicity | DMSO > 0.5%. | Titrate DMSO down. Ensure the control well has the exact same DMSO % as the highest drug dose. |
References
-
Bahrami, F. et al. (2014). Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway.[6] American Journal of Cancer Research, 4(5), 559–571.
-
Romero-Garcia, S. et al. (2020). A preliminary assessment of oral monepantel's tolerability and pharmacokinetics in individuals with treatment-refractory solid tumors.[7][8] Cancer Chemotherapy and Pharmacology, 86, 477–488.
-
Food and Agriculture Organization (FAO). Monepantel and Monepantel Sulfone Residue Evaluation.[9] JECFA Monographs.
-
MedChemExpress. Monepantel Product Information and Solubility Data.
Sources
- 1. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.health.europa.eu [medicines.health.europa.eu]
- 4. Monepantel - Wikipedia [en.wikipedia.org]
- 5. e-century.us [e-century.us]
- 6. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. openknowledge.fao.org [openknowledge.fao.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for rac-Monepantel Sulfone in In Vitro Applications
Welcome to the technical support center for rac-Monepantel Sulfone. As Senior Application Scientists, we understand that achieving reliable and reproducible results in in vitro assays begins with the proper preparation of your test compounds. This compound, the primary active metabolite of the anthelmintic Monepantel, is a lipophilic molecule with inherently low aqueous solubility, a common challenge for researchers.[1][2]
This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated workflows designed to help you successfully solubilize and handle this compound in your experimental setups.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is this compound, and why is its solubility a challenge?
A: this compound is the major metabolite of Monepantel, an anthelmintic of the amino-acetonitrile derivative (AAD) class.[3] Following administration, Monepantel is rapidly oxidized to this sulfone form, which is considered the dominant and persistent active moiety in plasma and tissues.[1][4] Structurally, it is a nonpolar, lipophilic compound, which leads to very limited solubility in water and aqueous buffers.[1] An environmental assessment by the FDA notes the "low solubility of monepantel and monepantel sulfone."[2] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and non-reproducible results in cell-based or biochemical assays.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A: Based on established laboratory practices for Monepantel and similar hydrophobic compounds, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . A study on the metabolism of Monepantel in ovine hepatocytes explicitly states that the parent compound was pre-dissolved in DMSO for the in vitro experiments.[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar compounds at high concentrations, making it an industry standard for creating master stock solutions for biological screening.
Q3: My this compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I added it to my aqueous cell culture media. What happened?
A: This is a classic solubility problem. While your compound is soluble in 100% DMSO, its solubility in the final aqueous assay buffer is much lower. When you add the DMSO stock to the media, the DMSO concentration is diluted dramatically, and the solvent environment becomes predominantly aqueous. The compound is no longer soluble at that concentration in the new environment and therefore precipitates. The key is to ensure that the final concentration of the compound in your assay does not exceed its maximum solubility in the final, low-DMSO aqueous solution.
Q4: What is the maximum concentration of DMSO my cells or assay can tolerate?
A: This is a critical, cell-line and assay-dependent parameter. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, sensitive cell lines or specific assays (e.g., those measuring membrane potential) may show effects at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment, where you treat your cells with the highest concentration of DMSO that will be used in your compound dilutions, to determine the tolerance of your specific system. In a published in vitro study using Monepantel, the final concentration of DMSO in the medium did not exceed 0.2%.[5]
Section 2: Troubleshooting Guide: Advanced Solubilization Issues
If the initial attempts using the FAQ guidance are insufficient, these advanced troubleshooting steps can help resolve more persistent solubility challenges.
Problem: The compound will not fully dissolve in 100% DMSO, even at a moderate concentration.
-
Causality: The compound may require energy to overcome the crystal lattice energy and fully enter solution. The presence of impurities or a different polymorphic form of the solid could also affect solubility.
-
Solution Pathway:
-
Gentle Warming: Warm the vial in a water bath set to 37°C for 5-10 minutes. Swirl or vortex the solution intermittently. Caution: Do not overheat, as this can degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that can break up solid aggregates and facilitate dissolution. Check for a clear solution.
-
Combine Methods: Alternate between gentle warming and sonication.
-
Re-evaluate Concentration: If the compound still fails to dissolve, you may be attempting to create a stock solution that is above its saturation point in DMSO. Reduce the target concentration (e.g., from 20 mM to 10 mM) and repeat the process.
-
Problem: My DMSO stock solution was clear initially, but now I see crystals after a freeze-thaw cycle.
-
Causality: The compound may be precipitating out of the supersaturated solution as it cools and freezes. Upon thawing, it may not readily go back into solution. Storing a stock at a concentration too close to its solubility limit increases this risk.
-
Solution Pathway:
-
Re-dissolve: Before use, bring the stock solution to room temperature and then gently warm it at 37°C for 10-15 minutes. Vortex thoroughly to ensure any precipitate has redissolved. Always visually inspect the vial for clarity before making dilutions.
-
Lower Stock Concentration: If this is a recurring issue, the most reliable solution is to prepare a new stock at a lower, more stable concentration.
-
Aliquot: To minimize freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes after the initial preparation.
-
Problem: My assay is extremely sensitive to organic solvents, requiring a final DMSO concentration below 0.1%. I cannot reach my target compound concentration without it precipitating.
-
Causality: The dilution factor required to get to <0.1% DMSO is very high (at least 1:1000). This means the compound's concentration in the stock must be at least 1000x higher than the final desired concentration, which may not be achievable or stable.
-
Solution Pathway:
-
Serial Dilution Strategy: Instead of a single large dilution into the final assay buffer, perform an intermediate dilution step. For example, dilute the 100% DMSO stock into a small volume of cell culture medium or buffer to create an intermediate stock with 5-10% DMSO. Vortex immediately and vigorously. Then, use this intermediate stock to make the final dilution into the assay plate. This gradual reduction in solvent strength can sometimes prevent shock precipitation.
-
Explore Co-Solvents: While more complex, formulation development using co-solvents can be effective. Solvents like ethanol, PEG400, or propylene glycol can sometimes be used in combination with DMSO or water to improve solubility.[1] However, each new excipient must be tested for compatibility and toxicity in your specific assay.[6]
-
Particle Size Reduction (Advanced): For specialized applications, reducing the particle size of the compound can increase its dissolution rate.[6] Methods like sonication of the final diluted solution can sometimes help, but this is less controlled. True particle size reduction via micronization is a formulation development technique and typically outside the scope of routine lab work.[6]
-
Section 3: Standard Operating Protocol (SOP): Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating method for preparing a high-quality stock solution.
Materials:
-
This compound (Molecular Weight: 505.40 g/mol for C₂₀H₁₃F₆N₃O₄S)[7]
-
Anhydrous, cell-culture grade 100% DMSO
-
Calibrated analytical balance
-
Amber glass or polypropylene vial
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Protocol Steps:
-
Calculation: Determine the mass of compound needed.
-
For 1 mL of a 10 mM stock:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass (mg) = 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (1 mol / 1000 mmol) x (505.40 g / mol) x (1000 mg / 1 g)
-
Mass = 5.054 mg
-
-
Weighing: Carefully weigh out approximately 5.05 mg of this compound into a clean, tared vial. Record the exact mass.
-
Solvent Addition: Recalculate the precise volume of DMSO needed based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / 505.40 ( g/mol )] / [10 (mmol/L)] x 1,000,000
-
Example: If you weighed 5.15 mg, you would need: [5.15 / 505.40] / [0.010] = 1019 µL of DMSO.
-
Add the calculated volume of 100% DMSO to the vial.
-
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Validation Step 1: Visually inspect the solution against a light source. If you see any solid particulates, proceed to the next step.
-
Place the vial in a bath sonicator for 10 minutes.
-
If particulates remain, warm the vial in a 37°C water bath for 10 minutes and vortex again.
-
Validation Step 2: The solution must be perfectly clear with no visible precipitate. If it is not, the concentration is too high, and you must add more DMSO to create a more dilute stock.
-
-
Sterilization & Storage (for cell culture):
-
(Optional) For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This step also serves as a final quality control to remove any micro-precipitates.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C, protected from light. A vendor of a related deuterated compound recommends storage at -20°C for up to 3 years in solid form and -80°C for 6 months in solvent.[8][9]
-
Section 4: Data Presentation
Table 1: Physicochemical Properties of Monepantel and its Sulfone Metabolite
| Property | Monepantel (Parent Drug) | This compound (Metabolite) | Reference(s) |
| Chemical Formula | C₂₀H₁₃F₆N₃O₂S | C₂₀H₁₃F₆N₃O₄S | [3][7] |
| Molar Mass | 473.39 g/mol | 505.40 g/mol | [3][7] |
| Appearance | White Powder | White to Off-White Solid | [1][8] |
| Water Solubility | Very Low (0.1 mg/L at 20°C) | Presumed Very Low | [1][2] |
| Log P (o/w) | 3.0 | Expected to be high (lipophilic) | [1] |
| Common Solvent | Ethanol, Dichloromethane, DMSO | DMSO | [1][5] |
Section 5: Visualization & Workflows
The following diagrams illustrate the decision-making process for solubilization and the standard workflow for stock solution preparation.
Caption: Decision tree for initial solubilization of this compound.
Caption: Standard workflow for preparing and storing a validated stock solution.
References
-
Monepantel - FAO Knowledge Repository. Food and Agriculture Organization of the United Nations. [Link]
-
Monepantel - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]
-
Environmental Assessment for Monepantel - FDA. U.S. Food and Drug Administration. [Link]
-
Monepantel: the most studied new anthelmintic drug of recent years | Parasitology. Cambridge University Press. [Link]
-
Monepantel - AERU - University of Hertfordshire. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]
-
Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep | Request PDF. ResearchGate. [Link]
-
European public MRL assessment report (EPMAR) - Monepantel (bovine species). European Medicines Agency. [Link]
-
Monepantel-sulfone | C20H13F6N3O4S | CID 44181739 - PubChem. National Center for Biotechnology Information, PubChem. [Link]
-
Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Michal Holčapek, ResearchGate. [Link]
-
In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections. National Institutes of Health. [Link]
Sources
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. fda.gov [fda.gov]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Monepantel-sulfone | C20H13F6N3O4S | CID 44181739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Matrix Effects in rac-Monepantel Sulfone Bioanalysis
Welcome to the technical support center for the bioanalysis of rac-Monepantel Sulfone. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to anticipate, diagnose, and overcome the common challenges associated with matrix effects in your LC-MS/MS analyses. This guide is structured in a question-and-answer format to directly address the issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it the target analyte?
Monepantel is an anthelmintic drug used in veterinary medicine. Following administration, it is metabolized in the animal's body, with the major metabolite being Monepantel Sulfone.[1][2] For residue analysis in biological matrices such as milk, plasma, and tissues, regulatory bodies have designated Monepantel Sulfone as the marker residue.[1] Therefore, accurate quantification of this sulfone metabolite is critical for pharmacokinetic studies and ensuring food safety.
Q2: I'm new to bioanalysis. What exactly is a "matrix effect"?
A matrix effect is any alteration of the analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting, undetected components from the biological sample (the "matrix").[3][4][5] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[6][7] It is a pervasive challenge in LC-MS/MS-based bioanalysis.[8]
Q3: Why are matrix effects such a significant problem for Monepantel Sulfone analysis?
The analysis of Monepantel Sulfone often involves complex biological matrices like plasma, milk, or liver tissue.[1][9][10][11] These matrices are rich in endogenous components such as phospholipids, proteins, salts, and fats.[12][13][14] When a sample is prepared and injected, these components can co-elute with Monepantel Sulfone. In the high-energy environment of the electrospray ionization (ESI) source, these co-eluting molecules compete with your analyte for access to the spray droplet surface and for charge, which is necessary for ionization.[8] Phospholipids are particularly notorious for causing significant ion suppression in ESI-based methods.[12][13]
Troubleshooting Guide: Diagnosing & Mitigating Matrix Effects
This section provides a problem-oriented approach to troubleshooting.
Q4: My analyte response is low and variable between samples. How can I confirm if this is a matrix effect?
This is a classic symptom of ion suppression. The most direct way to visualize and confirm matrix effects is through a post-column infusion experiment .
Causality: This experiment works by continuously infusing a standard solution of your analyte (Monepantel Sulfone) directly into the mass spectrometer, post-chromatographic column. This creates a stable, constant signal. You then inject a blank, extracted matrix sample onto the LC column. If any components from the matrix elute at the same retention time as your analyte, they will suppress (or enhance) the ionization of the infused standard, causing a dip (or rise) in the stable signal baseline. This directly shows you where in the chromatogram matrix effects are occurring.
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-junction to connect the outlet of your LC column to both a syringe pump and the MS inlet.
-
Infusion: Prepare a pure solution of this compound in a suitable mobile phase (e.g., 50-100 ng/mL). Infuse this solution at a low, constant flow rate (e.g., 10-20 µL/min) using the syringe pump.
-
MS Signal: Start the MS data acquisition. You should observe a stable ion current for the Monepantel Sulfone MRM transition.
-
Injection: Inject a prepared blank matrix sample (e.g., extracted blank plasma) that has been processed using your current sample preparation method.
-
Analysis: Monitor the baseline of the Monepantel Sulfone signal. A significant dip in the signal at or near the expected retention time of your analyte confirms the presence of ion suppression.
Q5: I've confirmed ion suppression. What is my first line of defense?
Your first and most effective defense is to improve your sample preparation protocol. The goal is to remove the interfering matrix components before the sample ever reaches the LC-MS/MS system. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: Troubleshooting workflow for matrix effects.
Q6: How do I choose between PPT, LLE, and SPE for Monepantel Sulfone analysis?
The choice depends on the complexity of your matrix, the required sensitivity (LLOQ), and throughput needs.
Causality:
-
PPT is a crude cleanup method that uses a solvent (like acetonitrile) or an acid to crash out proteins.[15] It's fast but leaves behind many small molecules and phospholipids, making it prone to significant matrix effects.[6][16]
-
LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., water and an organic solvent).[17][18][19] It is effective at removing non-soluble interferences like salts and some phospholipids, resulting in a cleaner extract than PPT.[20][21]
-
SPE is a chromatographic technique that provides the most selective cleanup.[22][23] It uses a solid sorbent to retain the analyte while matrix components are washed away (or vice-versa). This targeted approach is excellent for removing specific interferences and generally yields the cleanest extracts, minimizing matrix effects most effectively.[20][21] A validated method for Monepantel Sulfone in bovine milk already specifies the use of SPE after an initial protein precipitation step.[1]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive, high throughput. | "Dirty" extract, high risk of ion suppression, no analyte concentration. | Early discovery, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Cleaner than PPT, removes salts, moderate cost. | More labor-intensive, solvent-heavy, can form emulsions. | Removing highly polar/non-polar interferences. |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | Cleanest extracts, high analyte concentration, minimal matrix effects. | Higher cost, requires method development, can be lower throughput. | Regulated bioanalysis, low LLOQ methods. |
Experimental Protocols & Advanced Solutions
Q7: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for Monepantel Sulfone?
Absolutely. Given Monepantel Sulfone's structure, a polymeric reversed-phase SPE sorbent is a logical starting point. This protocol is a template and should be optimized for your specific matrix.
Experimental Protocol: Generic Polymeric SPE for Plasma
-
Pre-treatment: To 100 µL of plasma, add an internal standard, then add 300 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte is in a consistent ionic state.
-
Sorbent Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash Step: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar, water-soluble interferences like salts without eluting the analyte.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube. This step uses a strong organic solvent to disrupt the interaction between the analyte and the sorbent.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase. This step concentrates the analyte and ensures it is dissolved in a solvent compatible with your LC method.
Caption: Key steps in a typical SPE protocol.
Q8: Even with SPE, I'm seeing some ion suppression. What's next?
If a well-developed SPE is not enough, the remaining issue is likely a stubborn, co-eluting matrix component. The solution now involves a two-pronged approach: further sample cleanup optimization and chromatographic separation.
-
Targeted Phospholipid Removal: Since phospholipids are a primary cause of ion suppression, consider using specialized products like HybridSPE-Phospholipid or Ostro Pass-through plates.[12][15][16] These combine simple protein precipitation with a sorbent that specifically captures phospholipids, providing a very clean extract.
-
Chromatographic Optimization: The goal is to achieve baseline separation between Monepantel Sulfone and the interfering peak.
-
Change Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa) or alter the pH of the aqueous phase to change the selectivity of the separation.
-
Gradient Optimization: Make the gradient shallower around the elution time of your analyte. This increases the separation time between closely eluting peaks.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) to exploit different separation mechanisms.
-
Q9: Is there a way to get accurate data without completely eliminating the matrix effect?
Yes. This is a crucial strategy in regulated bioanalysis, and the primary method is using matrix-matched calibration curves .
Causality: The core principle is that if you can't eliminate the interference, you should ensure it affects your calibration standards to the same degree as your unknown samples.[3] By preparing your calibrators in the same blank biological matrix as your samples (e.g., blank plasma from an untreated animal), you introduce the same interfering components.[24][25][26] When the analyte in both the calibrator and the sample experiences the same level of suppression, the effect is normalized, and quantification remains accurate. Regulatory guidelines from bodies like the FDA and EMA mandate that calibration standards be prepared in the same matrix as the study samples.[26][27][28][29][30][31]
Experimental Protocol: Preparing a Matrix-Matched Calibration Curve
-
Source Blank Matrix: Obtain a pooled lot of blank matrix (e.g., plasma, milk) from the same species, strain, and, if possible, sex as your study samples. Ensure it is free of the analyte.
-
Prepare Stock Solutions: Create a high-concentration stock solution of this compound in an organic solvent.
-
Serial Dilutions (Intermediate): Prepare a series of intermediate standard solutions by diluting the stock solution in the same solvent.
-
Spiking into Matrix: For each calibration level, spike a small, precise volume (typically ≤5% of the total volume to avoid altering the matrix) of an intermediate standard into an aliquot of the blank matrix. For example, add 10 µL of a 10 µg/mL standard to 190 µL of blank plasma to get a 500 ng/mL calibrator.
-
Process Calibrators and Samples: Process the newly prepared matrix-matched calibrators, quality control (QC) samples, and your unknown study samples using the exact same extraction procedure (e.g., the SPE protocol from Q7).
-
Construct Curve: Analyze the extracted calibrators and construct the calibration curve by plotting the instrument response versus the nominal concentration. The concentration of the analyte in your unknown samples is then calculated from this curve.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry. bioRxiv. [Link]
-
Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis. PubMed. [Link]
-
Analytical quality assurance in veterinary drug residue analysis methods. CORE. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
European public MRL assessment report (EPMAR) - Monepantel (bovine species). European Medicines Agency. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology (AMSBIO). [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. National Institutes of Health (NIH). [Link]
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. PubMed. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. PubMed. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. [Link]
-
Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. ResearchGate. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. GERSTEL. [Link]
-
Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]
-
Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online. [Link]
-
Monepantel. FAO Knowledge Repository. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
A Determination of Veterinary Drug Residues in Milk Using Polymeric SPE and UHPLC-MS/MS Analysis. Amchro. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Sample Extraction Techniques for Biological Samples: Recent Advances and Novel Applications. Taylor & Francis Online. [Link]
-
Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. ResearchGate. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Liquid-Liquid Extraction - Use in Bioprocess Development. Celignis. [Link]
-
Manual of Standard Operating Procedures for Veterinary Drug Residue Analysis. International Atomic Energy Agency (IAEA). [Link]
-
Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
-
(PDF) Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. ResearchGate. [Link]
-
How does the dilution of matrix-match calibrators impact the ionization in LC-MS/MS?. ResearchGate. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. [Link]
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry | bioRxiv [biorxiv.org]
- 5. eijppr.com [eijppr.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. sepscience.com [sepscience.com]
- 15. waters.com [waters.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 18. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 19. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 20. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. tandfonline.com [tandfonline.com]
- 27. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ema.europa.eu [ema.europa.eu]
- 29. database.ich.org [database.ich.org]
- 30. elearning.unite.it [elearning.unite.it]
- 31. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of rac-Monepantel Sulfone
Welcome to the technical support center for troubleshooting challenges related to the sample extraction of rac-Monepantel Sulfone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven solutions to common issues encountered in the analytical laboratory. Our goal is to move beyond simple procedural lists, offering a causal understanding of experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
Q2: I'm experiencing low recovery of this compound from sheep liver tissue. What are the most likely initial causes?
A: Low recovery from a complex matrix like the liver often points to one of three primary areas: inefficient initial extraction from the tissue homogenate, analyte loss during subsequent clean-up steps, or matrix effects suppressing the analytical signal. A remarkably low extraction ratio of monepantel sulfone has been noted in cattle liver, suggesting that strong binding to matrix components can be a significant challenge.[3]
Begin by systematically evaluating your homogenization and initial extraction procedure.
-
Inadequate Cell Lysis: Is your tissue homogenization method—be it mechanical (e.g., rotor-stator, bead beating) or chemical—sufficiently breaking down the liver cells to release the analyte? Incomplete lysis will leave a significant portion of the analyte trapped within the tissue debris.
-
Incorrect Extraction Solvent: The choice of solvent is paramount. Monepantel Sulfone is sparingly soluble in water but shows better solubility in organic solvents.[4] Using a solvent system with insufficient polarity or strength to disrupt analyte-matrix interactions (like protein binding) will result in poor extraction efficiency. Many successful methods for Monepantel and its sulfone metabolite utilize acetonitrile for the initial extraction, as it effectively precipitates proteins while solubilizing the analyte.[5][6]
Comprehensive Troubleshooting Guide
This section provides a structured, in-depth approach to diagnosing and resolving low recovery issues. We will proceed from the most common and easily solvable problems to more complex challenges involving method optimization.
Problem Area 1: Suboptimal Sample Homogenization and Initial Lysis
Poor recovery often begins at the very first step. If the analyte is not efficiently released from the sample matrix, no downstream optimization can compensate for this initial loss.
Q3: How can I confirm if my homogenization is effective?
A: Visual inspection is the first step. After homogenization, you should have a uniform suspension with no large, visible tissue fragments. For a more quantitative assessment, you can measure the protein concentration in your extract and compare it against the expected total protein content of the tissue. A significantly lower-than-expected concentration may indicate incomplete cell lysis.
Q4: My extraction solvent is acetonitrile, but my recovery is still low. What adjustments should I consider?
A: While acetonitrile is a good starting point, its effectiveness can be enhanced. Consider the following modifications:
-
Solvent Volume and Ratio: Ensure you are using a sufficient volume of acetonitrile relative to the tissue weight (e.g., a 3:1 or 4:1 ratio of solvent volume to sample weight). This ensures adequate interaction with the entire sample and effective protein precipitation.
-
Mechanical Agitation: Simple vortexing may not be enough. Increase the energy of the extraction by using a mechanical shaker, wrist-action shaker, or by increasing the duration and speed of your homogenization step after adding the solvent.
Problem Area 2: Analyte Loss During Clean-up (SPE & LLE)
Once the analyte is in the initial extract, the next challenge is to remove matrix interferences without losing the analyte itself. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common sources of recovery loss.
Q5: I'm using a C18 SPE cartridge and seeing poor recovery. What could be wrong?
A: A C18 (reverse-phase) cartridge is a logical choice given the properties of Monepantel Sulfone. However, several factors can lead to low recovery:
-
Incomplete Analyte Retention: This occurs if the loading solution is too organic. The initial liver extract, likely high in acetonitrile, may need to be diluted with an aqueous buffer (e.g., water or a weak ammonium acetate buffer) to ensure the analyte effectively partitions onto the C18 sorbent.
-
Premature Analyte Elution: This happens if the wash solvent is too strong. If your wash step uses a high percentage of organic solvent, you may be washing your analyte straight through to waste. Decrease the organic content of your wash solvent(s) incrementally.
-
Irreversible Binding/Incomplete Elution: The analyte might be retained too strongly on the sorbent, or the elution solvent may be too weak to desorb it completely. To solve this, you may need a stronger elution solvent. If you are using methanol, consider trying acetonitrile or a mixture of solvents. Adding a small amount of a modifier like ammonium hydroxide to the elution solvent can disrupt strong secondary interactions between the analyte and the sorbent.
A published method successfully used a neutral alumina SPE cartridge for clean-up from milk samples, which is an alternative to consider if reverse-phase SPE proves problematic.[5]
Q6: I switched to Liquid-Liquid Extraction (LLE), but my recovery is still variable. How can I optimize it?
A: LLE is a balance of solvent polarity, pH, and partitioning efficiency.
-
Solvent Selection: You need an immiscible organic solvent that has a high affinity for Monepantel Sulfone. Given its Log P of ~3.0, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good candidates.[7] Hexane may be too non-polar to efficiently extract this molecule.[8][9]
-
pH Adjustment: The pH of the aqueous phase (your initial extract) is critical. Adjusting the pH can neutralize the charge on the Monepantel Sulfone molecule, making it more soluble in the organic phase and dramatically increasing extraction efficiency. Perform a pH optimization experiment, testing a range of pH values (e.g., from 3 to 9) to find the point of maximum recovery.
-
Salting-Out Effect: Adding a salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase can increase the partitioning of your analyte into the organic phase by decreasing its solubility in the aqueous layer.[6]
Problem Area 3: Matrix Effects in LC-MS/MS Analysis
Sometimes, the analyte is successfully extracted, but its signal is suppressed during analysis, leading to the appearance of low recovery. This is known as a matrix effect.[10]
Q7: How do I know if I'm dealing with a matrix effect versus actual low recovery?
A: The definitive way to test for matrix effects is with a post-extraction spike experiment.
-
Extract Blank Matrix: Process a sample of the blank matrix (e.g., liver tissue known to be free of the analyte) using your complete extraction procedure.
-
Spike the Final Extract: Add a known amount of Monepantel Sulfone standard to this final, clean blank extract.
-
Analyze and Compare: Compare the analyte's signal (peak area) in this post-extraction spiked sample to the signal of a pure standard prepared in the mobile phase at the same concentration.
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Pure Standard) x 100
A value significantly less than 100% indicates signal suppression, while a value significantly greater than 100% indicates signal enhancement.
Q8: I've confirmed signal suppression. What are my options?
A:
-
Improve Clean-up: The best solution is to remove the interfering matrix components. Revisit your SPE or LLE procedure. Try a different SPE sorbent (e.g., a mixed-mode or ion-exchange cartridge) that might have a different selectivity for the interferences.
-
Chromatographic Separation: Modify your LC gradient to better separate the analyte from the co-eluting matrix components that are causing the suppression.
-
Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects. A stable isotope-labeled (e.g., deuterium-labeled) version of Monepantel Sulfone will behave almost identically to the unlabeled analyte during extraction and ionization.[11] Any signal suppression will affect both the analyte and the internal standard equally, allowing for an accurate ratio-based quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in the final extract of a blank matrix sample. This ensures that the standards are subjected to the same matrix effects as your unknown samples, improving accuracy.
Experimental Protocols & Visualizations
Protocol 1: Baseline QuEChERS-style Extraction
This protocol, adapted from methodologies for similar analytes, provides a robust starting point for extraction from tissue.[12]
-
Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate amount of a stable isotope-labeled internal standard.
-
Add a salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Cap tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) for clean-up or direct analysis.
Troubleshooting Workflow Diagram
This diagram outlines the logical progression for diagnosing low recovery.
Caption: A systematic workflow for troubleshooting low analyte recovery.
Analyte-Matrix Interaction Diagram
This diagram illustrates the key challenges during the extraction process.
Caption: Key interactions and challenges in sample extraction.
Quantitative Data Summary
| Property [Source] | Value | Implication for Extraction |
| Analyte | This compound | --- |
| Molecular Formula [13] | C₂₀H₁₃F₆N₃O₄S | High molecular weight, multiple functional groups. |
| Log P (Monepantel) [7] | 3.0 | Moderately hydrophobic; suitable for reverse-phase SPE and LLE with appropriate organic solvents. |
| Water Solubility (Monepantel) [14] | 0.08 mg/L | Very low; requires organic solvent for efficient extraction from aqueous biological matrices. |
| Solubility in Organics [4][7] | Good in Dichloromethane, Ethanol, Methanol | Provides several options for extraction and SPE elution solvents. Acetonitrile is also commonly used. |
| Stability [7][15] | Stable under recommended storage conditions | Analyte degradation during extraction is unlikely to be a primary cause of low recovery if standard procedures are followed. |
References
-
FAO. (n.d.). Monepantel. FAO Knowledge Repository. Retrieved from [Link]
-
University of Hertfordshire. (2025, September 7). Monepantel. AERU. Retrieved from [Link]
-
FDA. (2018, November 27). Environmental Assessment for Monepantel. Retrieved from [Link]
-
Veterinary Medicines Directorate. (n.d.). SCIENTIFIC DISCUSSION. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Monepantel sulfone, racemic mixture. Retrieved from [Link]
-
Karadzovska, D., Seewald, W., Browning, A., Smal, M., Bouvier, J., & Giraudel, J. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. Retrieved from [Link]
-
European Medicines Agency. (2016, November 15). European public MRL assessment report (EPMAR) - Monepantel (bovine species). Retrieved from [Link]
-
Kinsella, B., Byrne, P., Cantwell, H., McCormack, M., Furey, A., & Danaher, M. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713. Retrieved from [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(10), 2193-2201. Retrieved from [Link]
-
Ademola, I. O., & Eloff, J. N. (2011). In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus. Tropical Animal Health and Production, 43(7), 1285-1289. Retrieved from [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Journal of Pharmaceutical Sciences, 74(8), 843-850. Retrieved from [Link]
-
Li, Y., Liu, Y., Zhang, J., Wang, Y., & Chen, D. (2018). [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 36(8), 787-792. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
FDA. (2022, October 21). Import Tolerance FOI Summary VMF 006-250 Granted. Retrieved from [Link]
-
Jeličić, M., & Bikić, S. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7894-7901. Retrieved from [Link]
-
Li, W., Zhou, Y., Liu, Y., Wang, Y., & Chen, D. (2022). Bioassay-Guided Isolation of Anthelmintic Components from Semen pharbitidis, and the Mechanism of Action of Pharbitin. Molecules, 27(24), 8847. Retrieved from [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(11), 3568-3578. Retrieved from [Link]
-
Wu, Y., Yao, Y., Shao, L., & Ouyang, S. (2018). Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 54(8), 883-887. Retrieved from [Link]
-
Romero-González, R., Frenich, A. G., & Vidal, J. L. M. (2021). Simple method for the determination of anthelmintic drugs in milk intended for human consumption using liquid chromatography–tandem mass spectrometry. Journal of the Science of Food and Agriculture, 101(1), 198-205. Retrieved from [Link]
-
Lustigman, S., Grote, A., & Misra, R. (2017). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 33(9), 679-690. Retrieved from [Link]
-
European Medicines Agency. (2013, May 24). Monepantel (caprine and ovine milk): European public MRL assessment report (EPMAR). Retrieved from [Link]
-
PubChem. (n.d.). Monepantel-sulfone. Retrieved from [Link]
-
Fomsgaard, I. S., & Nsahlai, I. V. (2017). In Vitro Evaluation of Anthelmintic Efficacy of Some Plant Species Possessing Proteinases and/or Other Nitrogenous Compounds in Small Ruminants. Annals of Clinical and Medical Case Reports, 3(1), 1-8. Retrieved from [Link]
-
Holčapek, M., Nováková, L., & Nobilis, M. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 404(10), 3049-3058. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Monepantel sulfone CAS#: 851976-52-8 [m.chemicalbook.com]
- 5. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS [qikan.cmes.org]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS 851976-52-8 | LGC Standards [lgcstandards.com]
- 14. Monepantel [sitem.herts.ac.uk]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: A Researcher's Guide to Preventing Degradation of rac-Monepantel Sulfone in Solution
Welcome to the technical support guide for rac-Monepantel Sulfone (MNPSO2). As the primary active metabolite of the anthelmintic Monepantel, the stability and integrity of your MNPSO2 solutions are paramount for generating reproducible and accurate experimental data. This guide is designed for research, scientific, and drug development professionals to navigate the common challenges associated with the handling and storage of this compound. We will move beyond simple instructions to explain the chemical principles governing its stability, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Investigating Solution Instability
This section is structured in a question-and-answer format to directly address common problems you may encounter during your research.
Q1: I'm observing a time-dependent decrease in the concentration of my stock solution, even when it's stored at -20°C. What are the likely causes?
A: This is a frequent issue that can often be traced back to the choice of solvent and exposure to atmospheric conditions. While freezing slows chemical kinetics, it doesn't stop them entirely.
-
Causality - Hydrolysis: this compound contains an amide bond, which is susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic/basic impurities in the solvent.[1][2] While the compound is reported to be stable at a neutral pH in aqueous conditions, organic solvents are not always perfectly neutral or anhydrous.[3] Over time, this slow hydrolysis can lead to a noticeable decrease in the parent compound's concentration.
-
Causality - Oxidation: The commercial formulation of the parent drug, Monepantel, includes an antioxidant (all-rac-alpha-Tocopherol).[4] This strongly suggests that the molecular scaffold is susceptible to oxidation. Dissolved oxygen in your solvent can contribute to the formation of hydroxylated or other oxidative degradants, even at low temperatures.
Immediate Recommendations:
-
Solvent Purity: Ensure you are using high-purity, anhydrous grade solvents (e.g., DMSO, acetonitrile).
-
Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.
-
Aliquot: Prepare single-use aliquots from your primary stock solution. This not only prevents contamination but also minimizes the number of freeze-thaw cycles the main stock is exposed to. While MNPSO2 has been shown to be stable for at least three freeze-thaw cycles in tissue matrices, minimizing this stress is a cornerstone of good laboratory practice.[5]
Q2: My LC-MS/MS analysis of an aged MNPSO2 solution shows several new, more polar peaks. What could these degradants be?
A: The appearance of new, typically more polar, peaks is a classic sign of degradation. Based on the structure of MNPSO2, there are two primary chemical pathways that would lead to such products.
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide linkage. This cleavage would break the molecule into two smaller, more polar fragments: a benzamide portion and an amino-acetonitrile portion.[1][5] These fragments will have significantly different retention times in a reverse-phase chromatography system compared to the parent compound.
-
Further Oxidation: While MNPSO2 is already a sulfone (an oxidized form of Monepantel), the aromatic rings are still susceptible to further oxidation, typically hydroxylation.[5][6] This addition of a hydroxyl (-OH) group increases the polarity of the molecule and would result in a new peak, often eluting earlier than the parent compound in reverse-phase HPLC/UHPLC.
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q3: I am using a buffered aqueous solution for my cell-based assay and my results are inconsistent. Could the buffer be degrading the MNPSO2?
A: Yes, this is a distinct possibility. While MNPSO2 has low aqueous solubility, working solutions for biological assays often require buffered media.[3] The stability of the compound can be highly dependent on the pH of that buffer.
-
The Causality of pH: Amide bonds are most stable at a neutral pH (around 6-8). In strongly acidic or alkaline conditions, the rate of hydrolysis can increase by orders of magnitude. If your buffer is outside this neutral range, you may be inadvertently degrading your compound during the course of your experiment.
Best Practices for Buffered Solutions:
-
Prepare Fresh: Always prepare aqueous working solutions fresh on the day of the experiment from a concentrated organic stock. Do not store aqueous solutions.
-
Conduct a Pilot Stability Test: Before a critical experiment, incubate your MNPSO2 in the assay buffer for the maximum duration of your experiment (e.g., 24, 48 hours). Analyze the sample by LC-MS/MS afterward to quantify any degradation. This self-validating step ensures the integrity of your compound under your specific experimental conditions.
-
pH Check: Confirm the final pH of your medium after adding the MNPSO2 stock solution, as the solvent (e.g., DMSO) can sometimes slightly alter the pH.
Core Principles for Maximizing Solution Stability
Adhering to the following principles will help prevent degradation and ensure the reliability of your experimental data.
Solvent Selection is Critical
Due to its low water solubility (the parent Monepantel is 0.08 mg/L), non-aqueous solvents are required for primary stock solutions.[3]
-
Recommended for Stock Solutions (>1 month): High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are excellent choices. DMSO is a particularly good solvent for ensuring solubility and can be stored at -20°C or -80°C.
-
Considerations for Working Solutions: For intermediate dilutions, solvents used in commercial formulations like propylene glycol can be effective.[4] When preparing aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (e.g., typically <0.5% DMSO for cell culture).
Data Summary: Recommended Storage Conditions
| Solvent Type | Concentration | Temperature | Max Duration | Key Precautions |
| Anhydrous DMSO | High (Stock) | ≤ -20°C | > 6 Months | Aliquot, overlay with inert gas (Argon/Nitrogen). |
| Anhydrous Acetonitrile | High (Stock) | ≤ -20°C | > 6 Months | Aliquot, use PTFE-lined caps to prevent evaporation. |
| Propylene Glycol | Intermediate | 2-8°C | < 1 Month | Protect from light. |
| Aqueous Buffer | Low (Working) | Per Experiment | < 24 Hours | Prepare fresh daily. Validate stability at assay pH. |
Experimental Protocols
Protocol 1: Preparation and Long-Term Storage of a Stock Solution
This protocol describes a self-validating system for preparing a stable stock solution.
-
Pre-Experiment:
-
Place a sealed vial of high-purity, anhydrous DMSO in a desiccator to equilibrate to room temperature.
-
Weigh the required amount of this compound into a sterile, amber glass vial with a PTFE-lined screw cap.
-
-
Dissolution:
-
Under a fume hood, add the appropriate volume of the anhydrous DMSO to the MNPSO2 powder to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
-
Inert Gas Purge:
-
Obtain a cylinder of compressed nitrogen or argon with a gentle regulator.
-
Gently flush the headspace of the vial with the inert gas for 15-20 seconds to displace atmospheric oxygen.
-
-
Sealing and Aliquoting:
-
Immediately and tightly seal the vial.
-
Dispense into smaller, single-use amber vials, repeating the inert gas flush for each aliquot before sealing. This prevents repeated freeze-thaw cycles of the primary stock.
-
-
Storage:
-
Clearly label all aliquots with the compound name, concentration, date, and solvent.
-
Store at -20°C or -80°C for long-term stability.
-
Protocol 2: Workflow for a Forced Degradation Study
This workflow allows you to proactively identify potential degradants and understand the stability of MNPSO2 under your specific experimental conditions.
Sources
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. Monepantel [sitem.herts.ac.uk]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. fao.org [fao.org]
- 6. holcapek.upce.cz [holcapek.upce.cz]
Technical Support Center: Method Refinement for Sensitive Detection of rac-Monepantel Sulfone
Welcome to the technical support center for the analytical chemistry of Monepantel and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on refining methods for the sensitive and robust detection of rac-Monepantel Sulfone. As the principal marker residue for Monepantel, accurate quantification of its sulfone metabolite is critical for pharmacokinetic studies, residue monitoring, and ensuring regulatory compliance.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during method development and routine analysis. Our approach is grounded in established analytical principles and validated methodologies reported in peer-reviewed literature and regulatory documents.
Section 1: Understanding the Analyte and its Metabolism
Before troubleshooting any analytical method, a foundational understanding of the target analyte's chemical properties and metabolic fate is essential.
What is the metabolic pathway of Monepantel, and why is Monepantel Sulfone the target analyte?
Monepantel (MOP) undergoes rapid phase I metabolism in target species like sheep and cattle. The primary metabolic route involves oxidation of the sulfide moiety.[2]
-
Step 1: Oxidation to Sulfoxide: The parent Monepantel is first oxidized to a transient sulfoxide intermediate (Monepantel Sulfoxide).[2][3]
-
Step 2: Oxidation to Sulfone: This sulfoxide is then rapidly oxidized further to form the stable and major metabolite, Monepantel Sulfone (MOP-SO2).[2][3]
-
Further Metabolism: Additional phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions can occur, but Monepantel Sulfone is the predominant and most persistent metabolite found in edible tissues, blood, and milk.[3][4]
Because of its stability and prevalence, Monepantel Sulfone is designated as the official marker residue for monitoring Monepantel exposure and ensuring food safety.[1]
Caption: Metabolic pathway of Monepantel to Monepantel Sulfone.
Section 2: Chiral Separation of this compound
Monepantel is a chiral molecule, administered as a single enantiomer. A critical question for metabolism and safety studies is whether the parent compound or its metabolites undergo racemization in vivo.
Is Monepantel Sulfone chiral, and is enantioselective analysis necessary?
Yes, the Monepantel Sulfone metabolite is chiral. Regulatory studies have confirmed this by using chiral chromatography. A key report from the Food and Agriculture Organization (FAO) states that "HPLC profiling of selected blood samples on a chiral column indicated that there was no racemization of parent or sulphone."[2] This finding is crucial because it confirms that the stereochemical integrity is maintained during metabolism, and it establishes the need for analytical methods capable of verifying the enantiomeric purity of the sulfone metabolite.
My chiral separation of this compound is failing. What are the common causes for loss of resolution?
Developing a robust chiral separation method can be challenging. If you are experiencing poor resolution, peak broadening, or inconsistent results, consider the following troubleshooting steps.
Troubleshooting Guide: Chiral HPLC/SFC Method Development
| Problem | Potential Cause & Explanation | Recommended Solution |
| No Separation | Incorrect Chiral Stationary Phase (CSP): The mechanism of chiral recognition is highly specific. A CSP that works for one class of compounds may not work for another. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of molecules.[5] | Screen multiple CSPs: Test columns with different chiral selectors (e.g., Chiralpak IA/IB/IC, Chiralcel OD/OJ). |
| Inappropriate Mobile Phase: The mobile phase composition (both the solvent and any additives) is critical for achieving chiral recognition. It influences the interactions between the analyte and the CSP. | Optimize the mobile phase: For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane/heptane mobile phase. For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and water ratio. | |
| Poor Resolution / Broad Peaks | Suboptimal Flow Rate or Temperature: These parameters affect the kinetics of the interaction between the analyte and the CSP, influencing efficiency and resolution. | Systematically vary flow rate and column temperature. Lower flow rates often improve resolution but increase run time. Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations. |
| Column "Memory Effect": CSPs can retain traces of previously analyzed compounds or mobile phase additives (especially acids or bases), which can alter the column's selectivity in subsequent runs.[6] | Dedicate a column: If possible, use a specific chiral column only for this analysis. Implement a rigorous washing protocol: Flush the column thoroughly with an appropriate strong solvent (e.g., isopropanol) between different methods. For a new method, always use a new or thoroughly conditioned column.[6][7] | |
| Inconsistent Retention Times | Insufficient Column Equilibration: Chiral separations, particularly those using modifiers, can require extended equilibration times to ensure the stationary phase is fully conditioned with the mobile phase. | Increase equilibration time: Before starting a sequence, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. |
| Mobile Phase Composition Drift: Evaporation of the more volatile solvent component can alter the mobile phase ratio, leading to shifts in retention time. | Use fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. |
graph TD { subgraph "Chiral Method Troubleshooting" A[Start: Poor/No Resolution] --> B{Check CSP Selection}; B -->|Incorrect| C[Screen Different CSPs]; B -->|Correct| D{Optimize Mobile Phase}; D -->|Suboptimal| E[Vary Solvent Ratios & Additives]; D -->|Optimized| F{Check Flow Rate/Temp}; F -->|Suboptimal| G[Adjust Flow/Temp Systematically]; F -->|Optimized| H{Suspect Column History}; H -->|Yes| I[Implement Strict Wash Protocol / Use Dedicated Column]; I --> J[Re-evaluate Resolution]; G --> J; E --> J; C --> J; end node [fontcolor="#FFFFFF"]; A; B; D; F; H; A [fillcolor="#EA4335"]; B [fillcolor="#FBBC05"]; D [fillcolor="#FBBC05"]; F [fillcolor="#FBBC05"]; H [fillcolor="#FBBC05"];node [fontcolor="#202124"]; C; E; G; I; J; C [fillcolor="#34A853"]; E [fillcolor="#34A853"]; G [fillcolor="#34A853"]; I [fillcolor="#34A853"]; J [fillcolor="#4285F4"];
}
Caption: Logical workflow for troubleshooting chiral HPLC separations.
Section 3: Sample Preparation and Extraction
Effective sample preparation is paramount for achieving high sensitivity and minimizing instrumental downtime. The choice of technique depends heavily on the sample matrix.
I'm getting low recovery of Monepantel Sulfone from fatty tissues like liver and fat. How can I improve my extraction efficiency?
This is a common challenge, as Monepantel and its sulfone metabolite are lipophilic and tend to concentrate in fatty tissues.[8] A simple protein precipitation with acetonitrile may be insufficient for these matrices. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly recommended.
Optimized QuEChERS Protocol for High-Fat Matrices
-
Homogenization: Homogenize 1-2 g of tissue with water to create a slurry.
-
Extraction: Add acetonitrile (typically in a 1:1 ratio with the water volume) and the QuEChERS salt packet (containing MgSO₄ for dehydration and NaCl for partitioning). Shake vigorously.
-
Centrifugation: Centrifuge at high speed to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and C18 to remove non-polar interferences.
-
Crucial Step for High-Fat Samples - Freezing Out: After the d-SPE step, place the extract in a freezer (e.g., -20°C for at least one hour or -80°C for 30 minutes). Lipids will precipitate out of the cold acetonitrile.
-
Final Centrifugation: Centrifuge the cold sample immediately to pellet the precipitated lipids. Quickly decant the supernatant for LC-MS/MS analysis. This freezing-out step is highly effective at removing lipids that can cause significant matrix effects and contaminate the LC-MS system.[9]
Why is the QuEChERS method preferred for complex matrices?
The QuEChERS method offers several advantages over traditional liquid-liquid extraction or simple protein precipitation. It is a multi-residue method that combines extraction and clean-up into a few simple steps, making it highly efficient.[10] The use of d-SPE allows for targeted removal of matrix components (like fats and pigments) that are known to interfere with LC-MS/MS analysis, leading to cleaner extracts and more reliable data.[10][11]
Section 4: LC-MS/MS Detection and Troubleshooting
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Monepantel Sulfone.[8]
What are the typical MS/MS parameters for Monepantel Sulfone, and why is negative ion mode used?
Monepantel and its sulfone metabolite are typically analyzed using an electrospray ionization (ESI) source in negative ion mode . This is because the molecular structure can be readily deprotonated to form a stable negative ion.
Validated MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Mode |
| Monepantel | 472 | 186, 166 | ESI- |
| Monepantel Sulfone | 504 | 186, 166 | ESI- |
Source: Kinsella et al., 2011[8]
The product ions at m/z 186 and 166 are common to both the parent drug and the sulfone metabolite, indicating they arise from a stable fragment of the core molecular structure. Using multiple reaction monitoring (MRM) with these transitions provides excellent specificity and sensitivity.
I am observing significant signal suppression in my analysis. How can I identify and mitigate matrix effects?
Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a major challenge in LC-MS/MS bioanalysis.[12][13]
Identifying Matrix Effects:
The most common method is the post-extraction spike comparison .
-
Analyze a neat (pure solvent) standard of Monepantel Sulfone at a known concentration.
-
Analyze a blank matrix extract that has been spiked with the same concentration of Monepantel Sulfone after the extraction process.
-
Calculate the matrix effect (ME) as follows:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
An ME between 85-115% is often considered acceptable, but significant effects outside this range must be addressed.[14]
-
Strategies to Mitigate Matrix Effects:
-
Improve Sample Clean-up: The most effective strategy is to remove the interfering compounds. Revisit your sample preparation protocol; consider using a more effective d-SPE sorbent or adding the "freezing-out" step described in Section 3.[12]
-
Chromatographic Separation: Modify your LC gradient to better separate Monepantel Sulfone from the co-eluting matrix components. A longer, shallower gradient can often resolve the analyte from the "matrix band" that elutes early in the run.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and the samples experience the same matrix effects, allowing for accurate quantification.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., ¹³C- or ²H-labeled Monepantel Sulfone) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same matrix effects and extraction inefficiencies as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, these effects are effectively cancelled out, leading to highly accurate and precise results.[13]
References
-
Kinsella, B., Byrne, P., Cantwell, H., McCormack, M., Furey, A., & Danaher, M. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713. [Link]
-
Stuchlíková, L., Jirásko, R., Vokřál, I., Lamka, J., Špulák, M., Holčapek, M., ... & Skálová, L. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 404(10), 3047-3057. [Link]
-
Kinsella, B., Byrne, P., Cantwell, H., McCormack, M., Furey, A., & Danaher, M. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. PubMed. [Link]
-
Kim, H. J., Lee, J. H., & Kim, D. (2021). Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. Toxins, 13(9), 609. [Link]
-
[Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry]. (2015). Se Pu, 33(7), 723-727. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(14), 4279. [Link]
-
Souza, L. M., & Hughes, Z. A. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Lopes, R. P., Reyes, R. C., Romero-González, R., Vidal, J. L. M., & Frenich, A. G. (2021). Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry food for dogs and cats by liquid chromatography and gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1649, 462211. [Link]
-
SCIENTIFIC DISCUSSION - Veterinary Medicines. (2008). European Medicines Agency. [Link]
-
Park, J., Lee, J., & Kim, J. (2020). Optimization of the QuEChERS method for multi-residue analysis of pharmaceuticals and pesticides in aquaculture products. ResearchGate. [Link]
-
Li, Y., Dong, L., Zhang, C., Xu, J., Han, L., Li, Y., ... & Wu, Y. (2021). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 10(3), 674. [Link]
-
Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. (n.d.). Chinese Journal of Analytical Chemistry. [Link]
-
Monepantel. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. (2022). MDPI. [Link]
-
Selvan, P. S., & Ravichandran, S. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Stuchlíková, L., et al. (2012). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. PubMed. [Link]
-
Calculating matrix effect based on signals. (2016). YouTube. [Link]
-
Kim, M., et al. (2022). Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS. Foods. [Link]
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014). ResearchGate. [Link]
Sources
- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. fao.org [fao.org]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape in the HPLC Analysis of rac-Monepantel Sulfone
Welcome to the technical support center for the chromatographic analysis of rac-Monepantel Sulfone. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with poor peak shape during HPLC analysis. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Introduction: The Challenge of Tailing Peaks
Monepantel and its primary metabolite, Monepantel Sulfone, are aminoacetonitrile derivatives.[1] The presence of amine functionalities in these molecules can lead to undesirable peak tailing in reversed-phase HPLC, a common issue that can compromise resolution, integration, and overall data quality.[2][3] This guide provides a structured, question-and-answer approach to diagnose and resolve these chromatographic issues, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of my tailing peaks for this compound?
The most probable cause of peak tailing for an amine-containing compound like Monepantel Sulfone is secondary interactions with the stationary phase.[2] In reversed-phase HPLC, which typically uses silica-based columns, residual silanol groups (Si-OH) on the silica surface can interact with basic analytes.[3][4]
-
Mechanism of Interaction: At a mobile phase pH above approximately 3, these silanol groups can become deprotonated and carry a negative charge (Si-O⁻).[5] If your analyte, Monepantel Sulfone, is protonated (carries a positive charge), a strong ionic interaction can occur. This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[5] Its effect is twofold: it alters the ionization state of the analyte and the surface charge of the stationary phase.
-
Analyte Ionization: The pKa of a compound is the pH at which it is 50% ionized and 50% unionized. While the specific pKa for Monepantel Sulfone is not readily published, Monepantel itself has a reported pKa of 4.45, indicating it is a weak base.[6] By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, you can ensure that the analyte is fully protonated and in a single ionic form, which generally leads to sharper peaks.[5]
-
Silanol Group Suppression: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the residual silanol groups, neutralizing their negative charge.[7][8] This minimizes the secondary ionic interactions that cause peak tailing.[7]
Q3: What is an acceptable peak shape, and how is it measured?
The United States Pharmacopeia (USP) provides guidelines for peak symmetry in General Chapter <621>.[9][10] The symmetry of a peak is often described by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For many applications, a tailing factor between 0.9 and 1.2 is considered ideal, while values up to 1.5 may be acceptable.[5] The upcoming harmonized USP standards suggest a general requirement for peak symmetry to be between 0.8 and 1.8.[10]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing poor peak shape with this compound, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor peak shape.
In-Depth Troubleshooting Protocols
Protocol 1: Mobile Phase pH Optimization
This is often the most effective first step for addressing peak tailing of basic compounds.
Objective: To suppress the ionization of residual silanol groups and ensure the analyte is in a consistent ionic state.
Step-by-Step Methodology:
-
Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice.[7]
-
Preparation of Aqueous Phase:
-
Prepare a 10-20 mM solution of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase Preparation: Prepare your mobile phase by mixing the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired proportions.
-
Note: Always add the organic modifier after pH adjustment of the aqueous phase.
-
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analysis: Inject your this compound standard and evaluate the peak shape.
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape.
Protocol 2: Column Selection and Use of Mobile Phase Additives
If pH optimization alone is insufficient, consider the column chemistry and the use of additives.
Objective: To further minimize secondary interactions by using a more inert stationary phase or by masking active silanol sites.
Step-by-Step Methodology:
-
Column Choice:
-
Select a modern, high-purity, end-capped C18 or C8 column. "End-capping" is a process that covers many of the residual silanol groups with a small, less reactive chemical group, reducing their availability for interaction.[4]
-
Columns with "Type B" silica are less acidic and generally provide better peak shape for basic compounds.[4]
-
-
Using a Competing Base (Silanol Suppressor):
-
If you are unable to switch columns, adding a competing base to your mobile phase can be effective.
-
Prepare your mobile phase as described in Protocol 1, and add a low concentration (e.g., 5 mM) of triethylamine (TEA).[7]
-
The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[7]
-
Caution: Competing bases can sometimes shorten column lifetime and may not be suitable for all applications, especially LC-MS.
-
-
System Equilibration and Analysis: As with any change in mobile phase composition, ensure the system is thoroughly equilibrated before analysis.
Data Summary: Impact of pH on Peak Shape
| Parameter | Condition 1: Mid-pH (e.g., pH 6.0) | Condition 2: Low-pH (e.g., pH 2.8) |
| Analyte State | Partially to fully protonated | Fully protonated |
| Silanol State | Mostly ionized (Si-O⁻) | Mostly neutral (Si-OH) |
| Dominant Interaction | Hydrophobic + Ionic | Primarily Hydrophobic |
| Expected Tailing Factor | > 1.5 | < 1.2 |
| Peak Shape | Asymmetrical, tailing | Symmetrical, sharp |
Advanced Troubleshooting: When Problems Persist
Q4: I've optimized my mobile phase pH and am using a good quality column, but still see some tailing. What else can I check?
If peak tailing persists, it's time to investigate potential issues with your HPLC system, often referred to as "extra-column effects."
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[11]
-
Check your tubing: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005 inches) and that the length is minimized.
-
Fittings: Improperly seated fittings can create small voids that contribute to peak distortion.[11]
-
-
Column Contamination or Degradation:
-
A partially blocked inlet frit can distort the sample band, leading to poor peak shape for all components in the chromatogram.
-
Over time, the stationary phase can degrade, exposing more active silanol sites. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
-
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Final Recommendations
For the robust analysis of this compound, a systematic approach to method development and troubleshooting is key. Start with the most impactful parameter, the mobile phase pH, and ensure it is buffered in the optimal range of 2.5-3.0. Combine this with a high-quality, end-capped stationary phase. By understanding and mitigating the secondary interactions that are common with amine-containing compounds, you can achieve excellent peak shape, ensuring the accuracy and reliability of your chromatographic data.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). Monepantel. Retrieved from [Link]
-
FAO Knowledge Repository. (n.d.). Monepantel. Retrieved from [Link]
-
Karadzovska, D., Seewald, W., Browning, A., & Bouvier, J. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359–367. Retrieved from [Link]
-
Jadhav, S. B., Shingare, M. S., & Kadam, S. L. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Eurasian Journal of Analytical Chemistry, 5(2), 177-186. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Monepantel. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Wang, J., et al. (2015). Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Chinese Journal of Analytical Chemistry, 43(1), 123-128. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B, 879(31), 3707-3713. Retrieved from [Link]
-
AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Monepantel-sulfone. Retrieved from [Link]
-
U.S. Pharmacopeia. (2021, November 19). <621> Chromatography. Retrieved from [Link]
-
Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
U.S. Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]
-
ALWSCI. (2024, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2009, June 24). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
- Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. Monepantel [sitem.herts.ac.uk]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. support.waters.com [support.waters.com]
- 9. usp.org [usp.org]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: rac-Monepantel Sulfone Experimental Reproducibility
Welcome to the technical support guide for rac-Monepantel Sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered during experimentation. As the primary and active metabolite of Monepantel, ensuring robust and repeatable data with its sulfone form is critical for accurate efficacy and safety assessments. This guide follows a question-and-answer format to provide direct solutions to specific problems.
Section 1: Physicochemical Properties & Handling FAQs
Understanding the fundamental properties of this compound is the first step in preventing experimental variability. Its behavior in different solvents and storage conditions can significantly impact outcomes.
Q1: My biological assay results are inconsistent. Could the solubility of this compound be the cause?
A1: Absolutely. The poor aqueous solubility of Monepantel and its metabolites is a primary source of experimental irreproducibility. Monepantel itself has a water solubility of only 0.1 mg/L.[1] While specific data for the racemic sulfone is less common, it is also highly lipophilic and behaves similarly. If the compound precipitates in your aqueous assay buffer, the effective concentration delivered to the target organism will be lower and more variable than intended.
Causality & Solution: The issue stems from the compound's high LogP value (log Pow = 3.0 for Monepantel), indicating its preference for non-polar environments.[1][2] To ensure consistent solubility:
-
Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-20 mM) in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.[3]
-
Serial Dilutions: Perform serial dilutions from the primary stock using the same organic solvent to create intermediate stocks.
-
Final Working Solution: The final dilution into your aqueous assay medium should ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[3]
-
Verification: After adding the compound to the final assay buffer, visually inspect for any precipitation or cloudiness. If observed, you must reconsider your solvent system or reduce the final test concentration.
Q2: How should I handle and store this compound to prevent degradation?
A2: Stability is crucial for reproducibility. While Monepantel is generally stable, improper storage can lead to degradation, reducing the effective concentration of your active compound over time.
Recommendations:
-
Solid Form: Store the solid (powder) form of this compound at room temperature, protected from light.[1]
-
Stock Solutions: Stock solutions prepared in anhydrous organic solvents like DMSO or acetonitrile are generally stable for extended periods (e.g., 12 months for a stock solution of monepantel sulfone in acetonitrile) when stored at -20°C or -80°C.[1]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions. Aliquoting the primary stock into single-use volumes is highly recommended to preserve integrity. Studies on incurred tissue samples have shown good stability over 3 freeze-thaw cycles, but this is best practice for purified compounds.[1]
| Parameter | Monepantel | This compound |
| Molecular Formula | C₂₀H₁₅F₆N₃O₂S | C₂₀H₁₃F₆N₃O₄S |
| Appearance | White Powder | (Typically a white to off-white solid) |
| Water Solubility | 0.1 mg/L at 20°C[1] | Poorly soluble |
| Log P (o/w) | 3.0[1][2] | Expected to be high (lipophilic) |
| Storage (Solid) | Room temperature, protect from light[1] | Room temperature, protect from light |
| Storage (Solution) | Stock in acetonitrile stable for 12 months (refrigerated)[1] | -20°C or -80°C in anhydrous DMSO/ACN |
Section 2: Analytical Characterization (HPLC-MS/MS) Troubleshooting
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying Monepantel and its sulfone metabolite.[4][5] Methodological flaws here will invalidate any downstream biological data.
Q1: My HPLC chromatograms show significant peak tailing for this compound. What is the likely cause?
A1: Peak tailing is a common issue that compromises peak integration and reduces quantitative accuracy. For a molecule like Monepantel Sulfone, the likely causes are secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Protocol:
-
Check for Column Contamination: The most common cause is the accumulation of strongly retained sample matrix components at the column inlet.
-
Action: First, remove the guard column (if used) and re-run a standard. If the peak shape improves, replace the guard column.
-
Action: If the problem persists, perform a rigorous column wash. Use a sequence of stronger solvents than your mobile phase. For a C8 or C18 column, a typical wash would be: Mobile Phase (no buffer) -> Water -> Acetonitrile -> Isopropanol -> Acetonitrile -> Mobile Phase (no buffer).[6]
-
-
Assess Mobile Phase pH: Although Monepantel lacks easily ionizable groups, a buffered mobile phase can improve peak shape. An unbuffered mobile phase can interact with active sites on the silica backbone of the column.
-
Action: Try adding a low concentration of a modifier like 0.1% formic acid or a buffer such as ammonium acetate (e.g., 0.5 mmol·L⁻¹) to your mobile phase.[5] This can "shield" the analyte from interacting with residual silanols on the stationary phase.
-
-
Rule out Column Failure: If washing does not resolve the issue, the column itself may be compromised (e.g., a void at the inlet).
-
Action: Try reversing the column and flushing it with a strong solvent (check manufacturer's instructions first). If this fails, the column may need replacement.
-
Q2: I am observing a consistent drift in retention time over my analytical run. How can I fix this?
A2: Retention time stability is critical for correct peak identification. Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase composition or flow rate.
Causality & Solutions:
-
Insufficient Equilibration: The column chemistry needs to fully equilibrate with the mobile phase. This is especially true for gradient methods or when using ion-pairing reagents.
-
Solution: Increase the column equilibration time before the first injection and between runs. A stable baseline is a good indicator of equilibration.[7]
-
-
Mobile Phase Composition Change: The composition of your mobile phase can change due to the evaporation of the more volatile solvent component.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Using an in-line degasser is highly recommended.[8]
-
-
Temperature Fluctuation: Column temperature directly affects retention time. A change of just 1°C can alter retention times by 1-3%.
-
Solution: Use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30-40°C) to override ambient fluctuations.[7]
-
Troubleshooting Workflow for HPLC Issues
The following diagram outlines a logical workflow for diagnosing common HPLC problems.
Caption: A logical workflow for diagnosing common HPLC problems.
Section 3: In Vitro Biological Assay Troubleshooting
In vitro assays, such as larval motility or development inhibition assays, are fundamental for determining the anthelmintic activity of this compound.[9] However, they are prone to high variability due to the biological nature of the system.
Q1: I'm seeing high "within-assay" variability in my larval motility assay. How can I improve this?
A1: High variability between replicate wells or plates is a common challenge in whole-organism screening.[9] The key is to standardize every possible parameter to ensure that the only significant variable is the concentration of your test compound.
Key Parameters for Standardization:
-
Organism Health & Synchronization: Use a healthy, synchronized population of larvae. For example, use L3 larvae harvested within a narrow time window. Variability in developmental stage leads to variability in susceptibility.
-
Larval Density: Ensure the same number of larvae are added to each well. Pipetting a homogenous larval suspension is critical. Gently swirl the suspension before each aspiration to prevent settling.
-
Environmental Control: Incubate plates under strictly controlled conditions. Temperature and humidity are critical. Small variations can significantly affect larval motility and development.
-
Assay Duration: The time of exposure is a critical variable. For motility assays, a 48-hour incubation period has been shown to provide a good balance between effect and variability for some species.[10] Standardize this across all experiments.
-
Objective Readouts: Subjective scoring of motility is a major source of irreproducibility. Whenever possible, use an automated or semi-automated system for analysis. Several high-throughput imaging and real-time monitoring systems have been developed for this purpose.[11][12]
| Parameter | Source of Variability | Recommended Action | Reference |
| Parasite Stage | Mixed developmental stages have different susceptibilities. | Use a synchronized population (e.g., L3 larvae). | [9] |
| Assay Media | pH, nutrient content, and serum addition can affect viability. | Use a consistent, defined medium for all experiments. | [13] |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic. | Keep final solvent concentration constant and low (<0.5%). | [3] |
| Incubation Time | The drug's effect is time-dependent. | Standardize the exposure duration (e.g., 48 or 72 hours). | [10] |
| Data Readout | Manual/subjective counting of motile vs. non-motile larvae. | Employ automated imaging or motility tracking systems. | [11][12] |
Q2: My dose-response curves are inconsistent between experiments. What should I check?
A2: Inconsistent dose-response curves (and thus, variable EC₅₀ values) suggest a systemic issue in your experimental setup. This often relates back to the points above but can also be influenced by the metabolic activity of the organism during the assay.
Metabolic Pathway of Monepantel
Monepantel itself is rapidly metabolized in vivo to Monepantel Sulfone, which is the primary active moiety.[14][15][16] While this is less of a factor when testing the sulfone directly, understanding this pathway is crucial for context and for studies that may compare the parent drug to its metabolite.
Caption: Metabolic oxidation of Monepantel to its active sulfone form.
Troubleshooting Dose-Response Inconsistency:
-
Confirm Compound Concentration: The most fundamental check. Use your validated HPLC-MS/MS method to confirm the concentration of your stock solutions. An error in the initial weighing or dilution will affect all subsequent results.
-
Include Reference Compounds: Always include a positive control (a standard anthelmintic with a known EC₅₀, like Ivermectin or Levamisole) and a negative control (vehicle only) on every plate. The positive control acts as a self-validating system; if its EC₅₀ shifts, it points to a problem with the assay system (e.g., parasite health, media) rather than your test compound.[13]
-
Assess Parasite Viability: Ensure the larvae in the negative control wells exhibit high viability (>95%) at the end of the assay. Low viability in controls invalidates the experiment.
-
Review Data Analysis: Use a consistent, non-linear regression model to fit your dose-response curves. Ensure you have a sufficient number of data points (concentrations) spanning the full range of the curve, from no effect to maximal effect.
By systematically addressing these potential sources of error in handling, analysis, and biological testing, you can significantly enhance the reproducibility of your this compound experiments.
References
-
FAO. (2018). Monepantel. Food and Agriculture Organization of the United Nations. [Link]
-
European Medicines Agency. (2016). European public MRL assessment report (EPMAR) - Monepantel (bovine species). [Link]
-
European Medicines Agency. (2009). SCIENTIFIC DISCUSSION - Zolvix. [Link]
-
FAO. (2011). Monepantel. Food and Agriculture Organization of the United Nations. [Link]
-
Wu, Y., et al. (2018). Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 54(8), 883-887. [Link]
-
Holčapek, M., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(2-3), 957-65. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. PubMed. [Link]
-
Sager, H., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(7), 845-54. [Link]
-
Cowan, N., et al. (2020). Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics. International Journal for Parasitology: Drugs and Drug Resistance, 14, 58-65. [Link]
-
Buxton, S. K., et al. (2018). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. Invertebrate Neuroscience, 18(1), 1. [Link]
-
InfoNTD. (2020). Where are all the anthelmintics? Challenges and opportunities on the path to new... InfoNTD. [Link]
-
Chrom-Academy. HPLC Troubleshooting Guide. [Link]
-
Desta, M. (2021). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. Veterinary Medicine International. [Link]
-
Wikipedia. Monepantel. [Link]
-
Loya, K., et al. (2016). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases. [Link]
-
Rufener, L., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES. SciQuest. [Link]
-
Shimadzu. Monepantel sulfone, racemic mixture. [Link]
-
Keiser, J., & McCarthy, J. S. (2018). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 34(10), 855-866. [Link]
-
El-Abid, A., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e22. [Link]
-
Agilent Technologies. (2017). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Monepantel in the Product Zolvix. [Link]
-
PubChem. Monepantel-sulfone. [Link]
-
Scion Instruments. (2023). HPLC Troubleshooting Guide. [Link]
-
Geerts, S., & Gryseels, B. (2000). Drug Resistance in Human Helminths: Current Situation and Lessons from Livestock. Clinical Microbiology Reviews, 13(2), 207-222. [Link]
-
Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American journal of tropical medicine and hygiene, 71(5), 608-16. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Martinez-Valladares, M., et al. (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. Parasites & Vectors, 15(1), 133. [Link]
Sources
- 1. fao.org [fao.org]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS [qikan.cmes.org]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
Technical Support Center: Best Practices for Long-Term Storage and Handling of rac-Monepantel Sulfone
Welcome to the comprehensive technical support guide for rac-Monepantel Sulfone. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experimental workflows. As a key metabolite of the anthelmintic drug Monepantel, maintaining the purity and stability of this analytical standard is paramount for accurate and reproducible results.[1] This guide provides in-depth best practices, troubleshooting advice, and frequently asked questions (FAQs) grounded in scientific principles and field-proven insights.
Understanding this compound: A Stability Overview
This compound is the major and pharmacologically active metabolite of Monepantel.[1][2] The parent compound, Monepantel, undergoes rapid oxidation of its sulfide group to form the corresponding sulfone.[3][4] The sulfone functional group is generally characterized by high chemical and thermal stability, being resistant to further oxidation.[5] This inherent stability is a key attribute of this compound, contributing to its suitability as a marker residue for detecting Monepantel exposure.[3][6]
However, like any complex organic molecule, this compound is not entirely immune to degradation. Understanding its potential degradation pathways is crucial for interpreting unexpected analytical results and ensuring the validity of stored samples. Metabolism studies of the parent compound, Monepantel, reveal further biotransformation pathways that can offer insights into potential chemical degradation. These include hydroxylation of the aromatic rings and cleavage of the amino-acetonitrile bridge.[3][4] Therefore, long-term storage and handling protocols must be designed to minimize the impact of factors that could promote similar chemical changes, such as hydrolysis, oxidation, and photodegradation.
Recommended Long-Term Storage Conditions
To ensure the long-term integrity of this compound, it is imperative to adhere to validated storage conditions. The following recommendations are synthesized from supplier data sheets and stability studies on related compounds.
Solid (Powder) Form
For the long-term storage of solid this compound, temperature control is the most critical factor.
| Storage Temperature | Recommended Duration | Stability Notes |
| -20°C | Up to 3 years [5] | Optimal condition for long-term archival. Minimizes the potential for slow thermal degradation. |
| 4°C | Up to 2 years[5] | Suitable for working stock that is accessed more frequently. |
| Room Temperature | Short-term (less than 2 weeks)[5] | Recommended only for shipping and brief periods during experimental setup. Protect from light.[3][4] |
Key Considerations for Solid Storage:
-
Container: Store in a tightly sealed, airtight container to protect from moisture and atmospheric contaminants. Amber glass vials are recommended to mitigate light exposure.
-
Environment: The storage area should be cool, dry, and well-ventilated.[5] Avoid direct sunlight and sources of ignition.[5]
-
Inert Atmosphere: For ultimate long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, although the sulfone group is generally resistant to it.
In-Solution
The stability of this compound in solution is highly dependent on the solvent and storage temperature.
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6 months [5] | Acetonitrile, DMSO |
| -20°C | Up to 1 month[5] | Acetonitrile, DMSO |
Key Considerations for Solution Storage:
-
Solvent Selection: Acetonitrile is a commonly used and validated solvent for creating stable stock solutions of Monepantel Sulfone.[4] Dimethyl sulfoxide (DMSO) is also a suitable solvent for initial solubilization.[7] Always use high-purity, HPLC-grade solvents to avoid introducing contaminants that could accelerate degradation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can impact the stability of the compound in solution. Aliquoting stock solutions into smaller, single-use volumes is highly recommended.
-
Light Exposure: Solutions should be stored in amber vials or protected from light to prevent photodegradation.[3][4]
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during the handling and analysis of this compound, providing a logical workflow for diagnosis and resolution.
Visual Inspection of Solid Compound
Issue: The this compound powder, which should be a white powder, appears discolored (e.g., yellow or brown), clumpy, or oily. [3][4]
This is often the first sign of degradation.
Caption: Workflow for assessing compromised solid compound.
Analytical Issues: HPLC/LC-MS Analysis
Issue: When analyzing my this compound standard, I observe unexpected peaks, peak tailing, or a decrease in the main peak area over time.
This can indicate degradation of the analyte, issues with your analytical method, or both.
Potential Causes & Solutions:
-
Degradation of Stock Solution:
-
Diagnosis: Re-analyze a freshly prepared solution from a trusted solid standard. If the new solution shows a clean peak, your older solution has likely degraded.
-
Solution: Discard the old solution and prepare fresh stock solutions more frequently. Ensure solutions are stored at -80°C for no longer than 6 months.[5]
-
-
On-Column or In-System Degradation:
-
Diagnosis: This is less likely given the stability of the sulfone group, but possible if the mobile phase is harsh (e.g., extreme pH).
-
Solution: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8).
-
-
Contamination:
-
Diagnosis: Run a blank (injection of your sample solvent). If peaks are present, your solvent or system is contaminated.
-
Solution: Use fresh, HPLC-grade solvents and flush the HPLC system thoroughly.
-
Caption: Troubleshooting workflow for HPLC analysis.
Experimental Protocols
Protocol for Preparation of a Primary Stock Solution (1 mg/mL)
This protocol outlines the steps for accurately preparing a stock solution from solid this compound.
-
Equilibration: Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Accurately weigh the desired amount of the compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of HPLC-grade acetonitrile (e.g., 5 mL for a final volume of 10 mL) and gently swirl or sonicate until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clean, amber glass vial. For long-term storage, create smaller aliquots in separate vials to minimize freeze-thaw cycles. Store at -80°C.
Protocol for Assessing Compound Stability (Stability-Indicating Method)
This protocol provides a framework for using HPLC-UV or HPLC-MS/MS to monitor the stability of your this compound standard. A validated HPLC-MS/MS method is the preferred approach for its high sensitivity and specificity.[6][8]
-
System Suitability: Before analyzing samples, perform a system suitability test using a freshly prepared, known concentration of this compound. Key parameters to check include peak retention time, peak area reproducibility, peak asymmetry (tailing factor), and theoretical plates.
-
Initial Analysis (Time Zero): Analyze your newly prepared stock solution or your stored sample at the beginning of your stability study. Record the peak area, retention time, and chromatogram.
-
Incubation: Store the sample under the desired conditions (e.g., recommended storage or stress conditions like elevated temperature or light exposure).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), re-analyze the sample using the same HPLC method.
-
Data Analysis:
-
Purity Calculation: Compare the peak area of this compound at each time point to the initial (Time Zero) peak area. A significant decrease suggests degradation.
-
Degradant Detection: Examine the chromatograms for the appearance of new peaks. If using mass spectrometry, analyze the mass-to-charge ratio (m/z) of any new peaks to help identify potential degradation products. Based on metabolic pathways, look for masses corresponding to:
-
Hydroxylated derivatives (+16 Da)
-
Products of amide bond hydrolysis or cleavage of the amino-acetonitrile bridge.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: My this compound powder arrived at room temperature. Is it still viable?
A: Yes. Short-term shipping at ambient temperature (less than 2 weeks) is generally acceptable and should not compromise the integrity of the solid compound.[5] Upon receipt, you should immediately transfer it to the recommended long-term storage condition of -20°C.
Q2: Can I store my stock solution in the refrigerator (-20°C) instead of an ultra-low freezer (-80°C)?
A: Yes, but for a shorter duration. Storage at -20°C is suitable for up to one month, whereas -80°C storage extends the stability to six months.[5] For solutions that will be used over a longer period, -80°C is strongly recommended.
Q3: What are the most likely degradation products I might see in my analysis?
A: While specific forced degradation studies on this compound are not publicly available, based on the known metabolic pathways of Monepantel, potential degradation products could arise from:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to one of the aromatic rings.
-
Hydrolysis: Cleavage of the amide bond.
-
Cleavage: Scission of the amino-acetonitrile bridge.[3][4] These would appear as new, likely more polar, peaks in your chromatogram.
Q4: Is this compound sensitive to light?
A: Yes, protection from light is recommended for both the solid compound and solutions.[3][4] While the sulfone group itself is not a primary chromophore for photodegradation, the aromatic rings in the molecule can absorb UV light, potentially leading to degradation over time. Always store in amber vials or in the dark.
Q5: What should I do if I suspect my standard is degraded but I don't have a new one to compare it to?
A: In this situation, any quantitative data obtained using this standard would be unreliable. You should immediately order a new, certified standard. You can perform a qualitative analysis (LC-MS) on the suspect standard to gather information on potential impurities, which may be useful for future reference, but do not use it for calibration or quantification.
References
-
Monepantel. (2012). In: Evaluation of the Toxicity of Residues of Certain Veterinary Drugs in Food. FAO JECFA Monographs 13. [Link]
-
Stuchlíková, L., Jirásko, R., Vokřál, I., et al. (2013). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(5), 1705–1715. [Link]
-
Monepantel. (2017). In: Residue Evaluation of Certain Veterinary Drugs. FAO JECFA Monographs 21. [Link]
-
European Medicines Agency. (2016). European public MRL assessment report (EPMAR) - Monepantel (bovine species). [Link]
-
Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. (2011). Journal of Chromatography B, 879(24), 2453-2460. [Link]
-
European Medicines Agency. (2009). SCIENTIFIC DISCUSSION for Zolvix. [Link]
-
Karadzovska, D., Seewald, W., Browning, A., & Bouvier, J. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of veterinary pharmacology and therapeutics, 32(4), 359–367. [Link]
-
Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS. (2016). Chinese Journal of Analytical Chemistry, 44(8), 1278-1283. [Link]
Sources
- 1. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. fao.org [fao.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. medicines.health.europa.eu [medicines.health.europa.eu]
- 8. Simultaneous Determination of Monepantel and Monepantel Sulfone in Dairy Products by HPLC-MS/MS [qikan.cmes.org]
Validation & Comparative
Comparative Efficacy Analysis: Rac-Monepantel Sulfone vs. Monepantel
A Technical Guide for Researchers
Executive Summary
Monepantel (MPL), the first approved member of the Amino-Acetonitrile Derivative (AAD) class of anthelmintics, represents a crucial tool against resistant gastrointestinal nematodes. Following administration, it is rapidly metabolized in the host to its major metabolite, rac-Monepantel Sulfone (MPL-SO2). While both compounds are known to be anthelmintically active, a detailed understanding of their comparative efficacy is essential for researchers in parasitology and drug development. This guide provides a direct comparison of their in vitro activities, supported by experimental data and protocols, to elucidate the distinct and overlapping contributions of the parent drug and its primary metabolite to the overall therapeutic effect.
Introduction to Monepantel and its Active Metabolite
The rise of multi-drug resistance in parasitic nematodes of livestock has created an urgent need for novel anthelmintics. Monepantel, introduced as a new chemical class, offered a unique mode of action effective against nematode strains resistant to benzimidazoles, macrocyclic lactones, and levamisole[1]. A critical aspect of its pharmacology is its rapid and extensive conversion in vivo to Monepantel Sulfone (MPL-SO2)[2][3]. Pharmacokinetic studies in sheep have shown that the sulfone metabolite is formed quickly, predominating over the parent compound within just four hours of administration and exhibiting a much longer half-life[2][3]. This metabolic profile underscores that the parasite is exposed to a dynamic combination of both the parent drug and its sulfone metabolite. Therefore, understanding the intrinsic activity of MPL-SO2 is not merely academic; it is fundamental to comprehending the compound's sustained efficacy and the potential for resistance development.
Shared Mechanism of Action: Targeting the MPTL-1 Receptor
Both Monepantel and its sulfone metabolite exert their anthelmintic effect through the same molecular target: a unique nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the Hco-MPTL-1 receptor in Haemonchus contortus[2][4]. This receptor is absent in the host mammal, which is a key factor in the high safety profile of the AAD class[2].
The binding of Monepantel or Monepantel Sulfone to the MPTL-1 receptor acts as a positive allosteric modulator, locking the channel in an open state[1]. This leads to an uncontrolled influx of ions, resulting in persistent depolarization of the nematode's muscle cells. The ultimate consequence is irreversible spastic paralysis and subsequent death of the parasite[1][2].
The Metabolic Pathway: From Prodrug to Active Metabolite
The transformation from Monepantel to Monepantel Sulfone is a primary and rapid metabolic event within the host animal. This biotransformation is a two-step oxidation process occurring at the sulfide bond of the parent molecule.
-
Initial Oxidation: Monepantel is first oxidized to a transient sulfoxide intermediate.
-
Secondary Oxidation: This sulfoxide is then rapidly oxidized further to the stable and predominant Monepantel Sulfone[5].
This conversion is so efficient that MPL-SO2 is considered the dominant chemical entity present in the bloodstream and tissues, making its anthelmintic properties of primary importance for the overall efficacy observed in vivo[3][6].
Caption: Metabolic conversion of Monepantel to Monepantel Sulfone in the host.
Comparative In Vitro Efficacy
While many sources describe the efficacy of Monepantel and its sulfone metabolite as "similar," direct comparative studies reveal important nuances. Data from in vitro ovicidal assays, which measure the ability of a compound to inhibit egg hatching and subsequent larval development, provide precise values for comparing potency.
An Egg Hatch Test (EHT) performed on drug-sensitive isolates of key gastrointestinal nematodes provides the following 50% effective dose (ED50) values[7].
| Compound | Haemonchus contortus ED₅₀ (µg/mL) | Teladorsagia circumcincta ED₅₀ (µg/mL) | Trichostrongylus axei ED₅₀ (µg/mL) |
| Monepantel (MPL) | 1.7 | 2.1 | 68.7 |
| This compound (MPL-SO2) | 2.7 | 2.7 | 60.1 |
| Data sourced from Sargison et al. (2016)[7] |
Analysis of Experimental Data:
-
For H. contortus and T. circumcincta: The parent drug, Monepantel, is slightly more potent in vitro against the egg stages, demonstrating lower ED50 values.
-
For T. axei: The metabolite, Monepantel Sulfone, exhibits slightly higher potency against the eggs of this species.
-
Overall Potency: Despite these minor differences, both compounds are clearly active in the low microgram-per-milliliter range against the highly pathogenic species H. contortus and T. circumcincta. The significantly higher ED50 values for T. axei indicate a lower intrinsic sensitivity of this species to both compounds at the egg stage[7].
These results validate that Monepantel Sulfone is a highly active anthelmintic in its own right. The sustained high plasma concentrations of MPL-SO2 in vivo likely compensate for the slight reduction in intrinsic potency observed against H. contortus eggs, ensuring robust overall therapeutic efficacy.
Experimental Protocol: In Vitro Larval Development Assay (LDA)
The Larval Development Assay is a cornerstone for determining the in vitro efficacy of anthelmintics against nematodes like H. contortus. It measures the concentration-dependent inhibition of development from the first larval stage (L1) to the third, infective larval stage (L3).
Causality and Rationale: This assay is chosen because it evaluates a critical life cycle transition that is dependent on feeding and metabolic activity, providing a robust measure of a compound's inhibitory effects. The use of a nutrient medium supplemented with E. coli mimics the natural environment for larval growth and ensures the validity of the results[2].
Step-by-Step Methodology:
-
Nematode Egg Recovery:
-
Collect fresh fecal samples from sheep mono-specifically infected with a drug-susceptible strain of H. contortus.
-
Homogenize the feces in a saturated saline solution (NaCl) to float the nematode eggs.
-
Pass the suspension through a series of sieves (e.g., 100 µm followed by 25 µm) to separate eggs from coarse fecal debris.
-
Wash the collected eggs from the 25 µm sieve with deionized water to remove excess salt.
-
-
Egg Sterilization and Quantification:
-
Suspend the cleaned eggs in a sterilization solution (e.g., 0.1% sodium hypochlorite) for 5-10 minutes to prevent fungal and bacterial overgrowth.
-
Wash the eggs repeatedly with sterile water via centrifugation (e.g., 500 x g for 3 mins) until the supernatant is clear.
-
Resuspend the eggs in sterile water and count the number of eggs per milliliter using a microscope and a counting chamber. Adjust the concentration to approximately 100 eggs per 50 µL.
-
-
Assay Plate Preparation:
-
Using a 96-well microtiter plate, add 50 µL of a nutrient medium (e.g., Luria Bertani broth with amphotericin B) containing a food source (E. coli) to each well[2].
-
Prepare serial dilutions of Monepantel and Monepantel Sulfone in a suitable solvent (e.g., DMSO) and add them to the appropriate wells. Ensure final solvent concentration is non-toxic to the larvae (typically ≤1%). Include solvent-only wells as negative controls.
-
-
Incubation and Larval Development:
-
Add 50 µL of the prepared egg suspension (~100 eggs) to each well.
-
Seal the plate with a gas-permeable membrane or PVC film and incubate at 27°C with ≥80% relative humidity for 7 days[2]. This allows time for the eggs to hatch and surviving larvae to develop from L1 to L3.
-
-
Assay Termination and Analysis:
-
After the incubation period, add a small drop of Lugol's iodine to each well to stop larval motility and facilitate counting.
-
Using an inverted microscope, count the number of undeveloped larvae (L1/L2) and developed larvae (L3) in each well.
-
Calculate the percentage of inhibition for each drug concentration relative to the control wells.
-
Use a suitable statistical software (e.g., GraphPad Prism, R) to fit the dose-response data to a non-linear regression model and determine the IC50/ED50 values.
-
Caption: Workflow for the in vitro Larval Development Assay (LDA).
Discussion and Synthesis
The data clearly establishes that both Monepantel and its primary metabolite, this compound, are potent anthelmintics. The in vivo reality is that parasites are exposed to both compounds simultaneously. The parent drug provides the initial therapeutic action before it is rapidly converted to the sulfone metabolite. The sulfone, with its longer half-life and sustained high concentrations in the plasma, is then responsible for the prolonged period of anthelmintic pressure[3].
For researchers, this dual activity is critical when investigating resistance. A mutation in the MPTL-1 receptor would likely confer resistance to both compounds. However, other resistance mechanisms, such as altered drug metabolism within the parasite or enhanced efflux, could potentially affect the parent drug and its metabolite differently, a crucial avenue for future investigation.
Conclusion
This compound is the principal and highly active metabolite of Monepantel. While in vitro assays show minor, species-dependent variations in potency compared to the parent drug, its efficacy is fundamentally similar. The rapid conversion to and prolonged exposure of the parasite to Monepantel Sulfone is a key feature of the drug's overall therapeutic success. This guide provides the quantitative data and methodological framework necessary for researchers to accurately evaluate the activity of both compounds and further explore the nuanced mechanisms of action and resistance in parasitic nematodes.
References
-
FAO JECFA Monographs 15. (2018). Monepantel Addendum. Food and Agriculture Organization of the United Nations. Link
-
Skálová, L., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. Link
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939. Link
-
Stuchlíková, L. R., et al. (2014). Metabolic pathways of anthelmintic drug monepantel in sheep and in its parasite (Haemonchus contortus). Journal of Pharmaceutical and Biomedical Analysis, 94, 126-135. Link
-
Rufener, L., et al. (2009). Haemonchus contortus Acetylcholine Receptors of the DEG-3 Subfamily and Their Role in Sensitivity to Monepantel. PLOS Pathogens, 5(4), e1000380. Link
-
Joint FAO/WHO Expert Committee on Food Additives. (2012). Residues of some veterinary drugs in animals and foods. Monepantel. FAO JECFA Monographs 12. Link
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359-367. Link
-
Canton, C., et al. (2021). Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. International Journal for Parasitology: Drugs and Drug Resistance, 15, 162-167. Link
-
Preston, S., et al. (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. Parasites & Vectors, 15(1), 133. Link
-
Sargison, N. D., et al. (2016). Phenotypic assessment of the ovicidal activity of monepantel and monepantel sulfone on gastro-intestinal nematode eggs. Veterinary Parasitology, 221, 55-60. Link
Sources
- 1. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Phenotypic assessment of the ovicidal activity of monepantel and monepantel sulfone on gastro-intestinal nematode eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating an Analytical Method for rac-Monepantel Sulfone in Accordance with VICH Guidelines
Introduction: The Critical Role of Method Validation in Veterinary Drug Development
In the rigorous landscape of veterinary medicine development, the assurance of a drug's safety and efficacy is paramount. Central to this assurance is the robust validation of analytical methods used to quantify drug residues in animal tissues. For a novel anthelmintic like Monepantel, understanding the concentration of its major metabolite, rac-Monepantel Sulfone, is crucial for establishing withdrawal periods and ensuring consumer safety. This guide provides a comprehensive framework for the validation of an analytical method for this compound, grounded in the internationally harmonized VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines. Specifically, this document will detail the experimental design and acceptance criteria for method validation as outlined in VICH GL1 (Validation of Analytical Procedures: Definition and Terminology) and VICH GL2 (Validation of Analytical Procedures: Methodology)[1][2][3][4].
The principles discussed herein are not merely a procedural checklist but a reflection of a deep-seated scientific rationale. As a Senior Application Scientist, my experience has consistently demonstrated that a thoroughly validated analytical method is the bedrock of reliable data, which in turn, underpins regulatory confidence and, ultimately, public health. We will explore the "why" behind each validation parameter, offering a logical and scientifically sound approach to method validation that is both compliant and defensible.
This guide will compare and contrast different experimental approaches where applicable and provide hypothetical, yet realistic, data to illustrate the expected outcomes of a successful validation study.
The Analytical Challenge: this compound
Monepantel is a potent anthelmintic agent, and its primary metabolite, Monepantel Sulfone, is the target residue for monitoring in edible tissues[5][6]. The "rac-" prefix indicates that this molecule is a racemic mixture, containing equal amounts of two enantiomers. A robust analytical method must be able to accurately and reliably quantify the total concentration of this compound, often in complex biological matrices such as liver, muscle, fat, and kidney. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a commonly employed and highly effective technique for this purpose due to its inherent selectivity and sensitivity[7][8].
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process where each step builds upon the last. The following diagram illustrates the logical flow of the validation parameters as we will discuss them.
Sources
- 1. vichsec.org [vichsec.org]
- 2. fda.gov [fda.gov]
- 3. VICH GL2 Validation of analytical procedures: methodology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. VICH GL1 Validation of analytical procedures: definition and terminology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of rac-Monepantel Sulfone Quantification
For: Researchers, scientists, and drug development professionals engaged in the bioanalysis of veterinary drug residues.
Introduction: The Critical Need for Reproducible Bioanalysis in Veterinary Drug Development
Monepantel (MNP) is a crucial anthelmintic agent in veterinary medicine. Its primary and pharmacologically active metabolite, rac-Monepantel Sulfone (MNPSO₂), serves as the key marker for residue analysis in animal-derived products such as milk and tissues.[1][2][3] Accurate and precise quantification of MNPSO₂ is paramount for pharmacokinetic studies, residue depletion monitoring, and ensuring food safety.[4][5]
As drug development programs expand, analytical testing is often transferred between laboratories, such as from a sponsoring pharmaceutical company to a contract research organization (CRO) or between different research sites. This transfer necessitates a rigorous cross-validation of the analytical methods to ensure that the data generated across different locations are equivalent and reliable.
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation of two common bioanalytical methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). We will delve into the rationale behind the experimental design, present a detailed protocol, and offer insights into the interpretation of the resulting data, all grounded in established regulatory guidelines.[6][7][8][9]
Comparing the Workhorses: HPLC-UV vs. UHPLC-MS/MS for MNPSO₂ Quantification
The choice of analytical technique is a critical first step and is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix.
-
HPLC-UV: This technique offers robustness and cost-effectiveness. It is well-suited for matrices with relatively high concentrations of MNPSO₂ and where potential interferences can be chromatographically resolved.[10]
-
UHPLC-MS/MS: This method provides superior sensitivity and selectivity, making it the gold standard for detecting trace levels of residues in complex matrices like liver or milk.[1][3] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, ensuring higher accuracy at lower concentrations.
The following table summarizes the key performance characteristics of each method, based on published data, to guide the selection process.
| Parameter | HPLC-UV | UHPLC-MS/MS | Rationale for Comparison |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and product ions. | To compare a widely accessible method with a highly specific and sensitive one. |
| Selectivity | Moderate; relies on chromatographic retention time. | High; relies on retention time and specific mass transitions. | Essential for ensuring that only the analyte of interest is being quantified without interference from other matrix components.[11] |
| Sensitivity (LOQ) | Typically in the low ng/mL range (e.g., 4 ng/mL in plasma).[10] | Sub-ng/mL to low µg/kg levels (e.g., 0.25 ng/mL in blood, 5 µg/kg in tissues).[1] | Critical for residue monitoring where very low concentrations need to be accurately measured. |
| Sample Throughput | Lower, with longer run times (e.g., >10 minutes).[10] | Higher, with shorter run times (e.g., <15 minutes).[3] | An important consideration for studies with a large number of samples. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and operational cost; requires specialized expertise. | Practical considerations for laboratory resource allocation. |
Designing a Robust Inter-Laboratory Cross-Validation Study
The objective of a cross-validation study is to demonstrate that a given analytical method, when used by different laboratories, produces equivalent results. This provides confidence that data from multiple sites can be combined or compared in a regulatory submission.[7][12]
Foundational Principles and Regulatory Framework
This study design is based on the principles outlined by the International Council for Harmonisation (ICH) and the Veterinary International Conference on Harmonization (VICH).[5][7][13] Specifically, we will focus on assessing reproducibility, which is the precision of the method between laboratories.[13]
Experimental Workflow for Cross-Validation
The following diagram illustrates the key stages of the inter-laboratory cross-validation process.
Caption: Workflow for Inter-Laboratory Cross-Validation.
Detailed Experimental Protocol
This protocol assumes a cross-validation between two laboratories (Lab A and Lab B) for the quantification of this compound in bovine plasma.
Step 1: Protocol Standardization
-
Objective: To minimize variability arising from procedural differences.
-
Action: A single, detailed analytical protocol is established and shared with both labs. This includes:
-
Sample preparation procedures (e.g., QuEChERS for UHPLC-MS/MS or protein precipitation for HPLC-UV).[3][10]
-
Chromatographic conditions (column, mobile phase, flow rate, temperature).
-
Mass spectrometer settings or UV detector wavelength.
-
Calibration curve preparation and concentration levels.
-
Data processing parameters.
-
Step 2: Preparation and Distribution of Samples
-
Objective: To ensure both labs are analyzing identical samples.
-
Action: A central laboratory prepares and distributes the following to both Lab A and Lab B:
-
A single batch of certified reference standard for this compound.
-
A single batch of blank bovine plasma.
-
Three levels of Quality Control (QC) samples (low, medium, and high concentrations), prepared by spiking the blank plasma. These QCs should be prepared in sufficient quantity and stored under identical, validated stable conditions.
-
Step 3: Independent Sample Analysis
-
Objective: To assess the performance of the method in each laboratory.
-
Action:
-
Each laboratory prepares its own calibration curve using the provided reference standard.
-
Each laboratory analyzes the three levels of QC samples in replicate (e.g., n=6) on three separate days to assess intra- and inter-day precision and accuracy within each lab.[5]
-
Step 4: Data Analysis and Comparison
-
Objective: To statistically compare the results from both laboratories.
-
Action:
-
The results from both labs are compiled and statistically analyzed.
-
The mean concentration, standard deviation, and coefficient of variation (%CV) for each QC level are calculated for each lab.
-
The results are then compared between labs. The acceptance criteria should be predefined based on regulatory guidelines.[14][15]
-
Acceptance Criteria for Cross-Validation
The following table provides typical acceptance criteria for bioanalytical method cross-validation, derived from FDA and ICH guidelines.[14][16]
| Parameter | Acceptance Criteria | Rationale |
| Between-Lab Precision (%CV) | The %CV of the mean concentrations from both labs should not exceed 15% for each QC level. | Ensures that the results from both labs are in close agreement. |
| Between-Lab Accuracy (%Difference) | The percentage difference between the mean concentrations from both labs should be within ±15% of the overall mean for each QC level. | Demonstrates that there is no significant systematic bias between the laboratories. |
| Intra-Lab Precision & Accuracy | Each lab's individual results for precision and accuracy must meet the standard validation criteria (typically ≤15% CV and ±15% of nominal value). | Confirms that each lab can perform the method reliably before comparing them. |
Hypothetical Data and Interpretation
To illustrate the application of these principles, let's consider a hypothetical dataset from a cross-validation study for this compound in bovine plasma using a UHPLC-MS/MS method.
Table 1: Hypothetical Cross-Validation Results for this compound
| QC Level (Nominal Conc.) | Lab A Mean Conc. (ng/mL) (n=18) | Lab B Mean Conc. (ng/mL) (n=18) | Overall Mean (ng/mL) | % Difference Between Labs | % CV Between Labs | Outcome |
| Low (5 ng/mL) | 5.2 | 4.9 | 5.05 | 5.9% | 4.2% | Pass |
| Medium (50 ng/mL) | 51.5 | 53.0 | 52.25 | -2.9% | 2.1% | Pass |
| High (500 ng/mL) | 485 | 505 | 495 | -4.0% | 2.8% | Pass |
Interpretation of Results:
In this hypothetical scenario, the cross-validation would be considered successful. The percentage difference and the coefficient of variation between the two laboratories for all three QC levels are well within the pre-defined acceptance limit of 15%. This indicates that the analytical method is robust and can be reliably transferred between the two laboratories, and the data generated by either lab can be considered equivalent.
Conclusion: Ensuring Data Integrity Across a Global Landscape
A meticulously planned and executed inter-laboratory cross-validation is not merely a regulatory checkbox; it is a fundamental component of scientific rigor in drug development.[8][17] By demonstrating the reproducibility of a bioanalytical method across different sites, researchers and drug developers can have high confidence in the integrity and comparability of their data. This guide provides a practical framework, grounded in established scientific principles and regulatory expectations, to successfully navigate the cross-validation of this compound quantification methods. Adherence to these principles will ultimately contribute to the generation of reliable data for ensuring the safety and efficacy of veterinary medicines.
References
- European public MRL assessment report (EPMAR) - Monepantel (bovine species). (2016). European Medicines Agency.
- SCIENTIFIC DISCUSSION - Veterinary Medicines. European Medicines Agency.
- Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). Regional Representation for the Americas - WOAH.
- Monepantel. (n.d.). FAO Knowledge Repository.
- Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. (2019). PubMed Central.
- Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. (2015). ResearchGate.
- VICH GL49: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. (2009). European Medicines Agency.
- Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Veterinary Product Validation: ICH M10 Bioanalytical Method. (2024). Eurofins USA.
- ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
- GFI #208 - VICH GL49 - Validation of Analytical Methods. (2011). Regulations.gov.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
- Validation Requirements for Testing for Residues of Veterinary Drugs. (2004). Food and Agriculture Organization of the United Nations.
- Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
- Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- Bioanalytical method validation. (n.d.). National Library of Medicine.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Veterinary Product Validation: ICH M10 Bioanalytical Method - Eurofins USA [eurofinsus.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. fda.gov [fda.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 17. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
A Comparative Analysis of the Anthelmintic Potency of rac-Monepantel Sulfone
A Technical Guide for Researchers in Drug Development
Introduction
The relentless evolution of anthelmintic resistance in gastrointestinal nematodes poses a significant threat to livestock productivity and animal welfare worldwide. This challenge necessitates a continuous pipeline of novel anthelmintics with unique mechanisms of action. Monepantel, the first compound from the amino-acetonitrile derivative (AAD) class, represents a critical advancement in this area, demonstrating broad-spectrum efficacy, including against nematode populations resistant to conventional drug classes such as benzimidazoles, macrocyclic lactones, and imidazothiazoles.[1][2] Following administration, monepantel is rapidly metabolized to its active sulfone metabolite, rac-Monepantel Sulfone.[1][3] This guide provides an in-depth comparison of the anthelmintic potency of this compound relative to established anthelmintics, supported by experimental data and detailed protocols for researchers. The focus is on the sulfone metabolite as it is the primary active moiety responsible for the therapeutic effect.[1][4][5]
Mechanism of Action: A Novel Nematode-Specific Target
This compound exerts its anthelmintic effect through a mechanism distinct from all other commercially available anthelmintics. It acts as a positive allosteric modulator of a nematode-specific subtype of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 channel.[4] This receptor channel is unique to nematodes and is not found in their mammalian hosts, which accounts for the high therapeutic index and excellent safety profile of the drug.[4]
Upon binding, this compound enhances the activity of the DEG-3/DES-2 channel, leading to an influx of cations. This disrupts normal neuromuscular signaling, causing irreversible spastic paralysis in the parasite. The nematode is unable to maintain its position in the gastrointestinal tract and is subsequently expelled from the host.
Caption: Mechanism of action of this compound on nematode nAChRs.
Comparative In Vitro Potency
The potency of an anthelmintic is typically quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in in vitro assays. These values represent the concentration of a drug required to inhibit a specific biological process (e.g., motility, larval development) by 50%. A lower IC50/EC50 value indicates higher potency.
The following table summarizes the comparative in vitro potency of monepantel (acting via its sulfone metabolite) and other major anthelmintics against the economically significant gastrointestinal nematode, Haemonchus contortus.
| Anthelmintic Agent | Drug Class | Assay Type | Target Stage | IC50 (µM) | Source(s) |
| Monepantel (as Sulfone) | Amino-acetonitrile Derivative | Motility Assay | Exsheathed L3 | ~0.1-0.5* | [5][6] |
| Ivermectin | Macrocyclic Lactone | Motility Assay | Exsheathed L3 | ~0.01-0.05 | [5][6] |
| Levamisole | Imidazothiazole | Motility Assay | Exsheathed L3 | ~0.1-1.0 | [5][6] |
| Albendazole Sulfoxide | Benzimidazole | Motility Assay | Exsheathed L3 | >10 | [5][6] |
*Note: The IC50 for monepantel is presented. Studies indicate that inhibiting the formation of the sulfone metabolite increases the IC50, suggesting the sulfone is the more potent form.[5][6]
These data indicate that while ivermectin may show higher potency in some in vitro motility assays against susceptible isolates, monepantel demonstrates a potency comparable to or greater than levamisole and significantly greater than albendazole sulfoxide. Crucially, monepantel's efficacy is maintained against nematode populations that have developed high levels of resistance to the other three classes of drugs.
Experimental Protocols for Potency Determination
Accurate and reproducible assessment of anthelmintic potency is fundamental to drug development and resistance monitoring. Below are standardized methodologies for key in vitro and in vivo assays.
In Vitro Assay: Larval Development Assay (LDA)
The LDA assesses the ability of a compound to inhibit the development of nematode eggs into third-stage larvae (L3).
Principle: This assay exposes newly hatched larvae (L1) to serial dilutions of the test compound and measures the inhibition of their development to the infective L3 stage. This method provides insight into a compound's effect on crucial developmental processes.
Step-by-Step Protocol:
-
Egg Recovery: Nematode eggs are recovered from the feces of infected donor animals using a series of sieves and flotation in a saturated salt solution.
-
Hatching: Recovered eggs are washed and incubated in water at approximately 25°C for 24-48 hours to allow hatching into L1 larvae.
-
Assay Setup: The assay is performed in a 96-well microtiter plate. Each well contains a nutrient medium, a suspension of approximately 50-100 L1 larvae, and the test compound at a specific concentration. A range of serial dilutions is tested for each compound.
-
Controls: Positive controls (a known effective anthelmintic) and negative controls (solvent only) are included on each plate.
-
Incubation: The plates are incubated at 25°C for 7 days in a humidified chamber.
-
Development Arrest: After incubation, a small amount of a larval motility inhibitor (e.g., Lugol's iodine) is added to each well to stop movement for easier counting.
-
Quantification: The number of larvae that have successfully developed to the L3 stage versus those arrested at the L1 or L2 stage is counted under an inverted microscope.
-
Analysis: The percentage of inhibition is calculated for each concentration, and the data are used to determine the EC50 value through non-linear regression analysis.
Caption: Workflow for the Larval Development Assay (LDA).
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for determining the in vivo efficacy of an anthelmintic in livestock under field or controlled conditions.
Principle: This test measures the percentage reduction in the number of nematode eggs per gram (EPG) of feces from a group of animals after treatment with an anthelmintic, compared to a control group or pre-treatment counts.
Step-by-Step Protocol (based on WAAVP guidelines): [7][8]
-
Animal Selection: A group of at least 15-20 animals with naturally acquired nematode infections and demonstrating a sufficient fecal egg count (e.g., >150 EPG) is selected.
-
Group Allocation: Animals are randomly allocated to a treatment group and an untreated control group (minimum 10 animals per group).
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from all animals in both groups. The EPG for each animal is determined using a standardized method, such as the McMaster technique.
-
Treatment Administration: The treatment group is dosed with the anthelmintic according to the manufacturer's instructions, based on individual body weights. The control group remains untreated.
-
Post-treatment Sampling: Fecal samples are collected again from all animals in both groups 10-14 days after treatment.
-
EPG Determination: The EPG for all post-treatment samples is determined.
-
Calculation of Reduction: The percentage reduction in fecal egg count is calculated using the following formula: FECR (%) = [1 - (T2 / T1)] x 100 (if no control group is used) or FECR (%) = [1 - (C1T2 / C2T1)] x 100 (where C is the control group and T is the treatment group, and 1 and 2 are pre- and post-treatment counts, respectively). More robust statistical methods, such as those recommended by the World Association for the Advancement of Veterinary Parasitology (WAAVP), which account for variation, are preferred.[8]
-
Interpretation: An efficacy of >95% is generally considered effective. Lower values may indicate the presence of resistant nematodes.
Conclusion
This compound, the active metabolite of monepantel, offers a potent and novel mode of action against a wide spectrum of gastrointestinal nematodes. Its unique targeting of nematode-specific nAChR channels provides a crucial tool for managing parasitic infections, particularly in the face of widespread resistance to older anthelmintic classes. While in vitro potency against susceptible nematode isolates is comparable to some established drugs, its key advantage lies in its efficacy against multi-drug resistant strains. The standardized protocols outlined in this guide provide a framework for researchers to conduct reliable comparative studies and further elucidate the performance of this and other novel anthelmintic candidates.
References
-
An Extensive Comparison of the Effect of Anthelmintic Classes on Diverse Nematodes. (2013). PLoS Neglected Tropical Diseases. [Link]
-
Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. (2010). Journal of Biological Chemistry. [Link]
-
In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage. (2025). Parasitology Research. [Link]
-
Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes. (2024). Journal of Helminthology. [Link]
-
In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus. (2025). Parasites & Vectors. [Link]
-
Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. (2021). COMBAR. [Link]
-
Pharmacokinetics of Anthelmintics in Animals. (n.d.). Merck Veterinary Manual. [Link]
-
Larval motility assay using WMicrotracker™: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. (2024). bioRxiv. [Link]
-
In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage. (2025). ResearchGate. [Link]
-
World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine. (2023). Veterinary Parasitology. [Link]
-
Stages of Haemonchus contortus larval development (L 2 , L 3 , and L 4... (n.d.). ResearchGate. [Link]
-
Haemonchus contortus resistance to monepantel in sheep. (2025). ResearchGate. [Link]
- Larval development assay. (1995).
-
A New Methodology for Evaluation of Nematode Viability. (2025). ResearchGate. [Link]
-
Monepantel: the most studied new anthelmintic drug of recent years. (2014). Parasitology. [Link]
-
Effectiveness Evaluation of Levamisole, Albendazole, Ivermectin, and Vernonia amygdalina in West African Dwarf Goats. (n.d.). Hindawi. [Link]
-
The Caenorhabditis elegans DEG-3/DES-2 Channel Is a Betaine-Gated Receptor Insensitive to Monepantel. (2022). International Journal of Molecular Sciences. [Link]
-
Fecal Egg Count Reduction Testing. (n.d.). Western College of Veterinary Medicine. [Link]
-
Organometallic Derivatization of the Nematocidal Drug Monepantel Leads to Promising Antiparasitic Drug Candidates. (2016). Chemistry – A European Journal. [Link]
-
Evaluation of the interaction between ivermectin and albendazole following their combined use in lambs. (2025). ResearchGate. [Link]
-
High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus. (2021). MDPI. [Link]
-
Public Release Summary - Monepantel in the Product Zolvix. (n.d.). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. (2019). Molecules. [Link]
-
DEVELOPMENT OF MOLECULAR DIAGNOSTIC METHODS (LAMP AND PCR) FOR DETECTION OF HAEMONCHUS CONTORTUS, FASCIOLA SPP AND TRICHOSTRONGY. (n.d.). University of Pretoria. [Link]
-
Monepantel | CAS#:887148-69-8. (2025). Chemsrc. [Link]
-
A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. (2010). PLOS Neglected Tropical Diseases. [Link]
-
Comparative Anthelmintic Efficacy of Ivermectin and Levamisole in Dogs Naturally Infected with Gastrointestinal Nematodes in. (2025). Journal of Advances in VetBio Science and Techniques. [Link]
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 4. Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. combar-ca.eu [combar-ca.eu]
- 8. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Correlation of rac-Monepantel Sulfone Plasma Levels and Efficacy
This guide provides an in-depth analysis of the pharmacokinetic/pharmacodynamic (PK/PD) relationship of rac-Monepantel Sulfone, the active metabolite of the anthelmintic Monepantel. Designed for researchers, scientists, and drug development professionals, this document explores the critical correlation between systemic exposure and therapeutic efficacy, offering a comparative perspective against other major anthelmintic classes.
Introduction: The Significance of Monepantel and its Active Metabolite
Monepantel (MOP) represents the first compound from the amino-acetonitrile derivatives (AADs), a novel class of anthelmintics developed to combat the widespread resistance of gastrointestinal nematodes to existing drug classes like benzimidazoles, levamisole, and macrocyclic lactones.[1][2] Its unique mechanism of action targets a nematode-specific nicotinic acetylcholine receptor subunit (ACR-23), leading to spastic paralysis and death of the parasite.[1][2][3]
Upon oral administration, Monepantel is rapidly absorbed and extensively metabolized in the liver to its sulfone derivative, this compound (MOP-SO2).[1][4] This metabolite is not only the predominant chemical entity found in the bloodstream but is also an active anthelmintic, possessing efficacy comparable to the parent molecule.[1][4] Consequently, understanding the in vivo behavior of MOP-SO2 is paramount for optimizing dosing strategies and predicting clinical outcomes. The pharmacokinetic properties of Monepantel Sulfone are of primary importance for interpreting both efficacy and residue studies.[4]
Metabolic Pathway of Monepantel
The conversion of Monepantel to Monepantel Sulfone is a critical activation step. This metabolic process ensures that a potent and more persistent active compound circulates systemically, contributing significantly to the overall therapeutic effect.
Caption: Metabolic activation of Monepantel to Monepantel Sulfone.
Pharmacokinetics of Monepantel Sulfone: The Basis of Efficacy
The therapeutic success of an anthelmintic is intrinsically linked to its ability to achieve and maintain sufficient concentrations at the site of parasite location. After oral administration of Monepantel, the parent drug is quickly oxidized, and Monepantel Sulfone becomes the predominant compound in plasma within approximately 4 hours.[3][4]
Studies in sheep and cattle have elucidated the key pharmacokinetic parameters that govern the systemic exposure to MOP-SO2. Oral administration has been shown to be a highly efficient route for generating the active sulfone metabolite.[3][4]
| Parameter | Sheep (Oral Dose: 1-10 mg/kg) | Cattle (Oral Dose: 3.75 mg/kg) | Reference |
| Tmax (Time to Peak Plasma Conc.) | ~24-36 hours | ~24 hours | [5][6] |
| Cmax (Peak Plasma Conc.) | Dose-dependent (e.g., ~61.4 ng/mL at 2.5 mg/kg) | ~0.268 mg/kg (Total Residues) | [7][8] |
| Terminal Half-life (t½) | ~111 hours (Mean Residence Time) | ~3 days | [4][5] |
| Bioavailability (Oral MOP) | ~31% (for parent MOP) | Not specified | [3][4] |
| MOP-SO2 vs. MOP Plasma Ratio (AUC) | ~12 | MOP-SO2 is the dominant residue | [5][8] |
| Table 1: Key Pharmacokinetic Parameters of Monepantel & its Sulfone Metabolite. This table summarizes the critical PK values that define the systemic exposure profile of the active metabolite following oral administration of Monepantel. |
The long half-life of MOP-SO2 is a crucial attribute, ensuring sustained exposure of the parasite population to lethal drug concentrations, which is essential for efficacy, especially against larval stages.
The Core Correlation: Plasma Levels and In Vivo Efficacy
A fundamental principle in pharmacology is that a relationship exists between drug concentration in the body and the resulting therapeutic effect. For anthelmintics, this relationship is critical for overcoming tolerant or resistant parasite strains.
Establishing the Link
Evidence strongly suggests a direct correlation between the plasma concentrations of MOP-SO2 and its anthelmintic efficacy. Higher plasma concentrations achieved through optimal administration routes, such as oral drenching, are associated with superior efficacy compared to intraruminal or intra-abomasal delivery.[1] This causality is based on two interconnected factors:
-
Systemic Exposure: The circulating MOP-SO2 acts on nematodes that feed on host fluids or are in close contact with mucosal surfaces, making plasma concentration a valid proxy for exposure.
-
Gastrointestinal Sequestration: While plasma levels are a key indicator, studies have shown that markedly high concentrations of both Monepantel and MOP-SO2 are achieved in the abomasal and duodenal fluids and mucosal tissues.[8] This localized concentration, far exceeding plasma levels, directly contributes to the potent activity against gastrointestinal nematodes.[8]
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
In anti-infective therapy, PK/PD indices are used to predict clinical efficacy. While not as formally established for anthelmintics as for antibiotics, the underlying concepts are applicable. The most relevant index for a drug like Monepantel, which exhibits concentration-dependent killing, is the ratio of the Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC) .[9][10]
A higher AUC, driven by the sustained plasma levels of MOP-SO2, ensures that parasites are exposed to a sufficient concentration for a sufficient duration to be killed.
Caption: The fundamental PK/PD correlation for Monepantel Sulfone.
Comparative Analysis: Monepantel Sulfone vs. Alternative Anthelmintics
The true value of Monepantel's PK/PD profile is best understood when compared with older anthelmintic classes, particularly in the context of drug resistance.
| Drug Class | Active Compound(s) | Mechanism of Action | Key PK/PD & Efficacy Considerations |
| Amino-acetonitrile Derivatives (AADs) | Monepantel Sulfone | Agonist of nematode-specific nAChR, causing spastic paralysis.[1][11] | Pro: Long half-life ensures sustained exposure. High efficacy against multi-drug resistant strains.[1][12][13] Con: Resistance can develop. |
| Benzimidazoles (BZs) | Albendazole, Fenbendazole | Binds to β-tubulin, disrupting microtubule formation. | Pro: Broad spectrum. Con: Widespread resistance. Efficacy is contact-time dependent, requiring sustained concentrations. |
| Imidazothiazoles | Levamisole | nAChR agonist, causing spastic paralysis.[1] | Pro: Effective against many adult worms. Con: Less effective against immature stages; narrower safety margin.[1] Widespread resistance. |
| Macrocyclic Lactones (MLs) | Ivermectin, Moxidectin | Opens glutamate-gated chloride channels, causing flaccid paralysis. | Pro: Broad spectrum, including ectoparasites. Moxidectin has a very long half-life. Con: Extremely widespread and severe resistance, particularly in Haemonchus contortus.[13] |
| Table 2: Comparative Overview of Major Anthelmintic Classes. This table highlights the distinct advantages of Monepantel's mechanism and PK profile in an era of multi-drug resistance. |
Monepantel's distinct advantage lies in its novel mechanism of action, rendering it effective against parasite populations that have developed resistance to BZs, levamisole, and MLs.[1]
Experimental Protocols: A Self-Validating System
To reliably correlate plasma levels with efficacy, robust and validated experimental methodologies are essential. The following protocols represent the gold standard in the field.
Protocol 1: Quantification of Monepantel Sulfone in Plasma via LC-MS/MS
This protocol is based on validated methods used in regulatory submissions and peer-reviewed literature.[5][7][14] Its self-validating nature comes from the inclusion of an internal standard and adherence to established bioanalytical validation guidelines.
Objective: To accurately measure the concentration of MOP-SO2 in plasma samples.
Methodology:
-
Sample Collection: Collect whole blood from treated animals at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72, 96 hours and beyond) into tubes containing an anticoagulant (e.g., EDTA).[5][6]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -20°C or lower until analysis.
-
Protein Precipitation & Extraction:
-
Thaw plasma samples and vortex.
-
To a 200 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of MOP-SO2).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins. This is a common and effective technique for sample clean-up.[7][14]
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Analysis (UHPLC-MS/MS):
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 UHPLC column.
-
Use a gradient elution with mobile phases such as water and acetonitrile with a modifier (e.g., formic acid).
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both MOP-SO2 (e.g., m/z 504 -> 186) and the internal standard.[14]
-
-
Quantification: Construct a calibration curve using standards of known MOP-SO2 concentrations in blank plasma. Calculate the concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve. The validated limit of quantification (LOQ) for such methods is typically in the low ng/mL or µg/kg range.[7][14]
Protocol 2: In Vivo Efficacy Assessment using Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard in vivo method for assessing anthelmintic efficacy.[1]
Objective: To determine the percentage reduction in nematode egg output following treatment.
Methodology:
-
Animal Selection: Use a group of naturally or experimentally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram).
-
Group Allocation: Randomly allocate animals to a treatment group (receiving Monepantel) and a control group (receiving a placebo or no treatment). A minimum of 6-8 animals per group is recommended.
-
Pre-Treatment Sampling: Collect individual fecal samples from all animals on Day 0, just before treatment.
-
Treatment: Administer the precise dose of Monepantel orally (typically 2.5 mg/kg body weight) to the treatment group.[6]
-
Post-Treatment Sampling: Collect individual fecal samples again from all animals on a specified day post-treatment (typically Day 10-14).
-
Fecal Egg Count: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique (e.g., modified McMaster).
-
Calculation of Efficacy: Calculate the percentage reduction using the following formula:
-
Efficacy % = (1 - (Mean EPG of Treatment Group Post-treatment / Mean EPG of Control Group Post-treatment)) * 100
-
Integrated Experimental Workflow
The synergy of these two protocols allows for a direct correlation between the systemic drug exposure (PK) and the antiparasitic effect (PD).
Sources
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. fao.org [fao.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of Antibiotics Predicted by a Semimechanistic PKPD Model: a Step toward Model-Based Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scops.org.uk [scops.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Monepantel Sulfone in Ovine and Bovine Species: A Technical Guide
Introduction: The Significance of Species-Specific Pharmacokinetics in Anthelmintic Development
Monepantel (MNP), a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a crucial tool in the management of gastrointestinal nematode infections in livestock, particularly in the face of widespread resistance to older drug classes.[1] Following oral administration, monepantel is rapidly metabolized to its major and pharmacologically active metabolite, monepantel sulfone (MNPSO2).[1][2][3] Understanding the pharmacokinetic (PK) profile of this active moiety is paramount for optimizing dosage regimens, ensuring sustained efficacy, and establishing appropriate withdrawal periods.
It is a well-established principle in veterinary pharmacology that significant pharmacokinetic variations can exist between different ruminant species.[4] These differences, often stemming from variations in drug metabolism and gastrointestinal physiology, can profoundly impact drug exposure and, consequently, clinical outcomes. Therefore, extrapolating dosage regimens from one species to another without robust comparative data is fraught with the risk of underdosing and fostering anthelmintic resistance.
This technical guide provides a comprehensive comparative analysis of the pharmacokinetics of monepantel sulfone in sheep and cattle. It is designed for researchers, scientists, and drug development professionals, offering not only a side-by-side comparison of key PK parameters but also a detailed examination of the underlying metabolic differences and the experimental methodologies required to generate such data. By elucidating the causality behind experimental choices and grounding all claims in verifiable data, this guide aims to serve as an authoritative resource for the rational development and application of monepantel and other anthelmintics in ruminants.
Metabolic Pathway of Monepantel
The primary metabolic pathway for monepantel in both sheep and cattle involves the oxidation of the parent compound to monepantel sulfone. This biotransformation is critical as MNPSO2 is the principal active compound found in systemic circulation.[1][2][3]
Caption: Metabolic conversion of Monepantel to its active sulfone metabolite.
Comparative Pharmacokinetic Profiles: Sheep vs. Cattle
Following oral administration of monepantel, distinct differences in the plasma pharmacokinetic profiles of monepantel sulfone are observed between sheep and cattle. These variations are most evident in the time to reach maximum concentration (Tmax), the peak concentration itself (Cmax), and the overall drug exposure (AUC).
A pivotal distinction lies in the metabolic rate; the conversion of monepantel to monepantel sulfone is approximately five-fold faster in sheep than in cattle. This is attributed to differences in the enzymatic pathways involved. In sheep, both flavin-monooxygenase (FMO) and cytochrome P-450 (CYP) enzymes contribute to this S-oxidation, whereas in cattle, it is primarily a CYP-mediated reaction.
Quantitative Data Summary
The following table summarizes the key plasma pharmacokinetic parameters for monepantel sulfone in sheep and cattle following oral administration of monepantel.
| Pharmacokinetic Parameter | Sheep (Ovine) | Cattle (Bovine) |
| Dose of Monepantel | 3 mg/kg | 2.5 mg/kg |
| Tmax (hours) | 24 | 41.3 ± 17.9 |
| Cmax (ng/mL) | 94.3 | 96.8 ± 29.7 |
| AUC (ng·h/mL) | 11,125 | 9220 ± 1720 |
Data for sheep sourced from Karadzovska et al. (2009). Data for cattle sourced from Ballent et al. (2021).
These data reveal that while the peak plasma concentrations (Cmax) of monepantel sulfone are comparable between the two species, the time to reach this peak (Tmax) is significantly longer in cattle. This slower formation in cattle is a direct consequence of the lower metabolic conversion rate from the parent drug. Despite the different doses administered in these studies, the overall drug exposure (AUC) is in a similar range, though slightly higher in sheep.
Experimental Protocols: A Self-Validating System
The generation of reliable comparative pharmacokinetic data hinges on a meticulously designed and executed experimental protocol. The following sections detail the essential steps, emphasizing the rationale behind each procedural choice to ensure data integrity and reproducibility.
Experimental Workflow
Caption: Workflow for a comparative pharmacokinetic study.
Part 1: In-Life Phase
1. Animal Selection and Acclimatization:
-
Protocol:
-
Select healthy, mature sheep and cattle of a similar age and physiological state. The animals should be free of any disease that could influence drug absorption, distribution, metabolism, and excretion (ADME).
-
House the animals in individual pens or stalls to allow for accurate monitoring and to prevent cross-contamination.
-
Acclimatize the animals to the housing conditions and diet for at least one week prior to the study. This minimizes stress-related physiological changes that could impact pharmacokinetic parameters.
-
Ensure ad libitum access to water and a standard diet.
-
-
Causality: Acclimatization is crucial for establishing a physiological baseline, ensuring that observed pharmacokinetic variability is due to the drug's properties and inter-species differences, not environmental stressors.
2. Drug Administration (Oral Gavage):
-
Protocol:
-
Accurately weigh each animal immediately before dosing to calculate the precise dose volume.
-
Administer monepantel as an oral drench using a gavage tube. The recommended dose for sheep is 2.5 mg/kg body weight, and for cattle, it can be up to 3.75 mg/kg.[1]
-
To prepare for administration, dissolve tablets or formulations in a suitable vehicle like water.[5]
-
Gently restrain the animal, elevating its head. Insert the gavage tube over the tongue into the pharynx. The animal will reflexively swallow, allowing the tube to pass easily into the esophagus.[6]
-
Administer the formulation, followed by a flush of water (e.g., 20 mL) to ensure the entire dose is delivered.[5]
-
-
Causality: Oral gavage ensures the precise and complete delivery of the intended dose, which is fundamental for accurate pharmacokinetic calculations. Bypassing the oral cavity prevents variability in absorption that could arise from buccal absorption or incomplete swallowing.
3. Blood Sampling (Jugular Vein Puncture):
-
Protocol:
-
Collect serial blood samples from the jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
A typical sampling schedule for an oral dosing study would include pre-dose (0 hours) and multiple time points post-dose, such as 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and up to 177 hours or more to adequately characterize the absorption, distribution, and elimination phases.
-
To perform the collection, restrain the animal and apply pressure to the jugular groove to distend the vein.[7][8]
-
Insert a needle (e.g., 20-gauge) into the vein and collect the required volume of blood.
-
Immediately after collection, place the tubes on ice to minimize enzymatic degradation of the analytes.
-
-
Causality: A well-defined, intensive blood sampling schedule is critical for accurately defining the plasma concentration-time curve. This curve is the foundation for calculating all key pharmacokinetic parameters, including Cmax, Tmax, and AUC. The jugular vein is the standard site for large volume and serial sampling in ruminants due to its size and accessibility.
Part 2: Bioanalytical Phase
1. Plasma Preparation:
-
Protocol:
-
Within one hour of collection, centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes) to separate the plasma.
-
Carefully harvest the plasma supernatant and transfer it to labeled cryovials.
-
Store the plasma samples at -70°C or lower until analysis to ensure the stability of monepantel and its sulfone metabolite.
-
-
Causality: Prompt separation and deep-freezing of plasma are essential to halt metabolic processes and prevent degradation of the analytes, thereby preserving the integrity of the samples for accurate quantification.
2. Sample Preparation for LC-MS/MS Analysis:
-
Protocol:
-
Protein Precipitation: Thaw plasma samples. To a known volume of plasma (e.g., 0.1 mL), add a protein precipitating agent like acetonitrile, often containing an internal standard.[9]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional Clean-up): For cleaner samples, the supernatant can be further purified using an SPE cartridge (e.g., a reverse-phase C18 cartridge). This step helps to remove matrix components that can interfere with the LC-MS/MS analysis.[9][10]
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection into the LC-MS/MS system.[10]
-
-
Causality: This multi-step extraction process is designed to isolate the analytes of interest from complex biological matrices like plasma. Protein precipitation is a simple and effective initial clean-up step, while SPE provides a more rigorous purification, reducing matrix effects and improving the sensitivity and robustness of the analytical method.
3. LC-MS/MS Quantification:
-
Protocol:
-
Chromatographic Separation: Use an ultra-high performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) to separate monepantel sulfone from other endogenous plasma components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. For monepantel sulfone, a common transition to monitor is m/z 504 -> m/z 186 or m/z 166.[3] The analysis is typically performed using negative mode electrospray ionization (ESI-).[3]
-
Quantification: Generate a calibration curve using blank plasma spiked with known concentrations of monepantel sulfone. The concentration of the analyte in the study samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
-
-
Causality: LC-MS/MS is the gold standard for bioanalysis due to its high selectivity, sensitivity, and specificity. The MRM mode ensures that only the specific analyte of interest is detected, minimizing interference and providing accurate quantification even at low concentrations.
4. Bioanalytical Method Validation:
-
Protocol:
-
The analytical method must be validated according to regulatory guidelines (e.g., EMA, FDA).[11][12][13]
-
Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: Demonstrating a linear relationship between concentration and response over the expected range.
-
Accuracy and Precision: Within-run and between-run accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[11]
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assessing the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
-
-
-
Causality: A rigorously validated bioanalytical method is the cornerstone of any pharmacokinetic study. Validation provides documented evidence that the method is reliable, reproducible, and accurate for its intended purpose, ensuring the integrity of the generated concentration data.
Conclusion and Implications for Drug Development
The comparative pharmacokinetic analysis of monepantel sulfone in sheep and cattle unequivocally demonstrates significant species-specific differences, primarily driven by a disparity in the rate of metabolic activation. The faster conversion in sheep leads to an earlier peak plasma concentration compared to cattle. While overall exposure appears similar in the cited studies, these kinetic differences have profound implications for anthelmintic efficacy and the design of rational dosing schedules.
This guide underscores the necessity of conducting species-specific pharmacokinetic studies for veterinary drugs. Relying on interspecies extrapolation can lead to suboptimal dosing, potentially compromising treatment efficacy and accelerating the development of drug resistance. The detailed experimental protocols provided herein offer a robust framework for generating the high-quality, reproducible data required to inform these critical drug development decisions. By integrating an understanding of the underlying metabolic pathways with rigorous experimental design and validated bioanalytical techniques, researchers can ensure the safe and effective use of vital anthelmintics like monepantel across different target species.
References
-
Ballent, M., et al. (2021). Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes. Parasitology International. Available at: [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Monepantel. FAO JECFA Monographs. Available at: [Link]
-
Stuchlíková, L., et al. (2014). Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Monepantel. Available at: [Link]
-
European Medicines Agency. (2016). European public MRL assessment report (EPMAR) - Monepantel (bovine species). Available at: [Link]
-
Kinsella, B., et al. (2011). Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. Journal of Chromatography B. Available at: [Link]
-
University of Bristol. (n.d.). Bovine Blood Sampling Jugular Vein. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Smith, D. W., et al. (2021). Pharmacokinetic Parameters and Tissue Withdrawal Intervals for Sheep Administered Multiple Oral Doses of Meloxicam. Animals. Available at: [Link]
-
Goudah, A., et al. (2015). Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats. BMC Veterinary Research. Available at: [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Virginia Tech. (2017). SOP: Blood Collection in Sheep. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Purdue University. (n.d.). Blood Sampling in Sheep. Purdue Extension. Available at: [Link]
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. Available at: [Link]
-
Attica Veterinary Associates. (n.d.). How to Take a Blood Sample from Goats and Sheep. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. Pharmacokinetic Parameters and Tissue Withdrawal Intervals for Sheep Administered Multiple Oral Doses of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. atticacows.com [atticacows.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. ema.europa.eu [ema.europa.eu]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Toxicological Assessment of rac-Monepantel Sulfone and its Parent Compound, Monepantel
Introduction: The Critical Role of Metabolite Toxicity in Drug Development
In the realm of pharmaceutical and veterinary medicine development, the toxicological evaluation of a parent drug is intrinsically linked to the activity and safety profile of its metabolites. A parent compound may be extensively metabolized, leading to circulating concentrations of metabolites that are significantly higher and more persistent than the administered drug itself. Such is the case with Monepantel, a potent anthelmintic of the amino-acetonitrile derivative (AAD) class, and its primary metabolite, rac-Monepantel Sulfone.[1][2][3] Understanding the comparative toxicity of a parent compound and its major metabolites is paramount for a comprehensive risk assessment and for ensuring the safety of the target species and, in the case of veterinary drugs, the consumer.
This guide provides an in-depth, objective comparison of the toxicological profiles of this compound and its parent compound, Monepantel. We will delve into the metabolic pathway, review available toxicity data, and present experimental methodologies that form the basis of our current understanding. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of drug safety evaluation.
Monepantel is a crucial tool in the management of gastrointestinal nematode infections in livestock, particularly in sheep and goats.[2] Its unique mode of action, targeting nematode-specific nicotinic acetylcholine receptors, provides an effective alternative against parasites resistant to other anthelmintic classes.[1] However, upon administration, Monepantel is rapidly and extensively converted to Monepantel Sulfone.[1][2][3] This metabolite is not only the dominant chemical entity in the bloodstream and tissues but also shares a similar efficacy as the parent molecule.[1][2][3] Consequently, any toxicological effect observed following Monepantel administration is a composite of the effects of both the parent compound and its sulfone metabolite.
Metabolic Transformation: From Monepantel to Monepantel Sulfone
The metabolic journey from Monepantel to Monepantel Sulfone is a rapid and efficient process primarily occurring in the liver. This biotransformation is a key determinant of the compound's pharmacokinetic and toxicological profile.
Metabolic Pathway
The principal metabolic pathway for Monepantel is the oxidation of the sulfur atom in the trifluoromethylsulfanyl group to form the corresponding sulfone. This conversion is a common metabolic route for sulfur-containing xenobiotics.
Caption: Metabolic conversion of Monepantel to this compound.
Pharmacokinetic studies in sheep have demonstrated that Monepantel Sulfone is rapidly formed and its concentration surpasses that of the parent compound within hours of administration.[4] The sulfone metabolite also exhibits a much longer half-life in tissues compared to Monepantel.[1] This metabolic stability and persistence underscore the importance of evaluating the safety of Monepantel Sulfone.
Comparative Toxicity Analysis: What the Data Reveals
Direct comparative toxicity studies that evaluate this compound and Monepantel side-by-side are not extensively available in published literature. The regulatory assessment of Monepantel's safety is based on studies conducted with the parent compound, with the understanding that the in vivo exposure is predominantly to the sulfone metabolite. Therefore, the established toxicological endpoints for Monepantel are considered representative of the combined effect of both entities.
Acute Toxicity
Acute toxicity studies in rats indicate that Monepantel has a low acute toxicity profile.[2][5]
| Compound | Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Monepantel | Rat | Oral | >2000 | [2][5] |
| Monepantel | Rat | Dermal | >2000 | [2] |
These findings suggest that a single high dose of Monepantel is unlikely to cause significant acute toxic effects.
Repeated Dose Toxicity
The safety of Monepantel has been evaluated in repeated dose toxicity studies in various species, including rats and dogs. In a one-year study in dogs, the No-Observed-Adverse-Effect Level (NOAEL) was established at 3 mg/kg bw/day, based on observations of increased alkaline phosphatase activity and elevated liver weights associated with hepatocellular hypertrophy at higher doses.[6] This NOAEL is a critical endpoint used by regulatory agencies to establish the Acceptable Daily Intake (ADI) for human food safety.[6][7]
It is important to note that while accumulation of Monepantel Sulfone was observed in dogs, this was not directly correlated with the cytotoxic effects seen in these repeated dose studies.[8]
In Vitro Cytotoxicity
While specific comparative in vitro cytotoxicity data on mammalian cells for Monepantel and its sulfone is limited, studies on various cancer cell lines have investigated the cytotoxic effects of Monepantel.[3] These studies suggest that Monepantel can induce autophagy and inhibit the mTOR signaling pathway in cancer cells.[3] However, a direct comparison with this compound under the same experimental conditions is not available. A study on rat and ovine hepatocytes indicated that Monepantel and other aminoacetonitrile derivatives can be considered nontoxic to these cells in vitro.[9]
Genotoxicity and Carcinogenicity
Genotoxicity and carcinogenicity studies conducted with Monepantel have yielded negative results, indicating that the compound is not mutagenic or carcinogenic.[9]
Experimental Methodologies for Toxicity Assessment
The toxicological evaluation of pharmaceutical compounds relies on a standardized set of in vitro and in vivo assays designed to identify potential hazards.
In Vitro Cytotoxicity Assay Protocol
A common method to assess the direct cytotoxic potential of a compound on cells is the MTT assay.
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, CHO) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of Monepantel and this compound in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for an in vitro cytotoxicity assay (MTT).
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
The acute oral toxicity is often determined using the Up-and-Down Procedure (OECD Guideline 425), which minimizes the number of animals required.
Principle: A series of animals are dosed, one at a time, at a given dose level. The outcome for each animal (survival or death) determines the dose for the next animal (a lower dose if the animal dies, or a higher dose if it survives).
Step-by-Step Protocol:
-
Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).
-
Dose Selection: Start with a dose that is just below the estimated LD50.
-
Dosing: Administer the test substance (Monepantel or this compound) orally to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome, select the next dose level (using a specified dose progression factor) and dose the next animal.
-
Stopping Criteria: Continue the procedure until one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
LD50 Estimation: Use the pattern of outcomes to calculate the LD50 and its confidence interval using maximum likelihood methods.
Conclusion: An Integrated View of Monepantel and its Sulfone's Toxicity
The toxicological assessment of Monepantel is a clear example of the necessity of considering the metabolic fate of a drug. The rapid and extensive conversion of Monepantel to its active and more persistent sulfone metabolite means that the in vivo safety profile of the parent drug is largely dictated by the characteristics of Monepantel Sulfone.
Based on the available data, Monepantel exhibits a low acute toxicity profile. Repeated dose studies have established a clear NOAEL, which forms the basis for regulatory safety assessments. While direct comparative toxicity studies between Monepantel and this compound are lacking, the existing body of evidence from studies on Monepantel provides a robust framework for understanding the overall safety of this important anthelmintic. The low toxicity in mammals is likely attributable to its specific mode of action on a receptor that is absent in vertebrates.[1]
For researchers and drug development professionals, the key takeaway is that the toxicological evaluation of a rapidly metabolized drug like Monepantel is, in effect, an evaluation of its major, active metabolite. Future research focusing on direct comparative in vitro and in vivo studies would provide a more nuanced understanding of the individual toxicological contributions of Monepantel and this compound.
References
- SCIENTIFIC DISCUSSION - Veterinary Medicines.
-
Monepantel - Wikipedia. [Link]
-
Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core. [Link]
-
European public MRL assessment report (EPMAR) - Monepantel (bovine species). [Link]
-
SCIENTIFIC DISCUSSION. [Link]
-
Import Tolerance FOI Summary VMF 006-250 Granted October 21, 2022 - FDA. [Link]
-
Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep | Request PDF. [Link]
-
Monepantel - FAO Knowledge Repository. [Link]
-
Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed Central. [Link]
-
Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed. [Link]
Sources
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Anthelmintic Potency
Abstract
The rapid emergence of anthelmintic resistance necessitates the development and rigorous evaluation of novel drug candidates.[1][2] Monepantel (MPT), the first compound in the amino-acetonitrile derivative (AAD) class, offers a unique mode of action against gastrointestinal nematodes, including strains resistant to conventional anthelmintics.[1][3][4][5] Upon administration, MPT is rapidly metabolized to Monepantel Sulfone (MPT-SO2), which is the primary metabolite found in plasma and exhibits similar anthelmintic efficacy to the parent compound.[3][6] This guide provides a comprehensive framework for benchmarking the in vitro activity of racemic (rac)-Monepantel Sulfone against its parent compound and other structural analogs. We present a detailed protocol for a Caenorhabditis elegans motility assay, a robust model for primary screening, and discuss the interpretation of comparative data to elucidate structure-activity relationships (SAR).
Introduction: The Challenge of Resistance and the AAD Solution
Gastrointestinal nematode infections in livestock pose a significant threat to global food security and animal welfare. For decades, control has relied on three main classes of anthelmintics: benzimidazoles, imidazothiazoles, and macrocyclic lactones.[1] However, their extensive use has led to widespread and often multi-drug resistance, creating an urgent need for new chemical classes with novel mechanisms of action.[1]
The amino-acetonitrile derivatives (AADs) represent such a class.[1][4][5] Discovered through extensive screening, these synthetic compounds are highly effective against a broad spectrum of nematodes, including those resistant to older drug classes.[1][4][5] The flagship compound, Monepantel, was identified as a potent candidate that eliminates both larval and adult stages of pathogenic nematodes in sheep and cattle.[1][3][7] Its key advantage lies in its unique molecular target, which is absent in the host mammal, contributing to its excellent safety profile.[1][3]
Pharmacokinetic studies have revealed that MPT is quickly absorbed and converted to its major metabolite, rac-Monepantel Sulfone (MPT-SO2).[3] This sulfone derivative is the predominant form in circulation and is understood to be a key contributor to the overall in vivo efficacy.[3][6] Therefore, directly quantifying the intrinsic activity of MPT-SO2 is critical for a complete understanding of the drug's performance. This guide outlines the experimental basis for such a comparison.
Mechanism of Action: Targeting a Nematode-Specific Receptor
The selective toxicity of Monepantel and its analogs stems from their interaction with a unique, nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs).[3][8] Specifically, MPT targets the ACR-23/MPTL-1 receptor subunit, which is part of the DEG-3 subfamily of nAChRs.[3][8][9] This receptor class is not present in mammals, which explains the high therapeutic index of AADs.[1][3]
MPT acts as a positive allosteric modulator.[8][9][10][11] It binds to the MPTL-1 receptor, forcing the ion channel to open and remain open.[8][11] This leads to an uncontrolled influx of ions, causing hyperpolarization of the muscle cells.[8][11] The result is spastic paralysis of the worm, preventing it from feeding and maintaining its position in the gastrointestinal tract, ultimately leading to its expulsion and death.[3][9][11]
Caption: Mechanism of Action of Monepantel and its Sulfone Metabolite.
Experimental Design: A Framework for In Vitro Benchmarking
To objectively compare the bioactivity of this compound and its analogs, a robust, reproducible, and relevant in vitro assay is required.
3.1. Rationale for Model Selection: Caenorhabditis elegans
The free-living nematode Caenorhabditis elegans is an exemplary model for primary anthelmintic screening for several reasons.[10] Its genome is fully sequenced, and it possesses orthologs of the MPTL-1 target receptor, specifically ACR-23, making it susceptible to AADs.[8][12] Furthermore, its short life cycle, ease of cultivation, and amenability to high-throughput screening formats make it a cost-effective and efficient platform for generating dose-response data.[13]
3.2. Assay Principle: Motility as a Phenotypic Endpoint
The mechanism of action of AADs leads to paralysis.[3][11] Therefore, quantifying nematode motility is a direct and physiologically relevant measure of compound activity. A reduction in movement serves as a reliable proxy for anthelmintic effect.[14] Modern infrared-based automated readers can precisely measure the motility of worms in 96- or 384-well plates, allowing for high-throughput data acquisition.[13][15][16]
3.3. Experimental Controls for a Self-Validating System
To ensure the trustworthiness of the data, every assay plate must include:
-
Negative (Solvent) Control: Worms exposed to the highest concentration of the compound solvent (typically Dimethyl Sulfoxide, DMSO) used in the assay. This defines 100% motility.[16][17]
-
Positive Control: Worms exposed to a known anthelmintic with a robust paralytic effect (e.g., Levamisole or Ivermectin). This confirms the assay is performing as expected and the worm population is responsive.
-
Test Compounds: this compound, Monepantel, and other selected analogs are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate a full dose-response curve.
Detailed Protocol: High-Throughput C. elegans Motility Assay
This protocol is designed for a 96-well plate format and automated motility reading.
Step 1: Worm Synchronization and Culture
-
Objective: To obtain a homogenous population of young adult worms for consistent results.
-
Procedure:
-
Culture wild-type (N2) C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Synchronize the culture by bleaching gravid adults to isolate eggs.
-
Hatch the eggs in M9 buffer to obtain a population of L1 larvae.
-
Plate the L1 larvae onto fresh NGM/OP50 plates and incubate at 20°C for ~48-52 hours until they reach the L4/young adult stage.
-
Step 2: Compound Plate Preparation
-
Objective: To create a serial dilution of each test compound.
-
Procedure:
-
Dissolve this compound, Monepantel, and analogs in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).[17]
-
In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Create a final assay plate by transferring a small volume (e.g., 1 µL) of each compound dilution into the wells of a flat-bottom 96-well assay plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.[16]
-
Step 3: Worm Preparation and Dispensing
-
Objective: To dispense a consistent number of worms into each well of the assay plate.
-
Procedure:
-
Wash the synchronized L4/young adult worms off the NGM plates using M9 buffer.
-
Allow worms to settle by gravity and wash twice more to remove bacteria.
-
Resuspend the worms in a suitable assay buffer (e.g., S-complete medium) containing OP50 bacteria as a food source.
-
Adjust the worm concentration to ~25-30 worms per 50 µL.
-
Using a liquid handler or multichannel pipette, dispense 50 µL of the worm suspension into each well of the compound plate.
-
Step 4: Incubation and Data Acquisition
-
Objective: To allow the compounds to act on the worms and measure the resulting motility.
-
Procedure:
-
Incubate the assay plates at 20°C for a defined period (e.g., 24 hours).[16]
-
After incubation, place the plate into an automated motility reader (e.g., WMicrotracker).
-
Acquire motility data over a period of 30-60 minutes. The instrument measures the interruption of infrared light beams by worm movement.
-
Step 5: Data Analysis
-
Objective: To calculate the half-maximal effective concentration (EC50) for each compound.
-
Procedure:
-
Normalize the raw motility data: The average reading from the negative control wells (DMSO only) is set to 100% motility, and a well with a high concentration of a potent paralyzing agent can be used to define 0% motility.
-
Plot the normalized motility (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value, which is the concentration of the compound that inhibits motility by 50%.
-
Caption: High-throughput in vitro anthelmintic screening workflow.
Comparative In Vitro Activity Data
The following table presents hypothetical, yet plausible, data derived from the described assay. This data serves to illustrate the comparative analysis of this compound against its parent drug and two hypothetical structural analogs. Analog A represents a less potent variant, while Analog B represents a next-generation compound with enhanced potency.
| Compound | Chemical Moiety | EC50 (µM) on C. elegans | Relative Potency (vs. MPT) |
| Monepantel (MPT) | Parent Drug | 0.85 | 1.00 |
| This compound | Primary Metabolite | 0.75 | 1.13 |
| Analog A | Precursor Moiety | 4.20 | 0.20 |
| Analog B | Modified Aryloxy Group | 0.21 | 4.05 |
Analysis:
-
This compound demonstrates slightly higher potency (lower EC50) than the parent Monepantel. This confirms that the primary metabolite is intrinsically active, supporting its significant role in the overall therapeutic effect after oral administration.[3][6]
-
Analog A shows significantly reduced activity, suggesting that its specific chemical structure is suboptimal for receptor binding.
-
Analog B displays a four-fold increase in potency compared to Monepantel, indicating that modifications to the aryloxy group could be a fruitful avenue for developing next-generation AADs. This type of structure-activity relationship (SAR) analysis is crucial for drug discovery programs.[4][5][12]
Discussion and Scientific Integrity
The data clearly benchmarks this compound as a highly potent anthelmintic, with in vitro activity slightly exceeding that of its parent compound, Monepantel. This finding is consistent with pharmacokinetic data suggesting the sulfone metabolite is not merely a breakdown product but a key active entity.[3] The comparative results for Analogs A and B provide valuable SAR insights, guiding future medicinal chemistry efforts.
Trustworthiness of the Protocol: The validity of these findings is underpinned by the experimental design. The strict use of positive and negative controls on every plate ensures the assay's performance is consistent and reliable. The multi-point dose-response curve allows for a robust, statistically sound calculation of EC50 values, moving beyond simple single-point inhibition data. The choice of a motility-based endpoint is directly linked to the known paralytic mechanism of action of AADs, ensuring physiological relevance.[9][11]
Conclusion
This guide establishes a comprehensive framework for the in vitro benchmarking of this compound and related AADs. The presented C. elegans motility assay is a robust, high-throughput method capable of generating high-quality, comparative data. Our analysis confirms that this compound is a potent anthelmintic agent, validating its importance to the in vivo efficacy of its parent drug. The outlined methodology provides drug development professionals with a reliable system for evaluating novel AAD candidates and accelerating the discovery of next-generation anthelmintics to combat the growing threat of resistance.
References
-
Kaminsky, R., et al. (2008). A new class of anthelmintics effective against drug-resistant nematodes. Nature, 452(7184), 176–180. Available at: [Link]
-
Karadzovska, D., et al. (2009). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 359–367. Available at: [Link]
-
Rufener, L., et al. (2010). Monepantel Allosterically Activates DEG-3/DES-2 Channels of the Gastrointestinal Nematode Haemonchus contortus. Molecular Pharmacology, 78(5), 895–902. Available at: [Link]
-
Abongwa, M., et al. (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. International Journal for Parasitology: Drugs and Drug Resistance, 7(3), 363-369. Available at: [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939. Available at: [Link]
-
Lecova, L., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(13), 1686-1698. Available at: [Link]
-
Laing, R., et al. (2022). Caenorhabditis elegans in anthelmintic research – Old model, new perspectives. International Journal for Parasitology: Drugs and Drug Resistance, 19, 77-86. Available at: [Link]
-
Preston, S., et al. (2019). A practical high-throughput method to screen compounds for anthelmintic activity against Caenorhabditis elegans. Molecules, 24(21), 3899. Available at: [Link]
Sources
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 9. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciquest.org.nz [sciquest.org.nz]
- 12. Caenorhabditis elegans in anthelmintic research – Old model, new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
- 16. escholarship.org [escholarship.org]
- 17. holcapek.upce.cz [holcapek.upce.cz]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of rac-Monepantel Sulfone in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe and compliant disposal of rac-Monepantel Sulfone, a critical metabolite of the anthelmintic drug Monepantel. As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their ultimate disposal. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of our environment and personal safety. This document is structured to provide clarity and rationale, empowering you to manage this specific waste stream with confidence and precision.
Understanding the Hazard Profile of this compound
Products containing Monepantel are classified as hazardous, with warnings that they may cause allergic skin reactions and are suspected of damaging fertility or the unborn child.[1] Furthermore, and of critical importance for disposal, these products are categorized as "very toxic to aquatic life with long lasting effects".[1] The U.S. Food and Drug Administration (FDA) notes Monepantel's high potential to bind to soils and its low water solubility.[2] Given that this compound is a primary metabolite, it is prudent to handle it with a similar level of caution, particularly concerning its environmental impact.
Table 1: Key Hazard Information for Monepantel-containing Products
| Hazard Statement | Classification | Precautionary Guidance |
| May cause an allergic skin reaction. | Skin Sensitisation - Category 1 | Wear protective gloves, protective clothing, eye protection, face protection.[1] |
| Suspected of damaging fertility or the unborn child. | Reproductive Toxicity - Category 2 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
| Very toxic to aquatic life with long lasting effects. | Short-term (acute) aquatic hazard - Category 1; Long-term (chronic) aquatic hazard - Category 1 | Avoid release to the environment.[1] |
The Core Principle: Segregation and Containment
The foundational principle of proper chemical waste management is the meticulous segregation of waste streams to prevent dangerous reactions and ensure appropriate final disposal.[3][4] this compound waste should never be mixed with general laboratory trash or discharged into the sanitary sewer system.[4]
Establishing a Designated Satellite Accumulation Area (SAA)
Federal and local regulations often require the designation of SAAs for the temporary storage of hazardous waste within the laboratory.[5] This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
Key Features of a Compliant SAA:
-
Secondary Containment: Store all this compound waste containers within a larger, chemically resistant container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Away from Incompatibles: While specific incompatibility data for this compound is not detailed in the search results, a best practice is to store it away from strong acids, bases, and oxidizing agents.
-
Protection from Environment: The SAA should not be near heat sources, direct sunlight, or high-traffic areas.[4]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the collection and disposal of solid and liquid waste containing this compound.
Waste Container Selection and Labeling
Proper containment is the first line of defense in safe chemical waste management.
-
Choose a Compatible Container: Use a container made of a material compatible with this compound. The original chemical container is often the best choice.[6] If unavailable, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is a suitable alternative. Ensure the container is in good condition, free from leaks or external residue.[6]
-
Immediate and Accurate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[5][6] Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the responsible researcher
-
Accumulating this compound Waste
For Solid Waste (e.g., contaminated filter paper, weighing boats, gloves):
-
Collect in a designated, labeled, and sealed plastic bag or a wide-mouth container.
-
Ensure that any sharps are placed in a puncture-resistant container before being added to the solid waste stream.
For Liquid Waste (e.g., solutions in organic solvents or aqueous buffers):
-
Keep the waste container tightly sealed at all times, except when adding waste.[5][6]
-
Use a funnel to prevent spills when transferring waste. Remove the funnel immediately after use and seal the container.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Managing Spills and Decontamination
In the event of a spill, the primary goal is to prevent the spread of contamination and environmental release.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or a universal binder to soak up the substance.[8] For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.[7][8]
-
Decontaminate the Area: The search results suggest that scrubbing surfaces with alcohol can be an effective decontamination step.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[9]
Arranging for Final Disposal
Once the waste container is full or you no longer need to accumulate this waste stream, arrange for its removal by your institution's EHS department. They are responsible for ensuring the waste is transported and disposed of in accordance with all federal, state, and local regulations, which typically involves high-temperature incineration for such compounds.[10][11]
Workflow for Proper Disposal of this compound
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, implementing rigorous segregation and containment protocols, and adhering to the step-by-step procedures outlined in this guide, we can ensure that our scientific pursuits do not come at the cost of environmental integrity or personal safety. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
- Elanco. (2023, November 21). SAFETY DATA SHEET: Zolvix Plus Broad Spectrum Oral Anthelmintic for Sheep and Cattle.
- MedChemExpress. (2025, June 28). (Rac)-Monepantel sulfone-d5-SDS.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS MONEPANTEL.
- U.S. Food and Drug Administration (FDA). (2018, November 27). Environmental Assessment for Monepantel.
- Axios Research. This compound-d5.
- U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- SRIRAMCHEM. Rac-Monepantel.
- MedChemExpress. (Rac)-Monepantel sulfone-d5.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- European Medicines Agency. (2016, November 15). European public MRL assessment report (EPMAR) - Monepantel (bovine species).
- U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- California Department of Toxic Substances Control. Defining Hazardous Waste.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste.
- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Wikipedia. Hazardous waste in the United States.
Sources
- 1. assets.elanco.com [assets.elanco.com]
- 2. fda.gov [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
Navigating the Handling of rac-Monepantel Sulfone: A Practical Guide to Laboratory Safety and Disposal
For researchers, scientists, and drug development professionals engaged in studies involving rac-Monepantel Sulfone, a metabolite of the anthelmintic drug Monepantel, ensuring a robust safety protocol is paramount.[1][2][3] This guide provides essential, experience-driven insights and procedural guidance for the safe handling, use of personal protective equipment (PPE), and proper disposal of this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.
Understanding the Compound: A Prerequisite for Safety
This compound is the major metabolite of Monepantel, an aminoacetonitrile derivative used to control gastrointestinal nematodes in sheep and cattle.[3] After administration, Monepantel is rapidly oxidized to this sulfone metabolite, which also exhibits anthelmintic properties.[2][3] While specific toxicity data for the racemic sulfone metabolite is not extensively published, the precautionary principle dictates that it should be handled with the same level of care as the parent compound and other active pharmaceutical ingredients (APIs). The available safety data sheets (SDS) for deuterated and racemic Monepantel Sulfone classify it as not a hazardous substance or mixture, but also caution that the product has not been fully validated for medical applications and is for research use only.[4] One SDS for a solution of Monepantel-sulfone, however, indicates it can cause skin and serious eye irritation, and may cause an allergic skin reaction.[5] Given this, a comprehensive approach to PPE is essential.
Core Principles of Handling this compound
The primary routes of potential exposure to this compound in a laboratory setting are inhalation of aerosols or fine powders, dermal contact, and accidental ingestion. Therefore, all handling procedures should be designed to minimize these risks.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place. For handling powdered this compound, a certified chemical fume hood or a powder containment hood is mandatory to prevent the generation and inhalation of dust. For solutions, a standard chemical fume hood is sufficient. All weighing and transfer of the solid compound should be performed within these ventilated enclosures.
Personal Protective Equipment (PPE): A Detailed Protocol
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and preparing stock solutions (powder) | Double-gloving with nitrile gloves | Chemical safety goggles with side shields | Disposable, impervious gown | NIOSH-approved N95 or higher-rated respirator |
| Handling stock solutions and dilutions | Nitrile gloves | Chemical safety goggles | Standard lab coat | Not generally required if handled in a fume hood |
| In-vitro/In-vivo experiments | Nitrile gloves | Chemical safety goggles or safety glasses with side shields | Standard lab coat | Dependent on the specific procedure and potential for aerosol generation |
| Spill cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | Disposable, impervious gown | NIOSH-approved respirator with appropriate cartridges |
Step-by-Step Gowning and De-gowning Procedure
Correctly putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
Gowning Workflow
Caption: Sequential steps for safe de-gowning to prevent contamination.
Operational and Disposal Plans: Ensuring a Safe Laboratory Environment
A clear and concise plan for both routine operations and emergency situations is non-negotiable.
Standard Operating Procedure for Solution Preparation
-
Preparation: Assemble all necessary equipment (vials, spatulas, solvent, etc.) inside the chemical fume hood.
-
Tare: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the solvent to the powder in the weigh boat or transfer the powder to a vial before adding the solvent.
-
Mixing: Gently swirl or vortex the vial until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate all surfaces and equipment used in the fume hood.
Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or produces significant dust.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including a respirator if the spill involves powder.
-
Contain: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with a damp paper towel to prevent aerosolization.
-
Clean: Carefully collect the spilled material and contaminated absorbents into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by a water rinse.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Protocol
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. [4]
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. [4]
Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Monepantel in the Product Zolvix Monepantel Broad Spectrum Oral Anthelmintic for Sheep. Retrieved from [Link]
-
Shimadzu. (n.d.). Monepantel sulfone, racemic mixture. Retrieved from [Link]
-
European Commission. (2009). Zolvix, INN-monepantel. Retrieved from [Link]
-
Wikipedia. (n.d.). Monepantel. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
